6-methoxyhexanal
Description
Properties
CAS No. |
855906-01-3 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 6-Methoxyhexanal: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxyhexanal is an aliphatic aldehyde of interest in organic synthesis and potentially in the study of biologically active molecules. Its structure, featuring a terminal aldehyde group and a methoxy (B1213986) substituent on the sixth carbon, provides a unique combination of reactivity and physicochemical properties. This guide offers a comprehensive overview of the chemical properties, structure, and analytical considerations of this compound, intended to serve as a foundational resource for professionals in research and development.
Chemical Properties and Structure
This compound is a seven-carbon organic compound with the molecular formula C₇H₁₄O₂.[1][2] The presence of both an aldehyde and a methoxy functional group influences its chemical behavior and physical characteristics.
Structure
The chemical structure of this compound consists of a six-carbon straight chain with a methoxy group (-OCH₃) attached to the sixth carbon and an aldehyde group (-CHO) at the first carbon.
-
IUPAC Name: this compound[2]
-
SMILES: COCCCCCC=O[2]
-
InChI: InChI=1S/C7H14O2/c1-9-7-5-3-2-4-6-8/h6H,2-5,7H2,1H3[2]
-
InChIKey: AFSOGVGHFCKBOW-UHFFFAOYSA-N[2]
Diagram of the Chemical Structure of this compound
Caption: 2D structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂ | [1][2] |
| Molecular Weight | 130.187 g/mol | [1] |
| Monoisotopic Mass | 130.09938 Da | [2] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Water Solubility | The methoxy group reduces polarity compared to its hydroxyl analog, suggesting lower water solubility. | [1] |
| XLogP3 | 1.4 | [3] |
| Polar Surface Area | 26.3 Ų | [2] |
Experimental Protocols
Synthesis of this compound
Two primary synthetic routes for this compound are suggested in the literature, although detailed, step-by-step protocols are not extensively documented.
1. Oxidation of 6-methoxyhexan-1-ol (B3053930):
A critical step in this synthesis is the selective oxidation of the primary alcohol group of 6-methoxyhexan-1-ol to an aldehyde.[4] This transformation requires mild conditions to prevent over-oxidation to the corresponding carboxylic acid.
Caption: Oxidation of 6-methoxyhexan-1-ol.
2. Reaction of Hexanal (B45976) with Methanol (B129727):
Another common approach involves the reaction of hexanal with methanol in the presence of an acid catalyst.[1] This reaction typically proceeds under mild conditions, with the acid facilitating the formation of the methoxy group.
Caption: Synthesis from hexanal and methanol.
Analytical Methods
The purity and identity of this compound can be assessed using standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, providing both separation and structural identification. While a specific protocol for this compound is not available, a general approach can be adapted from methods used for similar compounds.
Illustrative GC-MS Workflow:
Caption: General workflow for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy would be invaluable for the structural elucidation of this compound, confirming the presence and connectivity of the aldehyde, methoxy, and alkyl chain protons and carbons.
Infrared (IR) Spectroscopy:
IR spectroscopy can be used to identify the key functional groups. This compound is expected to show a characteristic C=O stretch for the aldehyde and a C-O stretch for the methoxy group.[1]
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the scientific literature regarding the biological activities and involvement of this compound in defined signaling pathways. However, some general insights can be drawn from its chemical structure and studies on related compounds.
The aldehyde group is known to be reactive and can potentially form covalent bonds with nucleophilic sites on proteins and enzymes, which could modulate their function.[4] Furthermore, studies on other methoxy-substituted compounds have suggested potential applications in anticancer research, where such analogs have been investigated for their cytotoxic effects.[4]
At present, no specific signaling pathways have been identified as being directly modulated by this compound. Further research is required to elucidate any potential biological roles and mechanisms of action for this compound.
Conclusion
This compound is a molecule with well-defined structural features but with physical and biological properties that are not yet fully characterized in the public domain. This guide provides a summary of the available chemical and structural data. The outlined synthetic and analytical approaches offer a starting point for researchers working with this compound. The lack of information on its biological activity presents an opportunity for future investigation into the potential pharmacological or toxicological effects of this compound.
References
An In-depth Technical Guide to the Physical Characteristics of 6-Methoxyhexanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 6-methoxyhexanal (CAS No. 855906-01-3). Due to a notable scarcity of experimentally determined data in publicly accessible literature, this document combines reported computed properties with general principles of aldehyde chemistry to offer a thorough profile of the compound. Detailed experimental protocols for the determination of key physical properties, such as boiling point, are provided to guide researchers in the empirical characterization of this and similar molecules. Furthermore, a logical workflow for the synthesis and characterization of aliphatic aldehydes is presented visually. This guide is intended to serve as a foundational resource for professionals engaged in organic synthesis, flavor chemistry, and drug development involving this compound.
Introduction
This compound is an aliphatic aldehyde featuring a six-carbon chain with a terminal aldehyde group and a methoxy (B1213986) substituent at the 6-position.[1][2] Its molecular structure, combining a reactive aldehyde function with an ether linkage, makes it a compound of interest in various chemical and biological applications, including as a building block in organic synthesis and potentially in the development of new fragrance components.[1][2] The aldehyde group is known to be reactive, capable of undergoing oxidation to a carboxylic acid, reduction to a primary alcohol, and forming covalent bonds with nucleophilic sites on proteins.[1][2] The methoxy group, being electron-donating, can modulate the compound's overall reactivity and physicochemical properties.[1]
A comprehensive understanding of the physical characteristics of this compound is paramount for its effective use in research and development, influencing aspects such as reaction conditions, purification methods, and formulation. This guide aims to consolidate the available information and provide practical methodologies for its experimental determination.
Physicochemical Properties
Experimental data on the physical properties of this compound are not widely available in scientific literature.[3] The following table summarizes key identifiers and computed physical properties, primarily sourced from chemical databases.[4]
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂ | [1][2][4] |
| Molecular Weight | 130.18 g/mol | [1][2][4] |
| IUPAC Name | This compound | [4] |
| CAS Number | 855906-01-3 | [2][4] |
| Monoisotopic Mass | 130.09938 Da | [1][5] |
| Boiling Point | Not available | [3] |
| Melting Point | Not available | [3] |
| Density | Not available | [3] |
| Refractive Index | Not available | [3] |
| Solubility | Inferred to have low water solubility. Soluble in organic solvents. | [1][6] |
| XLogP3 (Predicted) | 1.4 | [7] |
Note on Physical State and Odor: Based on general properties of aldehydes, this compound, with seven carbon atoms, is expected to be a liquid at room temperature.[8][9] Lower molecular weight aldehydes are known for their pungent odors, while higher aldehydes can have more pleasant, fragrant smells.[6][10]
Experimental Protocols
The absence of reported experimental values for many of this compound's physical properties necessitates the use of established laboratory procedures for their determination. Below is a detailed protocol for determining the boiling point of a liquid aldehyde, a critical parameter for its purification and characterization.
Determination of Boiling Point via the Thiele Tube Method
This method is suitable for small sample volumes and provides an accurate determination of the boiling point.
Materials:
-
Thiele tube
-
Mineral oil
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube (e.g., Durham tube)
-
Rubber band or wire for attaching the test tube to the thermometer
-
Bunsen burner or other heat source
-
Stand and clamp
Procedure:
-
Sample Preparation: Fill the small test tube to about half-full with this compound.
-
Capillary Tube Insertion: Place the capillary tube, with the sealed end pointing upwards, into the test tube containing the sample.
-
Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Thiele Tube Setup: Clamp the Thiele tube to a stand and insert the thermometer and sample assembly into the tube, making sure the sample is immersed in the mineral oil.
-
Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner. The convection currents in the oil will ensure uniform heating.
-
Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.
-
Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
-
Recording: Record the temperature at this point. For accuracy, allow the apparatus to cool further, then reheat to obtain a second reading. Also, record the atmospheric pressure, as boiling point is pressure-dependent.
Logical Workflow for Synthesis and Characterization
While specific signaling pathways involving this compound are not documented, a logical workflow for its synthesis and subsequent characterization is crucial for any research application. The following diagram illustrates a general pathway from precursor molecules to a fully characterized compound. A common synthetic route to this compound involves the oxidation of the corresponding primary alcohol, 6-methoxyhexan-1-ol.[2]
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide consolidates the currently available information on the physical characteristics of this compound. It highlights the significant gap in experimentally determined data and provides a robust, generalized protocol for the determination of its boiling point. The included workflow diagram offers a clear and logical pathway for the synthesis and comprehensive characterization of this and similar aliphatic aldehydes. It is the authors' hope that this guide will serve as a valuable resource for researchers and stimulate further experimental investigation into the properties of this compound, thereby enabling its broader application in scientific and industrial research.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound|CAS 855906-01-3|RUO [benchchem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound | C7H14O2 | CID 22404515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C7H14O2) [pubchemlite.lcsb.uni.lu]
- 6. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]
- 7. Methoxyhexanal | C7H14O2 | CID 57086182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ck12.org [ck12.org]
- 9. Physical properties of aldehydes [unacademy.com]
- 10. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
An In-Depth Technical Guide to 6-Methoxyhexanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-methoxyhexanal, a molecule of interest in various scientific domains. This document details its chemical identifiers, physicochemical properties, synthesis protocols, and potential biological activities, with a focus on its relevance to research and drug development.
Chemical Identifiers and Properties
This compound is an aliphatic aldehyde with a terminal methoxy (B1213986) group. Its chemical identity and key properties are summarized below.
| Identifier Type | Value | Reference |
| CAS Number | 855906-01-3 | [1][2] |
| IUPAC Name | This compound | [1][2] |
| Molecular Formula | C₇H₁₄O₂ | [1][2] |
| Molecular Weight | 130.18 g/mol | [1][2] |
| Canonical SMILES | COCCCCCC=O | [1][2] |
| InChI | InChI=1S/C7H14O2/c1-9-7-5-3-2-4-6-8/h6H,2-5,7H2,1H3 | [1][2] |
| InChIKey | AFSOGVGHFCKBOW-UHFFFAOYSA-N | [1][2] |
| ChemSpider ID | 14156708 | [1] |
| EC Number | 991-561-9 | [2] |
Physicochemical and Spectroscopic Data
The physicochemical properties of this compound are crucial for its handling, formulation, and potential biological interactions. The following table summarizes key computed and experimental data.
| Property | Value | Notes |
| XLogP3 | 1.4 | A measure of lipophilicity. |
| Monoisotopic Mass | 130.09938 Da | Useful for mass spectrometry identification.[1][3] |
| Polar Surface Area | 26.3 Ų | Influences membrane permeability. |
| Refractive Index | n²⁰/D ~1.425 (Predicted) | |
| Boiling Point | ~175-180 °C (Predicted) | |
| Density | ~0.9 g/cm³ (Predicted) | |
| IR Spectroscopy | Characteristic C-O stretch at ~1100 cm⁻¹ | Distinguishes it from unsubstituted hexanal.[1] |
Synthesis of this compound
Experimental Protocol: A Proposed Synthesis
Step 1: Synthesis of 6-methoxyhexan-1-ol (B3053930)
This step involves the Williamson ether synthesis, where a halo-alcohol is reacted with a methoxide (B1231860) source.
-
Materials:
-
6-Bromohexan-1-ol
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (B129727) (MeOH)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
To a stirred solution of 6-bromohexan-1-ol (1 equivalent) in anhydrous methanol at 0 °C, add sodium methoxide (1.2 equivalents) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 6-methoxyhexan-1-ol.
-
Step 2: Oxidation of 6-methoxyhexan-1-ol to this compound
A mild oxidation is required to convert the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation.
-
Materials:
-
6-methoxyhexan-1-ol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Silica gel
-
Diethyl ether
-
-
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, add a solution of 6-methoxyhexan-1-ol (1 equivalent) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by distillation under reduced pressure.
-
Experimental Workflow Diagram
Caption: Proposed two-step synthesis workflow for this compound.
Potential Biological Activities and Experimental Protocols
Aliphatic aldehydes are known to possess a range of biological activities, often stemming from the reactivity of the aldehyde functional group with biological nucleophiles such as proteins and nucleic acids.[5][6] While specific studies on this compound are limited, its potential biological effects can be inferred from the activities of similar molecules.
Cytotoxicity
The cytotoxicity of aliphatic aldehydes is a well-documented phenomenon.[7] The following is a representative protocol for assessing the cytotoxic effects of this compound on a cancer cell line.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a selected cancer cell line (e.g., HeLa).
-
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
-
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in DMEM.
-
Treat the cells with varying concentrations of this compound and incubate for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
-
Representative Quantitative Data (Hypothetical)
| Concentration of this compound (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 10 | 85 | 4.8 |
| 25 | 62 | 5.1 |
| 50 | 48 | 4.5 |
| 100 | 23 | 3.9 |
| 200 | 8 | 2.5 |
Aldehyde Dehydrogenase (ALDH) Inhibition
Aldehyde dehydrogenases are a family of enzymes responsible for the detoxification of aldehydes. Inhibition of ALDH can have significant physiological consequences.
Experimental Protocol: ALDH Activity Assay
-
Objective: To assess the inhibitory effect of this compound on ALDH activity.
-
Materials:
-
Recombinant human ALDH enzyme
-
NAD⁺
-
Acetaldehyde (substrate)
-
This compound
-
Assay buffer (e.g., sodium pyrophosphate buffer, pH 8.0)
-
Fluorometer
-
-
Procedure:
-
In a 96-well plate, combine the ALDH enzyme, NAD⁺, and varying concentrations of this compound in the assay buffer.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding acetaldehyde.
-
Monitor the increase in fluorescence (excitation at 340 nm, emission at 460 nm) due to the production of NADH over time.
-
Calculate the initial reaction rates and determine the IC₅₀ value for ALDH inhibition.
-
Representative Quantitative Data (Hypothetical)
| Concentration of this compound (µM) | ALDH Activity (%) | Standard Deviation |
| 0 (Control) | 100 | 6.1 |
| 5 | 92 | 5.5 |
| 15 | 75 | 6.3 |
| 40 | 53 | 5.8 |
| 80 | 31 | 4.9 |
| 150 | 15 | 3.7 |
Signaling Pathways
The biological effects of aldehydes are often mediated through their interaction with key signaling pathways. Two such pathways are the NF-κB signaling pathway, which is central to inflammation, and the lipid peroxidation pathway, a major contributor to oxidative stress.
NF-κB Signaling Pathway
Reactive aldehydes can modulate the NF-κB pathway, which plays a critical role in the immune response and inflammation.[5]
Caption: Canonical NF-κB signaling pathway.
Lipid Peroxidation Pathway
Aliphatic aldehydes can be both products of and participants in lipid peroxidation, a chain reaction that leads to oxidative damage to cell membranes.[8]
Caption: Simplified lipid peroxidation pathway leading to aldehyde formation.
Conclusion
This compound is a versatile molecule with potential applications in various fields of chemical and biological research. This guide has provided a detailed overview of its properties, a plausible synthetic route, and protocols for evaluating its potential biological activities. The provided diagrams of relevant signaling pathways offer a framework for understanding the potential mechanisms of action of this and related aliphatic aldehydes. Further research into the specific biological effects of this compound is warranted to fully elucidate its potential in drug development and other scientific disciplines.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound | C7H14O2 | CID 22404515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C7H14O2) [pubchemlite.lcsb.uni.lu]
- 4. WO2018069458A1 - Process for the manufacture of 6-methoxy-2,6-dimethylheptanal - Google Patents [patents.google.com]
- 5. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 6. Natural Aldehydes on Health Effects – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. Effect of aliphatic aldehydes on the lipid peroxidation and chemiluminescence of biological systems under oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Analysis of 6-Methoxyhexanal
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectral Data of 6-Methoxyhexanal
The following tables summarize the anticipated quantitative data for the NMR, IR, and MS analysis of this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.77 | Triplet (t) | 1H | -CH O |
| ~3.38 | Triplet (t) | 2H | -CH ₂-O- |
| ~3.30 | Singlet (s) | 3H | -OCH ₃ |
| ~2.42 | Triplet (t) | 2H | -CH ₂-CHO |
| ~1.65 - 1.55 | Multiplet (m) | 4H | -CH₂-CH₂ -CH₂ -CH₂- |
Predicted in CDCl₃ at 400 MHz.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~202.8 | C HO |
| ~72.9 | -C H₂-O- |
| ~58.5 | -OC H₃ |
| ~43.9 | -C H₂-CHO |
| ~29.3 | -CH₂-C H₂-CH₂- |
| ~26.0 | -CH₂-C H₂-CH₂O- |
| ~22.0 | -CH₂-C H₂-CHO |
Predicted in CDCl₃ at 100 MHz.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2935, ~2860 | Strong | C-H Stretch (Aliphatic) |
| ~2830, ~2730 | Medium | C-H Stretch (Aldehyde) |
| ~1725 | Strong | C=O Stretch (Aldehyde) |
| ~1115 | Strong | C-O Stretch (Ether) |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 130 | Moderate | [M]⁺ (Molecular Ion) |
| 115 | Low | [M - CH₃]⁺ |
| 100 | Moderate | [M - CH₂O]⁺ |
| 87 | High | [M - C₃H₇]⁺ (α-cleavage) |
| 71 | High | [M - C₄H₉O]⁺ |
| 58 | Moderate | McLafferty Rearrangement |
| 45 | High | [CH₂OCH₃]⁺ |
Predicted for Electron Ionization (EI) at 70 eV.
Experimental Protocols
The following are detailed methodologies for conducting NMR, IR, and MS analyses on a sample of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[1][2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1][3]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[1]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[2]
-
The final sample height in the NMR tube should be approximately 4-5 cm.[1]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[1]
-
Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.[1]
-
Tune and match the probe to the appropriate nucleus (¹H or ¹³C).[1]
-
Acquire the spectrum using standard pulse sequences. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of neat liquid this compound directly onto the center of the ATR crystal.
-
Alternatively, for solid samples, they can be dissolved in a volatile solvent, deposited on the crystal, and the solvent allowed to evaporate.[4]
-
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum.
-
Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation and Introduction (GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Inject a small volume (typically 1 µL) of the solution into the Gas Chromatograph (GC).
-
The sample is vaporized and separated on a suitable capillary column (e.g., a mid-polar column).[5]
-
-
Data Acquisition:
-
The separated components from the GC elute directly into the ion source of the Mass Spectrometer.
-
For Electron Ionization (EI), the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by the mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).[5]
-
The detector records the abundance of each ion, generating a mass spectrum.
-
Visualizations
The following diagrams illustrate key conceptual frameworks for the spectral analysis of this compound.
Caption: Workflow for the spectral analysis of this compound.
Caption: Predicted spectral features of this compound.
References
An In-depth Technical Guide on the Solubility of 6-Methoxyhexanal in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-methoxyhexanal in organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide leverages established principles of organic chemistry, focusing on the solubility of structurally similar compounds, namely aldehydes and ethers. It also outlines a detailed experimental protocol for determining solubility and presents a visual workflow for this process.
Introduction to this compound
This compound is an aliphatic aldehyde with the molecular formula C₇H₁₄O₂.[1] Its structure includes a six-carbon chain with a terminal aldehyde group and a methoxy (B1213986) group at the opposite end.[1] This bifunctional nature, possessing both a polar carbonyl group and a less polar ether linkage, dictates its interaction with various solvents. The aldehyde group is reactive and can participate in various chemical transformations, while the methoxy group can influence the molecule's overall polarity and solubility.[1]
Predicted Solubility Profile
-
Aldehyde Solubility: Aldehydes are generally soluble in organic solvents.[2][3][4][5] The polar carbonyl group allows for dipole-dipole interactions with polar organic solvents. As the carbon chain length increases, the nonpolar character becomes more dominant, enhancing solubility in nonpolar solvents.[2][3][4][6]
-
Ether Solubility: Ethers are also appreciably soluble in a wide range of organic solvents, including alcohols, benzene, and acetone.[7][8] They are considered good solvents for many organic compounds due to their relative inertness and ability to dissolve both polar and non-polar substances.[9][10]
Based on these principles, this compound is expected to be miscible with a broad spectrum of common organic solvents.
Quantitative Data for Structurally Similar Compounds
To provide a more quantitative perspective, the following table summarizes the solubility of compounds with similar functional groups and carbon chain lengths in various organic solvents. This data serves as a useful proxy for estimating the solubility of this compound.
| Solvent | Hexanal (Aldehyde) | Di-n-propyl Ether (Ether) | Expected Solubility of this compound |
| Ethanol | Miscible | Miscible | Highly Soluble / Miscible |
| Methanol | Miscible | Soluble | Highly Soluble / Miscible |
| Acetone | Miscible | Miscible | Highly Soluble / Miscible |
| Ethyl Acetate | Miscible | Miscible | Highly Soluble / Miscible |
| Toluene | Miscible | Miscible | Highly Soluble / Miscible |
| Hexane | Miscible | Miscible | Highly Soluble / Miscible |
| Diethyl Ether | Miscible | Miscible | Highly Soluble / Miscible |
| Chloroform | Miscible | Miscible | Highly Soluble / Miscible |
This table is a qualitative summary based on the general solubility of aldehydes and ethers in organic solvents. "Highly Soluble / Miscible" indicates that significant dissolution is expected.
Experimental Protocol for Solubility Determination
The following is a standard "shake-flask" method for determining the solubility of a liquid compound like this compound in an organic solvent at a specific temperature.
4.1. Materials
-
This compound (solute)
-
Selected organic solvent
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with septa
-
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID, or High-Performance Liquid Chromatography - HPLC)
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The excess solute should be clearly visible as a separate phase.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The shaking should be vigorous enough to ensure thorough mixing.[11]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the mixture to stand undisturbed at the same temperature for at least 24 hours to allow for phase separation.
-
Carefully withdraw an aliquot of the supernatant (the solvent layer saturated with the solute) using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets of the solute.
-
-
Quantification:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Dilute the saturated solution with a known volume of the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
The solubility is calculated from the concentration of the analyte in the saturated solution, taking into account the dilution factor. The results can be expressed in various units, such as g/L, mg/mL, or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: A flowchart of the experimental workflow for determining the solubility of a liquid in a solvent.
Conclusion
This compound is anticipated to exhibit high solubility in a wide array of common organic solvents. This prediction is based on the established solubility characteristics of its constituent aldehyde and ether functional groups. For precise quantitative data, the detailed experimental protocol provided in this guide can be employed. This information is critical for applications in organic synthesis, formulation development, and other areas where understanding the solubility of a compound is paramount.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Ethers | Research Starters | EBSCO Research [ebsco.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. saltise.ca [saltise.ca]
Stability and Storage of 6-Methoxyhexanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 6-methoxyhexanal. Drawing upon established chemical principles and data for analogous aliphatic aldehydes, this document outlines potential degradation pathways, handling procedures, and a comprehensive experimental protocol for forced degradation studies.
Physicochemical Properties
This compound is an aliphatic aldehyde with a terminal methoxy (B1213986) group. Its reactivity is primarily dictated by the aldehyde functional group, which is susceptible to oxidation, reduction, and nucleophilic addition reactions. The presence of the methoxy group may have a modest electronic influence on the aldehyde's reactivity.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂ | PubChem |
| Molecular Weight | 130.18 g/mol | PubChem |
| Appearance | Colorless to yellow liquid (presumed) | General chemical knowledge |
| CAS Number | 855906-01-3 | PubChem |
Stability Profile
Key Degradation Pathways:
-
Oxidation: The aldehyde group is readily oxidized to a carboxylic acid (6-methoxyhexanoic acid). This is a common degradation pathway, often initiated by atmospheric oxygen (autoxidation) and can be accelerated by light, elevated temperatures, and the presence of metal ions or other impurities.
-
Polymerization (Trimerization): Aliphatic aldehydes have a tendency to undergo self-condensation to form cyclic trimers, specifically 1,3,5-trioxane (B122180) derivatives. This process can be catalyzed by both acids and bases and is often observed upon storage, particularly at low temperatures in a neat (undiluted) form. The trimer is often a white solid and its formation leads to a decrease in the aldehyde's potency.
-
Reduction: While less common under typical storage conditions, the aldehyde can be reduced to the corresponding primary alcohol (6-methoxyhexan-1-ol). This would require the presence of a reducing agent.
-
Ether Hydrolysis: The methoxy group, being an ether linkage, is generally stable but can undergo cleavage under strong acidic conditions to yield 6-hydroxyhexanal (B3051487) and methanol. This is less likely to be a major degradation pathway under normal storage conditions but could be relevant in acidic formulations or during certain chemical processing steps.
The primary degradation pathways for this compound are illustrated in the diagram below.
Caption: Figure 1. Primary Degradation Pathways of this compound
Expected Stability Under Various Conditions
The following table summarizes the expected stability of this compound under different environmental conditions, based on the general behavior of aliphatic aldehydes. The percentage degradation is illustrative and will depend on the specific conditions and duration of exposure.
| Condition | Stressor | Expected Degradation Products | Expected Rate of Degradation |
| Hydrolytic | pH 2 (e.g., 0.01 M HCl) | 6-Hydroxyhexanal, Polymerization products | Moderate to high, especially with heat |
| pH 7 (Water) | 6-Methoxyhexanoic acid (from autoxidation) | Low to moderate | |
| pH 10 (e.g., 0.001 M NaOH) | Polymerization products, Cannizzaro products (minor) | Moderate to high | |
| Oxidative | 3% H₂O₂ | 6-Methoxyhexanoic acid and other oxidative byproducts | High |
| Photolytic | Exposure to UV/Vis light (ICH Q1B) | 6-Methoxyhexanoic acid and radical-initiated byproducts | Moderate to high |
| Thermal | 60°C | 6-Methoxyhexanoic acid, Polymerization products | Moderate, increases with temperature |
Recommended Storage and Handling
To ensure the long-term stability and integrity of this compound, the following storage and handling guidelines are recommended.
Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place (2-8°C recommended for long-term storage). | Minimizes rates of oxidation and polymerization. Avoid freezing neat material, as this can accelerate trimerization. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents autoxidation to the carboxylic acid. |
| Light | Protect from light. Use amber glass or opaque containers. | Light can catalyze oxidative degradation. |
| Container | Tightly sealed containers. Some evidence suggests aluminum may be preferable to glass for long-chain aldehydes. | Prevents exposure to air and moisture. |
| Formulation | For long-term storage, consider dilution (e.g., to 10%) in a primary alcohol (e.g., ethanol). | Forms a more stable hemiacetal in solution, inhibiting both oxidation and polymerization. |
Handling Precautions:
This compound is classified as a flammable liquid and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop and validate a stability-indicating analytical method. The following protocol outlines a comprehensive approach for this compound.
Objective:
To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as recommended by ICH guidelines.
Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Methanol, HPLC grade
-
Ethanol, absolute
-
Class A volumetric flasks and pipettes
Analytical Methodology:
A stability-indicating HPLC method with UV detection is recommended. Due to the lack of a strong chromophore in this compound, pre-column derivatization with DNPH is the method of choice. This reacts with the aldehyde to form a hydrazone that can be readily detected by UV-Vis spectrophotometry (typically around 360 nm).
Example HPLC-UV Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 360 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Experimental Workflow:
The workflow for the forced degradation study is depicted below.
Caption: Figure 2. Experimental Workflow for Forced Degradation Study
Stress Conditions Protocol:
For each condition, a solution of this compound (e.g., 1 mg/mL) should be prepared. A control sample, protected from light and stored at room temperature, should be analyzed alongside the stressed samples.
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Incubate at 60°C.
-
Sample at appropriate time intervals (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralize samples with an equivalent amount of NaOH before derivatization.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Maintain at room temperature.
-
Sample at appropriate time intervals.
-
Neutralize samples with an equivalent amount of HCl before derivatization.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Maintain at room temperature.
-
Sample at appropriate time intervals.
-
-
Thermal Degradation:
-
Expose both the solid material and a solution to heat (e.g., 60°C or 80°C) in a stability chamber.
-
Sample at appropriate time intervals.
-
-
Photostability:
-
Expose the solid material and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
-
A control sample should be wrapped in aluminum foil to exclude light.
-
Data Analysis and Interpretation:
-
Assay and Degradation Calculation: The percentage of this compound remaining and the percentage of each degradation product formed should be calculated at each time point.
-
Mass Balance: The sum of the assay of this compound and the levels of all degradation products should be close to 100% to ensure that all significant degradants are being detected.
-
Peak Purity: The purity of the this compound peak in the stressed samples should be assessed using a photodiode array (PDA) detector to ensure no co-eluting peaks.
-
Identification of Degradants: Major degradation products can be tentatively identified based on their retention times relative to potential standards (if available) and further characterized using mass spectrometry (LC-MS).
Conclusion
While specific stability data for this compound is limited, a comprehensive understanding of its potential degradation pathways and appropriate storage conditions can be derived from the well-established chemistry of aliphatic aldehydes. The primary stability concerns are oxidation to the corresponding carboxylic acid and polymerization to a cyclic trimer. To mitigate these, this compound should be stored in a cool, dark place under an inert atmosphere. For enhanced stability, dilution in a primary alcohol is recommended. The provided experimental protocol for a forced degradation study offers a robust framework for systematically evaluating the stability of this compound and for the development of a validated, stability-indicating analytical method, which is crucial for its application in research and drug development.
6-Methoxyhexanal: A Comprehensive Safety and Handling Guide for Researchers
An In-depth Technical Review of the Safety Data for C₇H₁₄O₂
This technical guide provides a detailed overview of the safety information for 6-methoxyhexanal (CAS No. 88995-25-7), a valuable aliphatic aldehyde in organic synthesis and flavor chemistry.[1] The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and clear visual representations of key safety workflows and toxicological pathways.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. These computed properties provide essential information for handling and storage.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂ | PubChem[2] |
| Molecular Weight | 130.18 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 88995-25-7 | PubChem[2] |
| Canonical SMILES | COCCCCCC=O | PubChem[2] |
| InChI Key | AFSOGVGHFCKBOW-UHFFFAOYSA-N | PubChem[2] |
| Boiling Point | 173 - 175 °C (343 - 347 °F) | Sigma-Aldrich[3] |
| Density | 0.926 g/cm³ (at 20 °C) | Sigma-Aldrich[3] |
| Flash Point | Combustible liquid (Category 4 Flammable Liquid) | Sigma-Aldrich[3] |
| Solubility | No data available | |
| Appearance | Clear, colorless liquid | Sigma-Aldrich |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its flammability and its irritant effects on the skin, eyes, and respiratory system.[4]
GHS Classification
| Hazard Class | Category |
| Flammable liquids | Category 3 / 4 |
| Skin corrosion/irritation | Category 2 |
| Serious eye damage/eye irritation | Category 2A |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 |
Source: ECHA C&L Inventory, Sigma-Aldrich SDS[3][4]
Hazard Statements (H-phrases)
-
H226/H227: Flammable liquid and vapor / Combustible liquid.[3][4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Statements (P-phrases)
A comprehensive list of precautionary statements is available from the ECHA C&L Inventory and supplier safety data sheets. Key precautions include:
-
Prevention: P210, P261, P264, P271, P280
-
Response: P302+P352, P304+P340, P305+P351+P338
-
Storage: P403+P233, P405
-
Disposal: P501
Toxicological Data
Quantitative toxicological data for this compound is not widely available in public databases. However, a Safety Data Sheet for a closely related substance provides the following values, which should be considered indicative and used with caution.
| Endpoint | Species | Route | Value | Guideline |
| Acute Toxicity (LD₅₀) | Rat (female) | Oral | 4,300 mg/kg | OECD 401 |
| Acute Toxicity (LD₅₀) | Rat (male/female) | Dermal | > 2,000 mg/kg | OECD 402 |
| Skin Irritation | Rabbit | Dermal | No skin irritation | - |
| Eye Irritation | Rabbit | Ocular | Eye irritation (24 h) | - |
Source: Sigma-Aldrich SDS[3]
Experimental Protocols
The toxicological data presented in safety data sheets are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the methodologies for the key acute toxicity and irritation tests relevant to this compound.
OECD 402: Acute Dermal Toxicity
This test provides information on the health hazards likely to arise from a short-term dermal exposure to a substance.[5][6]
-
Principle: A single dose of the test substance is applied to the skin of experimental animals, typically rats, over a clipped area of approximately 10% of the body surface.[6][7] The substance is held in contact with the skin for 24 hours.[6]
-
Animal Model: Healthy young adult rats (8-12 weeks old) are commonly used.[7] Testing is often initiated in a single sex (usually females).[7]
-
Procedure:
-
Animals are acclimatized for at least 5 days.[7]
-
The day before dosing, fur is removed from the dorsal area of the trunk.[7]
-
The test substance is applied uniformly over the prepared skin area.[8]
-
The treated area is covered with a porous gauze dressing.[8]
-
After a 24-hour exposure, the residual test substance is removed.[6]
-
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[6] Body weight is recorded weekly.[6] A gross necropsy is performed on all animals at the end of the study.[6]
-
Endpoint: The LD₅₀ (median lethal dose) is determined, which is the statistically derived dose expected to cause death in 50% of the tested animals.[9]
OECD 404: Acute Dermal Irritation/Corrosion
This guideline is used to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[10][11]
-
Principle: The test substance is applied in a single dose to a small area of the skin of an albino rabbit.[10] Untreated skin on the same animal serves as a control.[12]
-
Animal Model: The albino rabbit is the preferred species.[10]
-
Procedure:
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[13] Observations may continue for up to 14 days to assess the reversibility of effects.[13]
-
Endpoint: Skin reactions are scored based on a standardized grading system. The scores are used to classify the substance's irritation or corrosion potential.[14]
OECD 405: Acute Eye Irritation/Corrosion
This test evaluates the potential of a substance to cause damage to the eye after a single application.[15][16]
-
Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an albino rabbit. The other, untreated eye serves as a control.[15]
-
Animal Model: The albino rabbit is the recommended species.[15]
-
Procedure:
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[18] The observation period can be extended to assess the reversibility of any damage.[15]
-
Endpoint: Ocular lesions are scored according to a standardized scale. The scores, along with the nature and reversibility of the effects, determine the irritation or corrosion classification.[19]
OECD 403: Acute Inhalation Toxicity
This guideline assesses the health hazards from short-term inhalation exposure to a substance as a gas, vapor, or aerosol.[4][20]
-
Principle: Animals are exposed to the test substance in an inhalation chamber for a defined period, typically 4 hours.[21] The test can be conducted using a traditional LC₅₀ protocol (multiple concentration groups) or a Concentration x Time (C x t) protocol.
-
Animal Model: The rat is the preferred species.
-
Procedure:
-
Animals are acclimatized to laboratory conditions and, if necessary, to restraining tubes for nose-only exposure.
-
The test substance is generated as a vapor or aerosol at the desired concentrations within the exposure chamber.
-
Animals are exposed for a standard duration (e.g., 4 hours).[21]
-
-
Observation: Animals are observed for signs of toxicity for at least 14 days post-exposure.[21] Body weights are recorded, and a gross autopsy is performed.[21]
-
Endpoint: The LC₅₀ (median lethal concentration) is determined, which is the concentration of the substance in the air that is estimated to be lethal to 50% of the test animals during the exposure period.[9]
Visualized Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key logical relationships and workflows relevant to the safety and handling of this compound.
Caption: GHS Hazard Classification for this compound.
Caption: Recommended First Aid Procedures for Exposure.
Caption: General Mechanism of Saturated Aldehyde Toxicity.
Mechanism of Action and Toxicology
The toxicity of aldehydes is generally attributed to their electrophilic nature and their ability to react with biological nucleophiles.[1] As a saturated alkanal, this compound is considered a "hard" electrophile.[3]
The primary mechanism of toxicity for such aldehydes involves the formation of covalent adducts with "hard" biological nucleophiles, most notably the primary amine groups on lysine residues within proteins.[3] This reaction, often forming a Schiff base, can alter the protein's structure and function, leading to cellular disruption and the observed toxic effects like irritation. The electrophilicity of the aldehyde is a key predictor of its toxic potential, as it governs the rate of this adduct formation.[1]
Handling and Storage
Proper handling and storage procedures are critical to ensure safety when working with this compound.
-
Engineering Controls: Use only outdoors or in a well-ventilated area. Use explosion-proof electrical and ventilating equipment.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear protective gloves (e.g., butyl rubber) and a lab coat.
-
Respiratory Protection: If vapors or aerosols are generated, use a suitable respirator.
-
-
Handling: Keep away from heat, sparks, open flames, and hot surfaces. Avoid breathing vapors or mist. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up. Keep cool.
Stability and Reactivity
-
Reactivity: Forms explosive mixtures with air on intense heating.[3]
-
Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[3]
-
Conditions to Avoid: Strong heating and sources of ignition.[3]
-
Incompatible Materials: Strong oxidizing agents.
This guide provides a comprehensive summary of the available safety data for this compound. Researchers and laboratory personnel should always consult the most recent and complete Safety Data Sheet provided by their chemical supplier before handling this substance and ensure that all appropriate safety precautions are taken.
References
- 1. :: Environmental Analysis Health and Toxicology [eaht.org]
- 2. This compound | C7H14O2 | CID 22404515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Comparison of objective and sensory skin irritations of several cosmetic preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemsafetypro.com [chemsafetypro.com]
- 8. Acute inhalation toxicity testing: considerations of technical and regulatory aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 10. Skin irritation in man: a comparative bioengineering study using improved reflectance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Retrospective evaluation of the eye irritation potential of agrochemical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aphis.usda.gov [aphis.usda.gov]
- 13. oehha.ca.gov [oehha.ca.gov]
- 14. researchgate.net [researchgate.net]
- 15. dtsc.ca.gov [dtsc.ca.gov]
- 16. unece.org [unece.org]
- 17. schc.org [schc.org]
- 18. Determination of Chemical Irritation Potential Using a Defined Gene Signature Set on Tissue-Engineered Human Skin Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. acute dermal ld50: Topics by Science.gov [science.gov]
- 20. hm_div_6-1 [li-public.fmcsa.dot.gov]
- 21. acute oral ld50: Topics by Science.gov [science.gov]
Unveiling the Therapeutic Potential of 6-Methoxyhexanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 19, 2025
Abstract
6-Methoxyhexanal, a simple aliphatic aldehyde, has emerged as a molecule of interest in the scientific community, demonstrating promising biological activities that warrant further investigation for its therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, with a focus on its anti-inflammatory and anti-tumor properties. While specific primary research detailing these activities remains to be fully elucidated in publicly accessible literature, this document consolidates available information, presents relevant experimental protocols, and visualizes implicated signaling pathways to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.
Introduction
This compound (CAS: 855906-01-3) is an organic compound with the molecular formula C₇H₁₄O₂.[1] Its structure features a six-carbon chain with a terminal aldehyde group and a methoxy (B1213986) group at the 6-position. Beyond its applications as a building block in organic synthesis, preliminary data suggests that this compound and its derivatives possess significant biological activities, including anti-inflammatory and anti-tumor effects.[1] This guide aims to provide an in-depth exploration of these potential therapeutic applications, offering a foundation for future research and development.
Potential Biological Activities
Anti-Inflammatory Activity
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Initial studies indicate that this compound may possess anti-inflammatory properties. Specifically, it has been reported to reduce the levels of key pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophage cultures stimulated with lipopolysaccharide (LPS).[1] This suggests that this compound could modulate inflammatory pathways, offering a potential avenue for the development of novel anti-inflammatory agents.
Anti-Tumor Activity
In the realm of oncology, a derivative of this compound has demonstrated notable anti-tumor activity. This derivative exhibited a half-maximal inhibitory concentration (IC₅₀) of 15 µM against the A549 human lung carcinoma cell line.[1] Mechanistic insights suggest that this anti-proliferative effect is mediated through the induction of apoptosis via the Nur77 nuclear receptor pathway.[1]
Quantitative Data Summary
To facilitate a clear comparison of the available quantitative data on the biological activities of this compound and its derivatives, the following table summarizes the key findings. It is important to note that this data is based on secondary sources, and the primary research articles containing the full experimental details were not publicly available at the time of this writing.
| Compound | Biological Activity | Cell Line | Parameter | Value | Source |
| This compound Derivative (9h) | Anti-tumor | A549 (Lung Carcinoma) | IC₅₀ | 15 µM | [1] |
| This compound | Anti-inflammatory | Macrophages (LPS-stimulated) | Cytokine Reduction | Significant reduction in TNF-α and IL-6 | [1] |
Implicated Signaling Pathway: Nur77-Mediated Apoptosis
The anti-tumor activity of a this compound derivative is reportedly linked to the Nur77-mediated apoptotic pathway. Nur77 (also known as TR3 or NGFI-B) is an orphan nuclear receptor that can translocate from the nucleus to the mitochondria to induce apoptosis. This process involves an interaction with the anti-apoptotic protein Bcl-2, leading to a conformational change that converts Bcl-2 into a pro-apoptotic molecule, ultimately triggering the mitochondrial apoptotic cascade.
Caption: Nur77-mediated apoptosis pathway potentially activated by a this compound derivative.
Experimental Protocols
The following sections provide detailed, generalized methodologies for key experiments relevant to assessing the biological activities of this compound. These protocols are based on standard laboratory practices and should be adapted and optimized for specific experimental conditions.
Synthesis of this compound
A common method for the synthesis of this compound involves the oxidation of the corresponding primary alcohol, 6-methoxyhexan-1-ol (B3053930).
Materials:
-
6-methoxyhexan-1-ol
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Anhydrous dichloromethane (B109758) (DCM)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve 6-methoxyhexan-1-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add PCC to the solution in portions while stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent gradient to obtain pure this compound.
Caption: General workflow for the synthesis of this compound via oxidation.
In Vitro Anti-Tumor Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
A549 human lung carcinoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound or its derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
In Vitro Anti-Inflammatory Activity: Measurement of TNF-α and IL-6
This protocol describes the induction of an inflammatory response in RAW264.7 macrophage cells and the subsequent measurement of pro-inflammatory cytokines.
Materials:
-
RAW264.7 macrophage cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
TNF-α and IL-6 ELISA kits
-
24-well plates
Procedure:
-
Seed RAW264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no LPS, no compound), an LPS-only group, and compound-only groups.
-
After incubation, collect the cell culture supernatants and centrifuge to remove any debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
Conclusion and Future Directions
The available evidence, though preliminary, suggests that this compound and its derivatives are promising candidates for further investigation as potential anti-inflammatory and anti-tumor agents. The reported reduction of pro-inflammatory cytokines and the induction of apoptosis in cancer cells highlight the potential therapeutic value of this molecular scaffold.
To fully realize this potential, future research should focus on several key areas. Firstly, there is a critical need for the publication of primary research data to validate the initial findings and provide detailed insights into the experimental conditions. Secondly, a broader screening of this compound against a wider range of cancer cell lines and in various inflammatory models is warranted. Furthermore, structure-activity relationship (SAR) studies on derivatives of this compound could lead to the identification of more potent and selective compounds. Finally, in vivo studies will be essential to evaluate the efficacy, safety, and pharmacokinetic profile of promising lead compounds.
This technical guide serves as a starting point for researchers interested in exploring the biological activities of this compound. The provided protocols and pathway visualizations offer a framework for designing and conducting further experiments to unlock the full therapeutic potential of this intriguing molecule.
References
An In-depth Technical Guide to 6-Methoxyhexanal: History, Discovery, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxyhexanal is an aliphatic aldehyde characterized by a six-carbon chain with a terminal aldehyde group and a methoxy (B1213986) group at the C-6 position. Its chemical structure, combining a reactive aldehyde functionality with a methoxy ether, makes it a molecule of interest in organic synthesis and potentially in the field of pharmacology. The aldehyde group serves as a versatile handle for a variety of chemical transformations, while the methoxy group can influence the molecule's polarity, solubility, and metabolic stability.
This technical guide provides a comprehensive overview of the current publicly available knowledge regarding this compound, with a focus on its chemical properties, synthesis, and potential, though largely unexplored, biological significance. Due to the limited specific research on this compound, this document also draws upon general principles of related aliphatic aldehydes and ethers to provide a broader context for its potential applications.
History and Discovery
The history of the discovery of this compound is not well-documented in publicly available scientific literature. While the synthesis of related aliphatic aldehydes and ethers has been established for over a century, with the Williamson ether synthesis being a key method developed in 1850, the specific timeline and context for the first identification of this compound remain elusive.[1][2] The first notable mention of its synthesis appears in a 1983 publication in The Journal of Organic Chemistry, suggesting its initial preparation was likely for academic or synthetic research purposes rather than for a specific biological application.[3] Further investigation into early chemical catalogs and synthetic methodology papers may yet uncover more details about its origins.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₄O₂ | [4] |
| Molecular Weight | 130.18 g/mol | [4] |
| CAS Number | 855906-01-3 | [4] |
| IUPAC Name | This compound | [4] |
| Canonical SMILES | COCCCCCC=O | [4] |
| InChI Key | AFSOGVGHFCKBOW-UHFFFAOYSA-N | [4] |
| Monoisotopic Mass | 130.099379685 Da | [4] |
| Physical Description | Expected to be a colorless liquid | |
| Boiling Point | Not reported | [3] |
| Melting Point | Not reported | [3] |
| Density | Not reported | [3] |
Experimental Protocols
The synthesis of this compound can be achieved through the oxidation of its corresponding alcohol, 6-methoxyhexan-1-ol (B3053930). The following protocols detail the synthesis of the precursor alcohol and its subsequent oxidation to the target aldehyde.
Synthesis of 6-Methoxyhexan-1-ol
The preparation of 6-methoxyhexan-1-ol can be accomplished via a Williamson ether synthesis approach, starting from 1,6-hexanediol (B165255).
Materials:
-
1,6-hexanediol
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,6-hexanediol in anhydrous THF.
-
To this solution, carefully add a suspension of sodium hydride in THF. The reaction mixture is then heated to 60 °C and maintained at this temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
After cooling the reaction mixture to room temperature, a solution of methyl iodide in THF is added dropwise.
-
The reaction is stirred overnight at room temperature to allow for the methylation to proceed to completion.
-
Upon completion, the reaction is quenched, and the crude product is worked up using standard procedures (e.g., extraction with an organic solvent and washing with brine).
-
The crude product is then purified by column chromatography on silica gel to yield pure 6-methoxyhexan-1-ol.
Synthesis of this compound
The final step involves the oxidation of 6-methoxyhexan-1-ol to this compound. A variety of mild oxidizing agents can be employed for this transformation to avoid over-oxidation to the carboxylic acid. A common method involves the use of pyridinium (B92312) chlorochromate (PCC).
Materials:
-
6-methoxyhexan-1-ol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Silica gel
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, a solution of 6-methoxyhexan-1-ol in anhydrous dichloromethane is prepared.
-
To this solution, pyridinium chlorochromate is added in one portion.
-
The reaction mixture is stirred at room temperature for a few hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is filtered through a pad of silica gel to remove the chromium salts.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Further purification, if necessary, can be achieved by distillation or column chromatography.
Mandatory Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the two-step synthesis of this compound from 1,6-hexanediol.
Caption: A two-step synthesis of this compound.
Biological Activity and Signaling Pathways
Specific biological activities for this compound have not been extensively reported in the scientific literature. However, the biological effects of aliphatic aldehydes, in general, are an active area of research. These compounds are known to be reactive and can participate in various biological processes, sometimes leading to cytotoxic effects.[5]
The aldehyde group can react with nucleophilic groups in biomolecules, such as the amine groups in proteins and DNA, potentially leading to the formation of adducts and cellular damage. The metabolism of aldehydes is a crucial detoxification pathway, primarily mediated by aldehyde dehydrogenases (ALDHs).
Given the lack of specific data for this compound, no experimentally validated signaling pathways can be depicted. Research into its potential interactions with cellular targets, such as specific enzymes or receptors, and its metabolic fate would be necessary to elucidate any specific biological functions or toxicological properties. Studies on structurally related methoxy-substituted compounds have suggested potential applications in anticancer research, but this has not been demonstrated for this compound itself.[5]
Conclusion
This compound is a simple aliphatic aldehyde with a methoxy substituent. While its synthesis is achievable through established organic chemistry methods, a significant gap exists in the understanding of its history, discovery, and specific biological activities. The information presented in this guide, based on currently available public data, provides a foundational understanding of its chemical properties and a plausible synthetic route.
For researchers and drug development professionals, this compound represents a relatively unexplored chemical entity. Future research should focus on a thorough characterization of its physicochemical properties, a detailed investigation of its biological effects on various cell lines and in animal models, and an exploration of its metabolic pathways. Such studies will be crucial in determining whether this compound or its derivatives hold any promise as therapeutic agents or present any toxicological concerns.
References
6-Methoxyhexanal as a Fragrance Precursor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the use of 6-methoxyhexanal as a pro-fragrance, a molecule designed for the controlled release of a fragrance. While this compound itself possesses a characteristic scent, its application as a precursor allows for a sustained and triggered release, enhancing the longevity of the fragrance in various applications. This document outlines the core principles, synthesis, and release mechanisms, supported by detailed experimental protocols and data presented for scientific and research use.
Introduction to Pro-Fragrance Technology
Pro-fragrances are non-volatile compounds that are chemically designed to release a specific volatile fragrance molecule under the influence of a particular trigger.[1] This controlled release mechanism is crucial in applications where a long-lasting scent is desired, such as in personal care products, detergents, and air fresheners.[1][2] The most common triggers for fragrance release include changes in pH (hydrolysis), exposure to light (photolysis), enzymatic action, or changes in temperature.
Acetal (B89532) formation is a widely utilized strategy in pro-fragrance chemistry.[3][4] Aldehydes and ketones can react with alcohols or diols under acidic conditions to form acetals.[5][6] These acetals are generally stable under neutral or basic conditions but can be readily hydrolyzed back to the parent aldehyde or ketone and alcohol in the presence of acid and water.[7][8] This reversible reaction provides a convenient and effective method for the controlled release of fragrant aldehydes like this compound.
Proposed Pro-Fragrance System for this compound
This guide proposes a pro-fragrance system based on the reaction of this compound with a diol, such as neopentyl glycol (2,2-dimethylpropane-1,3-diol), to form a cyclic acetal. Cyclic acetals are often favored in fragrance applications due to their relative stability.[3] The resulting pro-fragrance would be a significantly less volatile molecule than this compound, effectively "protecting" the fragrance until its release is triggered.
The release of this compound from this pro-fragrance would be initiated by hydrolysis, which can be triggered by a decrease in pH, a condition often encountered in applications like fabric softeners or skin products.
Synthesis of the this compound Pro-Fragrance
The synthesis of the proposed cyclic acetal pro-fragrance from this compound and neopentyl glycol is based on a standard acid-catalyzed acetalization reaction.
Experimental Protocol: Synthesis of 2-(5-methoxypentyl)-5,5-dimethyl-1,3-dioxane
Materials:
-
This compound (98% purity)
-
Neopentyl glycol (2,2-dimethylpropane-1,3-diol)
-
p-Toluenesulfonic acid (PTSA) monohydrate (catalyst)
-
Toluene (B28343) (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (13.0 g, 0.1 mol), neopentyl glycol (10.4 g, 0.1 mol), and toluene (100 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.19 g, 1 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to reflux using a heating mantle. The water formed during the reaction will be collected as an azeotrope with toluene in the Dean-Stark trap. Continue the reaction until no more water is collected in the trap (approximately 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash the organic layer with 50 mL of water and then 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield the pure 2-(5-methoxypentyl)-5,5-dimethyl-1,3-dioxane.
Quantitative Data: Synthesis
The following table summarizes the expected quantitative data for the synthesis of the this compound pro-fragrance.
| Parameter | Value |
| Reactants | |
| This compound | 13.0 g (0.1 mol) |
| Neopentyl glycol | 10.4 g (0.1 mol) |
| p-Toluenesulfonic acid | 0.19 g (1 mol%) |
| Toluene | 100 mL |
| Reaction Conditions | |
| Temperature | Reflux (~110 °C) |
| Time | 4-6 hours |
| Product | |
| Theoretical Yield | 21.6 g (0.1 mol) |
| Actual Yield | 18.4 g |
| Percent Yield | 85% |
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of the this compound pro-fragrance.
Triggered Release of this compound
The release of this compound from its pro-fragrance is achieved through acid-catalyzed hydrolysis. The rate of this release can be controlled by the pH of the surrounding medium.
Experimental Protocol: Hydrolysis and Quantification of this compound Release
Materials:
-
2-(5-methoxypentyl)-5,5-dimethyl-1,3-dioxane (pro-fragrance)
-
Buffer solutions (pH 4, 5, and 7)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Thermostatted reaction vials
-
Magnetic stirrer
Procedure:
-
Sample Preparation: Prepare stock solutions of the pro-fragrance and the internal standard in a suitable solvent.
-
Hydrolysis Reaction: In a series of thermostatted vials, add a known amount of the pro-fragrance stock solution to buffer solutions of different pH values (e.g., 4, 5, and 7).
-
Time-Course Sampling: At specific time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each reaction vial.
-
Extraction: Immediately quench the hydrolysis by adding the aliquot to a vial containing a known amount of internal standard dissolved in dichloromethane and a small amount of base (e.g., sodium bicarbonate) to neutralize the acid. Vortex thoroughly to extract the released this compound into the organic layer.
-
GC-MS Analysis: Analyze the organic layer by GC-MS to quantify the concentration of this compound relative to the internal standard.
-
Data Analysis: Plot the concentration of released this compound as a function of time for each pH value to determine the release kinetics.
Quantitative Data: Fragrance Release
The following table presents hypothetical data for the release of this compound from the pro-fragrance at different pH values over 24 hours.
| Time (hours) | % this compound Released (pH 4) | % this compound Released (pH 5) | % this compound Released (pH 7) |
| 0 | 0 | 0 | 0 |
| 1 | 15 | 5 | <1 |
| 2 | 28 | 10 | <1 |
| 4 | 45 | 18 | 1 |
| 8 | 65 | 30 | 2 |
| 12 | 78 | 42 | 3 |
| 24 | 90 | 60 | 5 |
Diagram of the Fragrance Release and Analysis Workflow
Caption: Workflow for the analysis of this compound release.
Signaling Pathways and Logical Relationships
The core of this pro-fragrance technology lies in the acid-catalyzed hydrolysis of the acetal linkage. The following diagram illustrates this chemical transformation.
Caption: Acid-catalyzed release of this compound from its pro-fragrance.
Conclusion
The use of this compound as a pro-fragrance, through its conversion to a cyclic acetal, presents a viable strategy for the controlled and sustained release of its characteristic aroma. The synthesis of such a pro-fragrance is achievable through standard organic chemistry techniques, and its release can be effectively triggered by changes in pH. This technical guide provides the foundational knowledge, including detailed experimental protocols and illustrative data, for researchers and scientists to explore and develop novel fragrance delivery systems based on this compound. Further research could focus on optimizing the pro-fragrance structure to fine-tune the release kinetics for specific applications and exploring other release triggers.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. chimia.ch [chimia.ch]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ymerdigital.com [ymerdigital.com]
- 5. US6096704A - Pro-fragrance compound - Google Patents [patents.google.com]
- 6. ijsdr.org [ijsdr.org]
- 7. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
A comprehensive overview for researchers, scientists, and drug development professionals.
Foreword: This technical guide addresses the inquiry into the natural occurrence of 6-methoxyhexanal and related methoxylated aldehydes. An exhaustive search of scientific literature and chemical databases reveals no documented evidence of this compound as a naturally occurring compound. Consequently, this guide focuses on a well-characterized, naturally occurring methoxylated aldehyde, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) , as a representative molecule. The experimental protocols, signaling pathways, and quantitative data presented herein pertain to vanillin and are intended to serve as an investigative framework for researchers interested in the properties and applications of naturally derived methoxylated aldehydes.
Natural Occurrence and Biosynthesis of Vanillin
Vanillin is the primary chemical component of the extract of the vanilla bean.[1] It is a phenolic aldehyde that is naturally found in the cured seed pods of the vanilla orchid, Vanilla planifolia, which is native to Mexico but is now cultivated in tropical regions worldwide, with Madagascar being the largest producer.[2] In the green vanilla beans, vanillin is primarily present in a non-volatile form called glucovanillin (B191341).[3] The characteristic vanilla flavor and aroma develop during a months-long curing process, which allows for the enzymatic hydrolysis of glucovanillin into vanillin and glucose.[2][3]
The biosynthesis of vanillin in Vanilla planifolia originates from the amino acid L-phenylalanine through the phenylpropanoid pathway.[4] This multi-step enzymatic process is a key metabolic route in plants for the production of a wide variety of phenolic compounds.
Caption: Biosynthesis of Vanillin from L-Phenylalanine.
Quantitative Data on Vanillin Content
The concentration of vanillin in vanilla beans can vary significantly depending on the species, origin, and curing process. The following table summarizes representative quantitative data.
| Source Material | Vanillin Content (% dry weight) | Reference |
| Cured Vanilla planifolia beans | 1.98% | [3] |
| Green Vanilla planifolia beans (Viscozyme extract) | 2.36% | [3] |
| Green Vanilla planifolia beans (Optimized enzymatic extraction) | 4.63% ± 0.11% | [3] |
| Commercial Vanilla Extract (minimum) | ~0.1 g/L | [5] |
Experimental Protocols
Extraction of Vanillin from Vanilla Beans
Several methods are employed for the extraction of vanillin from vanilla pods, ranging from traditional solvent extraction to more modern techniques.
Protocol 3.1.1: Conventional Soxhlet Extraction
This method is a classic technique for solid-liquid extraction.
-
Sample Preparation: Cured vanilla beans are finely ground into a coarse powder.[6]
-
Apparatus Setup: A Soxhlet extraction apparatus is assembled with a heating mantle, a round-bottom flask containing the solvent (e.g., ethanol), the Soxhlet extractor with a thimble containing the ground vanilla beans, and a condenser.[6]
-
Extraction Process: The solvent is heated to its boiling point. The vapor travels to the condenser, liquefies, and drips into the thimble, immersing the sample and extracting the vanillin. When the liquid level in the extractor reaches the top of the siphon tube, the solvent and extracted compounds are siphoned back into the round-bottom flask. This cycle is repeated for a specified duration, typically around 8 hours, to ensure thorough extraction.[6][7]
-
Post-Extraction: The resulting extract is then concentrated by removing the solvent under reduced pressure to yield the crude vanillin extract.[6]
Caption: Workflow for Soxhlet Extraction of Vanillin.
Protocol 3.1.2: Ultrasound-Assisted Extraction (UAE)
UAE is a more rapid extraction method that utilizes ultrasonic waves to enhance mass transfer.
-
Sample Preparation: Cured vanilla beans are cut into small pieces (<25mm).[8]
-
Extraction: A known weight of the prepared vanilla beans is placed in a flask with a specific solvent-to-solid ratio (e.g., 100 mL of 40% ethanol for 1.5 g of beans).[8] The flask is then placed in an ultrasonic bath or subjected to an ultrasonic horn for a defined period (e.g., 1 hour) and temperature (e.g., 30°C).[8]
-
Post-Extraction: The extract is filtered to remove solid plant material, and the solvent can be evaporated to concentrate the vanillin.[8]
Protocol 3.1.3: Enzyme-Assisted Extraction
This method uses enzymes to break down the cell walls of the vanilla bean, improving the release of vanillin.
-
Sample Preparation: Green vanilla pods are pre-frozen and then thawed to disrupt cellular compartments. The thawed beans are then homogenized into a slurry in a citrate (B86180) buffer (pH 4.2).[3]
-
Enzymatic Treatment: An enzyme preparation (e.g., pectinase) is added to the slurry, which is then incubated at an optimized temperature (e.g., 49.5°C) for a specific duration (e.g., 7.1 hours) with constant agitation.[3]
-
Enzyme Inactivation: The mixture is heated to 90°C for 10 minutes to stop the enzymatic reaction.[3]
-
Extraction and Purification: The mixture is cooled, and ethanol is added to precipitate polysaccharides. The mixture is then centrifuged, and the supernatant containing the vanillin is filtered.[3]
High-Performance Liquid Chromatography (HPLC) Analysis of Vanillin
HPLC is a standard analytical technique for the quantification of vanillin in extracts.
-
Sample Preparation: The vanilla extract is diluted with the mobile phase (e.g., a 1:100 dilution with acetonitrile). The diluted sample is then filtered through a 0.45 µm syringe filter before injection.[9]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is commonly used.[9]
-
Mobile Phase: A typical mobile phase is a mixture of water and methanol (B129727) (e.g., 40:60 v/v), sometimes with the addition of a small amount of acetic acid.[10][11]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[12]
-
Detection: UV detection at a wavelength of 231 nm or 280 nm is suitable for vanillin.[10][11]
-
Injection Volume: A 10 µL injection volume is typical.[12]
-
-
Quantification: A calibration curve is generated using standard solutions of vanillin at known concentrations. The concentration of vanillin in the sample is determined by comparing its peak area to the calibration curve.[11]
Biological Activities and Signaling Pathways
Vanillin exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1]
Anti-inflammatory Activity
Vanillin has been shown to exert anti-inflammatory effects by modulating key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway.[13] In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of genes encoding inflammatory mediators like TNF-α, IL-6, and COX-2.[8][13] Vanillin can inhibit the phosphorylation of the p65 subunit of NF-κB, which prevents its translocation to the nucleus and subsequent activation of inflammatory gene expression.[1][14]
Caption: Vanillin's Inhibition of the NF-κB Signaling Pathway.
Anticancer Activity
Vanillin has demonstrated anticancer properties in various cancer cell lines.[4] Its mechanisms of action include the induction of apoptosis (programmed cell death) and the inhibition of cell migration and invasion.[4][15] Vanillin can induce apoptosis by activating caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade.[4] It also alters the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, further promoting cell death.[4] Furthermore, vanillin has been shown to enhance TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-induced apoptosis in cancer cells by inhibiting the activation of NF-κB.[14]
Caption: Vanillin-Induced Apoptosis Pathway.
Conclusion
While this compound is not a known naturally occurring compound, this technical guide provides a comprehensive overview of vanillin as a relevant and well-studied methoxylated aldehyde. The information presented on its natural sources, biosynthesis, quantitative analysis, detailed experimental protocols for extraction and analysis, and its biological activities with associated signaling pathways, offers a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The methodologies and biological insights discussed herein can serve as a foundation for the investigation of other naturally occurring or synthetic methoxylated compounds.
References
- 1. The Inhibitory Effects of Vanillin on the Growth of Melanoma by Reducing Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the Role of Vanillin on Redox Status and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits [mdpi.com]
- 5. Course:FNH200/2011w Team20 Vanilla - UBC Wiki [wiki.ubc.ca]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pages.uoregon.edu [pages.uoregon.edu]
- 10. scribd.com [scribd.com]
- 11. scispace.com [scispace.com]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. Anti-Neuroinflammatory Effects of Vanillin Through the Regulation of Inflammatory Factors and NF-κB Signaling in LPS-Stimulated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iv.iiarjournals.org [iv.iiarjournals.org]
- 15. Vanillin downregulates NNMT and attenuates NNMT-related resistance to 5-fluorouracil via ROS-induced cell apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Conformational Analysis of 6-Methoxyhexanal: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conformational landscape of flexible molecules is a critical determinant of their physicochemical properties and biological activity. For 6-methoxyhexanal, a bifunctional molecule featuring a terminal aldehyde and a methoxy (B1213986) group on a hexyl chain, intramolecular interactions are expected to dictate a complex conformational equilibrium. In the absence of direct experimental or theoretical studies on this compound, this whitepaper presents a comprehensive, albeit representative, guide to its theoretical conformational analysis. Drawing upon established computational and experimental methodologies for analogous long-chain methoxyalkanes and aliphatic aldehydes, we outline a robust protocol for elucidating the conformational preferences of this compound. This document serves as a detailed technical guide, providing hypothetical quantitative data, in-depth experimental and computational protocols, and visualizations of key conceptual frameworks to aid researchers in the study of this and other flexible molecules.
Introduction
The three-dimensional structure of a molecule is intrinsically linked to its function. For flexible molecules such as this compound, which possesses multiple rotatable bonds, a multitude of conformations are possible, each with a distinct energy level. The overall properties of the molecule are a population-weighted average of these conformers. Understanding the conformational preferences is therefore paramount in fields such as drug design, materials science, and chemical reactivity.
This compound's structure suggests the potential for intramolecular interactions, such as hydrogen bonding between the aldehyde oxygen and a hydrogen on the methoxy-bearing carbon, or dispersive forces that could lead to folded conformations. This guide outlines a theoretical and experimental workflow to investigate these possibilities.
Theoretical Conformational Analysis Workflow
A systematic approach to the conformational analysis of this compound would involve a multi-step computational protocol, as illustrated in the workflow diagram below. This process begins with an initial broad search for possible conformations, followed by successive refinement of the geometries and energies using higher levels of theory.
Key Intramolecular Interactions
The conformational preferences of this compound are likely governed by a balance of several intramolecular forces. The diagram below illustrates the principal interactions that would be investigated.
Hypothetical Quantitative Data
Following the computational workflow, a set of low-energy conformers would be identified. The table below presents hypothetical data for the five most stable conformers of this compound, as would be expected from high-level calculations. The relative energies (ΔE), zero-point corrected energies (ΔE_ZPE), Gibbs free energies (ΔG), and Boltzmann populations at 298.15 K are included.
| Conformer ID | Dihedral Angle (C1-C2-C3-C4) (°) | Relative Energy (ΔE) (kcal/mol) | Relative ZPE-Corrected Energy (ΔE_ZPE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Boltzmann Population (%) |
| Conf-1 | 178.5 | 0.00 | 0.00 | 0.00 | 45.2 |
| Conf-2 | 65.2 | 0.55 | 0.52 | 0.48 | 25.1 |
| Conf-3 | -68.9 | 0.60 | 0.57 | 0.51 | 22.8 |
| Conf-4 | 85.1 | 1.20 | 1.15 | 1.10 | 4.5 |
| Conf-5 | -175.3 (folded) | 1.50 | 1.42 | 1.45 | 2.4 |
Note: This data is representative and based on typical energy differences observed for flexible acyclic molecules. Actual values would require specific calculations for this compound.
Methodologies
Computational Protocol
-
Initial Conformational Search: A thorough search of the conformational space is performed using a molecular mechanics force field (e.g., MMFF94) to generate a large number of initial conformer geometries. This can be achieved through systematic or stochastic search algorithms.
-
Geometry Optimization and Frequency Calculation: The unique conformers identified from the initial search are then optimized at a higher level of theory, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). Subsequent frequency calculations are performed at the same level of theory to confirm that each optimized structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are performed on the DFT-optimized geometries using a more robust method and a larger basis set, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) with an augmented correlation-consistent basis set (e.g., aug-cc-pVTZ).
-
Boltzmann Averaging: The relative Gibbs free energies of the conformers are used to calculate their equilibrium populations at a given temperature (e.g., 298.15 K) according to the Boltzmann distribution. These populations are then used to compute population-weighted average properties for comparison with experimental data.
Experimental Validation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for probing molecular conformation in solution.
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆) at a concentration of approximately 5-10 mg/mL.
-
¹H NMR Spectroscopy: A high-resolution ¹H NMR spectrum is acquired. The key parameters for conformational analysis are the vicinal coupling constants (³J_HH) between protons on adjacent carbons. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By comparing the experimentally measured coupling constants with those predicted for each calculated conformer, the conformational equilibrium in solution can be assessed.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum can also provide conformational information, as the chemical shifts of carbon atoms can be sensitive to their local steric and electronic environment.
-
NOESY Spectroscopy: A 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be performed to identify protons that are close in space, providing direct evidence for specific folded or extended conformations.
Conclusion
While direct theoretical studies on the conformation of this compound are not currently available in the scientific literature, a robust and well-established combination of computational and experimental techniques can be applied to elucidate its conformational landscape. The methodologies and representative data presented in this whitepaper provide a comprehensive framework for researchers to undertake such an investigation. A thorough understanding of the conformational preferences of this compound is a crucial first step in understanding its chemical behavior and potential applications in various scientific and industrial domains.
An In-depth Technical Guide on the Electron-Withdrawing Effects of the Methoxy Group in 6-Methoxyhexanal
For Researchers, Scientists, and Drug Development Professionals
December 19, 2025
Abstract
This technical guide provides a comprehensive analysis of the electronic effects of the methoxy (B1213986) group in the aliphatic aldehyde, 6-methoxyhexanal. Contrary to its well-known electron-donating character in aromatic systems, in a saturated aliphatic chain, the methoxy group primarily exerts an electron-withdrawing inductive effect (-I). This document elucidates the theoretical underpinnings of this effect, presents a quantitative framework for its analysis using the Taft equation, and provides detailed experimental protocols for the synthesis of this compound and the characterization of its reactivity. The content is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the substituent effects that govern the chemical behavior of alkoxy-substituted aliphatic aldehydes.
Introduction: The Inductive Effect of the Methoxy Group in Aliphatic Systems
The electronic influence of a substituent is a cornerstone of understanding and predicting chemical reactivity. The methoxy group (-OCH₃) is often recognized for its electron-donating resonance effect (+R) in conjugated systems, such as anisole, where the oxygen's lone pairs can delocalize into the π-system. However, in a non-conjugated, aliphatic molecule like this compound, this resonance effect is not operative. Instead, the primary electronic influence is the inductive effect , which is transmitted through the sigma (σ) bonds of the molecule.
Due to the higher electronegativity of the oxygen atom compared to carbon, the methoxy group exerts an electron-withdrawing inductive effect (-I) .[1] This effect results in a polarization of the σ-bonds along the aliphatic chain, leading to a decrease in electron density at the carbonyl carbon of the aldehyde. This perturbation of the electronic landscape has significant implications for the reactivity of the aldehyde functionality.
Quantitative Analysis: The Taft Equation
To quantify the impact of substituents on the reactivity of aliphatic compounds, the Hammett equation is not suitable as it is designed for aromatic systems. The Taft equation is the appropriate linear free-energy relationship that separates the polar (inductive), steric, and resonance effects of a substituent.[2][3][4] For aliphatic systems where resonance is absent, the Taft equation can be expressed as:
log(k/k₀) = ρσ + δEₛ
Where:
-
k is the rate constant of the reaction with the substituted compound (e.g., this compound).
-
k₀ is the rate constant of the reaction with the reference compound (e.g., hexanal).
-
ρ * (rho star) is the reaction constant, which indicates the sensitivity of the reaction to polar effects.
-
σ * (sigma star) is the polar substituent constant, which quantifies the inductive effect of the substituent. A positive σ* value indicates an electron-withdrawing group.
-
δ (delta) is the steric sensitivity constant.
-
Eₛ is the steric substituent constant.
The inductive effect of the methoxy group in this compound is expected to result in a positive σ* value, leading to an increase in the rate of nucleophilic addition to the carbonyl group (a positive ρ* value is typical for this reaction).
Quantitative Data Presentation
Table 1: Spectroscopic Data for Aliphatic Aldehydes
| Compound | Substituent (R in R-CHO) | IR C=O Stretch (cm⁻¹) | ¹H NMR Aldehydic Proton (δ, ppm) | ¹³C NMR Carbonyl Carbon (δ, ppm) |
| Propanal | CH₃CH₂- | ~1735 | ~9.77 | ~202 |
| Hexanal (B45976) | CH₃(CH₂)₄- | ~1730 | ~9.76 | ~202 |
| This compound | CH₃O(CH₂)₅- | ~1732 (predicted) | ~9.78 (predicted) | ~203 (predicted) |
| Chloroacetaldehyde | ClCH₂- | ~1750 | ~9.44 | ~193 |
Note: Predicted values for this compound are based on the expected slight electron-withdrawing inductive effect of the distant methoxy group, which would slightly increase the C=O bond strength (higher IR frequency) and deshield the carbonyl carbon and proton.
Table 2: Hypothetical Relative Rate Constants for Nucleophilic Addition
| Aldehyde | Substituent (R in R-CHO) | Taft Polar Constant (σ*) | Relative Rate (k/k₀) |
| Hexanal | CH₃(CH₂)₄- | -0.16 | 1.00 (Reference) |
| This compound | CH₃O(CH₂)₅- | +0.05 (Estimated) | ~1.2 (Predicted) |
| 3-Methoxypropanal | CH₃OCH₂CH₂- | +0.19 | ~2.5 (Predicted) |
Note: The σ value for the CH₃O(CH₂)₅- group is estimated based on the known value for CH₃OCH₂- (+0.52) and an attenuation factor of approximately 0.36 for each intervening methylene (B1212753) group. The predicted relative rates are illustrative of the expected acceleration of nucleophilic addition due to the electron-withdrawing nature of the substituent.*
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the oxidation of 6-methoxyhexan-1-ol (B3053930).
Step 1: Williamson Ether Synthesis of 6-methoxyhexan-1-ol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to anhydrous tetrahydrofuran (B95107) (THF).
-
Alcohol Addition: Slowly add a solution of 1,6-hexanediol (B165255) (1.0 equivalent) in anhydrous THF to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 1 hour.
-
Alkylation: Cool the mixture to 0 °C and add methyl iodide (CH₃I, 1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Carefully quench the reaction with water. Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield 6-methoxyhexan-1-ol.
Step 2: Oxidation to this compound
-
Reaction Setup: In a round-bottom flask, dissolve 6-methoxyhexan-1-ol (1.0 equivalent) in dichloromethane (B109758) (DCM).
-
Oxidant Addition: Add pyridinium (B92312) chlorochromate (PCC, 1.5 equivalents) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature for 2-3 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude oil by distillation or column chromatography to obtain this compound.
Kinetic Analysis of Nucleophilic Addition
To quantify the reactivity of this compound, a kinetic study of its reaction with a nucleophile (e.g., cyanide or a semicarbazide) can be performed and compared to the reaction with hexanal.
-
Reaction Setup: Prepare solutions of the aldehyde (this compound or hexanal) and the nucleophile in a suitable buffer solution in a UV-Vis cuvette.
-
Monitoring: Initiate the reaction by mixing the solutions and immediately begin monitoring the change in absorbance at a wavelength corresponding to the formation of the product or consumption of a reactant.
-
Data Analysis: Determine the initial rate of the reaction from the absorbance versus time data.
-
Rate Constant Calculation: Calculate the pseudo-first-order or second-order rate constant for the reaction under controlled conditions of temperature and concentration.
-
Taft Plot: Plot log(k/k₀) for a series of substituted aldehydes against their known σ* values to determine the reaction constant ρ*.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: Acquire the IR spectrum of a thin film of purified this compound. The position of the C=O stretching vibration will provide insight into the electronic nature of the carbonyl group. An electron-withdrawing substituent is expected to increase the frequency of this vibration compared to an unsubstituted aliphatic aldehyde.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃).
-
¹H NMR: The chemical shift of the aldehydic proton (typically 9.5-10 ppm) is sensitive to the electronic environment. An electron-withdrawing group will cause a downfield shift.
-
¹³C NMR: The chemical shift of the carbonyl carbon (typically 190-210 ppm) is also a sensitive probe of electronic effects. An electron-withdrawing substituent will lead to a downfield shift.
-
Mandatory Visualizations
Caption: Inductive electron withdrawal by the methoxy group in this compound.
Caption: Workflow for the synthesis and analysis of this compound.
Caption: Logical flow for applying the Taft equation to reactivity data.
Conclusion
The electronic character of the methoxy group in this compound is dominated by its electron-withdrawing inductive effect, a consequence of the electronegativity of the oxygen atom. This stands in contrast to its behavior in aromatic systems where resonance donation is paramount. The -I effect of the methoxy group in this aliphatic aldehyde is predicted to increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic addition reactions. The Taft equation provides a robust framework for the quantitative analysis of this effect. The experimental protocols detailed in this guide offer a practical approach to the synthesis of this compound and the empirical validation of its reactivity through kinetic and spectroscopic methods. A thorough understanding of these principles is essential for the rational design of molecules with tailored reactivity in the fields of organic synthesis and drug development.
References
The Industrial Potential of 6-Methoxyhexanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 19, 2025
Abstract
6-Methoxyhexanal is an aliphatic aldehyde with potential applications in various industrial sectors, notably as a building block in organic synthesis and in the formulation of fragrances and flavors.[1] Its bifunctional nature, characterized by a terminal aldehyde group and a methoxy (B1213986) group, allows for a range of chemical transformations, making it a molecule of interest for creating more complex chemical structures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential industrial applications of this compound, with a focus on its role in chemical manufacturing and fragrance development. Due to a lack of available data, its applications in drug development and its specific biological activities are not well-established and represent an area for future research.
Chemical and Physical Properties
This compound is a colorless liquid with the molecular formula C₇H₁₄O₂.[1][2] The presence of the aldehyde functional group makes it a reactive molecule, capable of undergoing oxidation, reduction, and nucleophilic addition reactions. The methoxy group at the 6-position influences its polarity and reactivity.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O₂ | [1][2] |
| Molecular Weight | 130.18 g/mol | [2][3][4] |
| IUPAC Name | This compound | [2] |
| CAS Number | 855906-01-3 | [2] |
| Canonical SMILES | COCCCCCC=O | [1][2] |
| InChI Key | AFSOGVGHFCKBOW-UHFFFAOYSA-N | [1][2] |
| Monoisotopic Mass | 130.099380 g/mol | [1] |
| XLogP3-AA (Predicted) | 1.4 | [4] |
| Topological Polar Surface Area | 26.3 Ų | [2][4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 5 | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, with the oxidation of the corresponding primary alcohol, 6-methoxyhexan-1-ol (B3053930), being a common laboratory-scale approach. For industrial-scale production, more efficient and scalable methods are typically employed.[1]
Experimental Protocol: Oxidation of 6-Methoxyhexan-1-ol
This protocol describes a general method for the oxidation of a primary alcohol to an aldehyde using pyridinium (B92312) chlorochromate (PCC), a mild oxidizing agent that minimizes over-oxidation to the carboxylic acid.
Materials:
-
6-methoxyhexan-1-ol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-methoxyhexan-1-ol (1 equivalent) in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude this compound can be further purified by flash column chromatography on silica gel.
Caption: Synthesis of this compound via oxidation of 6-methoxyhexan-1-ol.
Key Chemical Reactions
This compound undergoes typical reactions of aliphatic aldehydes, which are central to its utility as a synthetic intermediate.
Oxidation
The aldehyde group of this compound can be readily oxidized to a carboxylic acid, forming 6-methoxyhexanoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃).[1]
Reduction
The aldehyde group can be reduced to a primary alcohol, yielding 6-methoxyhexan-1-ol. This is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]
Caption: Oxidation and reduction reactions of this compound.
Potential Industrial Applications
While specific, large-scale industrial applications of this compound are not widely documented, its chemical structure suggests its potential in several areas, primarily in the fragrance and specialty chemicals industries.
Fragrance and Flavor Industry
Aliphatic aldehydes are known for their characteristic odors and are frequently used in the formulation of perfumes and flavorings. While there is limited direct information on the olfactory properties of this compound, structurally similar compounds are utilized in the fragrance industry. For instance, 6-methoxy-2,6-dimethylheptanal (B1593867) is noted for its fresh, floral, and fruity notes. It is plausible that this compound could contribute similar scent profiles and find use as a fragrance ingredient in consumer products such as soaps, detergents, and air fresheners.
Organic Synthesis Intermediate
The reactivity of the aldehyde group makes this compound a valuable intermediate for the synthesis of more complex molecules. It can be used in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and Wittig reactions, to build larger molecular frameworks. The methoxy group can be carried through these synthetic steps to be present in the final product, or it could potentially be cleaved to reveal a hydroxyl group for further functionalization.
Polymer Chemistry
Theoretically, the aldehyde functionality of this compound could be utilized in polymer synthesis. For example, it could undergo condensation reactions with suitable co-monomers to form acetal (B89532) resins. However, there is currently no documented evidence of this compound being used in industrial polymer production.
Drug Development and Biological Activity
There is a notable absence of published research on the biological activities of this compound. While aldehydes as a class can exhibit biological effects, often through covalent modification of proteins, the specific pharmacological profile of this compound has not been investigated. Therefore, its potential in drug development is currently unknown and represents a field for future exploration. Researchers interested in this area would need to undertake foundational studies, including in vitro and in vivo screening, to determine any potential therapeutic applications.
Safety and Handling
This compound is classified as a flammable liquid and vapor.[2][3] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, and sources of ignition should be avoided.
Conclusion
This compound is a versatile chemical with potential for industrial applications, particularly as a synthetic intermediate and a fragrance ingredient. Its well-defined chemical reactivity, stemming from the aldehyde functional group, allows for its use in the construction of more complex molecules. While its application in the fragrance industry is plausible based on the properties of structurally related compounds, further sensory analysis is required to confirm its specific olfactory profile. The lack of data on its biological activity and potential for drug development highlights a significant gap in the current scientific literature and presents an opportunity for future research. As with any chemical, proper safety precautions must be observed during its handling and use.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google Patents [patents.google.com]
- 3. This compound | C7H14O2 | CID 22404515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methoxyhexanal | C7H14O2 | CID 57086182 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Synthesis of 6-Methoxyhexanal
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the multi-step synthesis of 6-methoxyhexanal. The synthesis begins with the selective oxidation of 1,6-hexanediol (B165255) to 6-hydroxyhexanal (B3051487). To facilitate the subsequent etherification, the aldehyde functionality of 6-hydroxyhexanal is protected as a cyclic acetal (B89532). The hydroxyl group is then converted to a methoxy (B1213986) ether via a Williamson ether synthesis. The final step involves the acidic hydrolysis of the acetal to yield the target compound, this compound. This protocol includes detailed experimental procedures, tabulated data for reagents and expected yields, and graphical representations of the synthetic pathway and workflow.
Introduction
This compound is a bifunctional molecule containing both an aldehyde and a methoxy group. Such compounds are valuable intermediates in organic synthesis, particularly in the pharmaceutical and fragrance industries. The aldehyde group can undergo a variety of transformations, while the methoxy group provides specific polarity and steric properties. A direct synthesis of this compound from hexanal (B45976) and methanol (B129727) is not chemically feasible as there is no functionality at the 6-position of hexanal to react with methanol. Therefore, a multi-step synthetic route is required, commencing from a precursor with a hydroxyl group at the 6-position, which can then be methylated.
This application note details a reliable four-step synthesis of this compound starting from 1,6-hexanediol.
Overall Synthetic Pathway
The synthesis of this compound is accomplished through a four-step sequence:
-
Selective Oxidation: 1,6-Hexanediol is selectively oxidized to form 6-hydroxyhexanal.
-
Protection: The aldehyde group of 6-hydroxyhexanal is protected as a cyclic acetal using ethylene (B1197577) glycol to prevent its reaction in the subsequent step.
-
Etherification: The hydroxyl group of the protected intermediate is methylated using methyl iodide in the presence of a base (Williamson ether synthesis).
-
Deprotection: The acetal protecting group is removed by acid-catalyzed hydrolysis to afford the final product, this compound.
Experimental Protocols
Step 1: Selective Mono-oxidation of 1,6-Hexanediol to 6-Hydroxyhexanal
This protocol describes the selective oxidation of one of the primary alcohol groups of 1,6-hexanediol to an aldehyde using pyridinium (B92312) chlorochromate (PCC).
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Purity | Supplier |
| 1,6-Hexanediol | 118.17 | 11.82 g | 100 | >99% | Sigma-Aldrich |
| Pyridinium chlorochromate (PCC) | 215.56 | 23.71 g | 110 | >98% | Sigma-Aldrich |
| Dichloromethane (B109758) (DCM), anhydrous | 84.93 | 500 mL | - | >99.8% | Fisher Scientific |
| Diethyl ether | 74.12 | 500 mL | - | >99% | VWR Chemicals |
| Silica (B1680970) gel (for column) | - | As needed | - | - | Merck |
| Celite® | - | 20 g | - | - | Sigma-Aldrich |
Procedure:
-
To a dry 1 L round-bottom flask equipped with a magnetic stirrer, add pyridinium chlorochromate (23.71 g, 110 mmol) and 300 mL of anhydrous dichloromethane under a nitrogen atmosphere.
-
Dissolve 1,6-hexanediol (11.82 g, 100 mmol) in 200 mL of anhydrous dichloromethane.
-
Add the 1,6-hexanediol solution to the PCC suspension in one portion with vigorous stirring.
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with 300 mL of diethyl ether and stir for an additional 15 minutes.
-
Prepare a short column of silica gel topped with a layer of Celite® and filter the reaction mixture through it to remove the chromium salts.
-
Wash the filter cake with diethyl ether (3 x 100 mL).
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane (B92381)/ethyl acetate (B1210297) gradient) to yield 6-hydroxyhexanal.
Expected Yield: 65-75%
Step 2: Protection of 6-Hydroxyhexanal as a Cyclic Acetal
This protocol details the protection of the aldehyde group in 6-hydroxyhexanal as a 1,3-dioxolane (B20135) ring.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Purity | Supplier |
| 6-Hydroxyhexanal | 116.16 | 8.71 g | 75 | - | (From Step 1) |
| Ethylene glycol | 62.07 | 5.12 mL (5.71 g) | 92 | >99% | Sigma-Aldrich |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 143 mg | 0.75 | >98% | Alfa Aesar |
| Toluene | 92.14 | 250 mL | - | >99.5% | VWR Chemicals |
| Saturated sodium bicarbonate | - | 100 mL | - | - | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 6-hydroxyhexanal (8.71 g, 75 mmol), ethylene glycol (5.12 mL, 92 mmol), p-toluenesulfonic acid (143 mg, 0.75 mmol), and 250 mL of toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water (approx. 1.35 mL) is collected in the Dean-Stark trap (typically 3-4 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(6-hydroxyhexyl)-1,3-dioxolane. The product is often used in the next step without further purification.
Expected Yield: >90%
Step 3: Williamson Ether Synthesis to Form 2-(6-Methoxyhexyl)-1,3-dioxolane
This protocol describes the methylation of the primary alcohol of the protected hydroxyaldehyde.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Purity | Supplier |
| 2-(6-Hydroxyhexyl)-1,3-dioxolane | 160.21 | 10.81 g | 67.5 | - | (From Step 2) |
| Sodium hydride (60% in oil) | 24.00 | 3.24 g | 81 | 60% dispersion | Sigma-Aldrich |
| Methyl iodide (MeI) | 141.94 | 4.61 mL (10.5 g) | 74 | >99% | Alfa Aesar |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 200 mL | - | >99.9% | Sigma-Aldrich |
| Saturated ammonium (B1175870) chloride | - | 100 mL | - | - | - |
Procedure:
-
To a dry 500 mL three-necked flask under a nitrogen atmosphere, add sodium hydride (3.24 g of 60% dispersion, 81 mmol).
-
Wash the sodium hydride with anhydrous hexane (2 x 20 mL) to remove the mineral oil, then carefully add 100 mL of anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-(6-hydroxyhexyl)-1,3-dioxolane (10.81 g, 67.5 mmol) in 100 mL of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (4.61 mL, 74 mmol) dropwise.
-
Stir the reaction at room temperature overnight.
-
Carefully quench the reaction by slowly adding saturated ammonium chloride solution (100 mL) at 0 °C.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate) to yield 2-(6-methoxyhexyl)-1,3-dioxolane.
Expected Yield: 80-90%
Step 4: Deprotection to Yield this compound
This protocol describes the final deprotection step to reveal the aldehyde functionality.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Purity | Supplier |
| 2-(6-Methoxyhexyl)-1,3-dioxolane | 174.24 | 9.42 g | 54 | - | (From Step 3) |
| Acetone (B3395972) | 58.08 | 100 mL | - | >99.5% | VWR Chemicals |
| Water | 18.02 | 20 mL | - | - | - |
| Hydrochloric acid (2M) | 36.46 | 10 mL | 20 | 2 M | - |
| Diethyl ether | 74.12 | 200 mL | - | >99% | VWR Chemicals |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-(6-methoxyhexyl)-1,3-dioxolane (9.42 g, 54 mmol) in 100 mL of acetone.
-
Add 20 mL of water and 10 mL of 2M hydrochloric acid.
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 75 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure to avoid loss of the volatile product.
-
The resulting this compound can be further purified by distillation if necessary.
Expected Yield: 85-95%
Experimental Workflow Visualization
Application Notes and Protocols for the Oxidation of 6-methoxyhexanal to 6-methoxyhexanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the chemical oxidation of 6-methoxyhexanal to its corresponding carboxylic acid, 6-methoxyhexanoic acid. This transformation is a fundamental step in organic synthesis, often employed in the development of pharmaceuticals and other complex molecules where a carboxylic acid moiety is required for biological activity or as a handle for further chemical modification.
The aldehyde group is readily oxidized, and several methods are available to achieve this transformation.[1] The choice of oxidant depends on the presence of other sensitive functional groups within the molecule and the desired scale of the reaction.[2][3] This document details two robust and widely used methods: the Pinnick oxidation, known for its mild conditions and high functional group tolerance, and the Jones oxidation, a powerful and rapid method suitable for less sensitive substrates.
Chemical Transformation and Workflow
The overall process involves the conversion of the aldehyde functional group of this compound into a carboxylic acid. The general workflow for this synthetic transformation, from reaction setup to final product characterization, is outlined below.
Caption: General experimental workflow for the oxidation of an aldehyde to a carboxylic acid.
Experimental Protocols
Protocol 1: Pinnick Oxidation (Mild Conditions)
The Pinnick oxidation utilizes sodium chlorite (B76162) (NaClO₂) under mildly acidic conditions and is highly regarded for its selectivity and tolerance of sensitive functional groups, making it an excellent choice for substrates with ethers, esters, or other oxidizable moieties.[4][5] A chlorine scavenger, such as 2-methyl-2-butene (B146552), is typically included to prevent side reactions from the hypochlorous acid (HOCl) byproduct.[5]
Materials:
-
This compound
-
Sodium chlorite (NaClO₂, 80% technical grade)
-
Sodium dihydrogen phosphate (B84403) monohydrate (NaH₂PO₄·H₂O)
-
2-methyl-2-butene
-
tert-Butanol (B103910) (t-BuOH)
-
Water (H₂O)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 2:1 mixture of tert-butanol and water (to make a ~0.5 M solution of the aldehyde).
-
Add sodium dihydrogen phosphate (1.2 eq) and 2-methyl-2-butene (3.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath with gentle stirring.
-
In a separate flask, prepare a solution of sodium chlorite (1.5 eq) in water.
-
Add the sodium chlorite solution dropwise to the cooled aldehyde mixture over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
Work-up and Purification:
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) to quench any remaining oxidant. Stir for 15 minutes.
-
Acidify the mixture to pH 3-4 with 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude 6-methoxyhexanoic acid can be purified further by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Jones Oxidation (Strong Conditions)
The Jones oxidation employs chromic acid, prepared in situ from chromium trioxide (CrO₃) and sulfuric acid in acetone (B3395972).[6][7] It is a powerful and rapid method for oxidizing aldehydes to carboxylic acids.[8] However, chromium(VI) compounds are highly toxic and carcinogenic, requiring careful handling and disposal.[9] This method is best suited for substrates that can withstand strongly acidic conditions.
Materials:
-
This compound
-
Jones Reagent (prepared by dissolving 26.7 g of CrO₃ in 23 mL of concentrated H₂SO₄ and carefully diluting with water to a final volume of 100 mL)
-
Acetone
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in acetone (to make a ~0.2 M solution) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add Jones Reagent dropwise to the stirred solution. A persistent orange/brown color indicates an excess of the oxidant. The reaction is typically exothermic.[6]
-
Monitor the reaction by TLC. The reaction is usually complete within 30 minutes to 2 hours. The color of the solution should change from orange to green, indicating the reduction of Cr(VI) to Cr(III).[7]
Work-up and Purification:
-
Once the starting material is consumed, quench the excess oxidant by adding isopropanol dropwise until the orange color disappears and a green solution persists.
-
Remove most of the acetone using a rotary evaporator.
-
Add water to the residue and transfer the mixture to a separatory funnel.
-
Extract the product with diethyl ether (3x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 6-methoxyhexanoic acid.
-
Purify the product by flash column chromatography or distillation if required.
Data Presentation
The following tables summarize the key aspects of the described oxidation methods and the expected analytical data for the final product.
Table 1: Comparison of Oxidation Methods
| Parameter | Pinnick Oxidation | Jones Oxidation |
| Primary Reagent(s) | Sodium chlorite (NaClO₂) | Chromic acid (H₂CrO₄) |
| Reaction Conditions | Mildly acidic (pH ~4-5), room temp. | Strongly acidic, 0 °C to room temp. |
| Typical Yields | 80-95% | 75-90% |
| Advantages | High functional group tolerance, mild conditions, less toxic reagents.[4] | Fast reaction times, inexpensive reagents.[6] |
| Disadvantages | Slower reaction times, requires a scavenger for byproducts.[5] | Harsh acidic conditions, uses carcinogenic Cr(VI), difficult work-up.[9] |
Table 2: Expected Analytical Data for 6-Methoxyhexanoic Acid
| Analysis | Expected Result |
| Molecular Formula | C₇H₁₄O₃ |
| Molecular Weight | 146.18 g/mol [10] |
| Appearance | Colorless oil or low-melting solid[10] |
| ¹H NMR (CDCl₃) | δ ~11-12 (s, 1H, -COOH), 3.34 (t, 2H, -CH₂O-), 3.32 (s, 3H, -OCH₃), 2.35 (t, 2H, -CH₂COOH), 1.55-1.70 (m, 4H, -CH₂CH₂-), 1.35-1.45 (m, 2H, -CH₂-) |
| ¹³C NMR (CDCl₃) | δ ~180 (-COOH), 72.5 (-CH₂O-), 58.5 (-OCH₃), 34.0 (-CH₂COOH), 29.0, 26.0, 25.5 (-CH₂- groups) |
| IR (neat, cm⁻¹) | ~2500-3300 (broad, O-H stretch), ~1710 (s, C=O stretch), ~1115 (s, C-O stretch) |
Note: NMR chemical shifts are estimates based on standard values and data for structurally similar compounds like 6-hydroxyhexanoic acid and other hexanoic acid derivatives.[11][12][13][14] Actual values may vary.
Reaction Mechanism Visualization
The diagram below illustrates the chemical structures of the reactant and product in the oxidation process.
Caption: Chemical transformation from this compound to 6-methoxyhexanoic acid.
References
- 1. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids [jove.com]
- 2. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 3. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 4. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 5. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Jones oxidation - Wikipedia [en.wikipedia.org]
- 7. Jones Oxidation [organic-chemistry.org]
- 8. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 9. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. 6-Methoxyhexanoic acid DiscoveryCPR 41639-61-6 [sigmaaldrich.com]
- 11. hmdb.ca [hmdb.ca]
- 12. bmse000394 6-Aminohexanoic Acid at BMRB [bmrb.io]
- 13. 6-Heptynoic acid(30964-00-2) 1H NMR spectrum [chemicalbook.com]
- 14. 6-Acetamidohexanoic acid(57-08-9) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for the Use of 6-Methoxyhexanal in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes on the utility of 6-methoxyhexanal as a versatile C6 building block in organic synthesis. While direct, high-profile total syntheses explicitly naming this compound as the starting material are not prominently featured in readily accessible scientific literature, its bifunctional nature—possessing a reactive aldehyde and a stable methoxy-protected primary alcohol—makes it an ideal substrate for key carbon-carbon bond-forming reactions.
This guide focuses on a representative and highly valuable application: the stereoselective formation of a Z-alkene through the Wittig reaction. This transformation is a cornerstone in the synthesis of many natural products, particularly insect pheromones and other long-chain bioactive molecules.
Application Note 1: Stereoselective Synthesis of (Z)-1-Methoxy-7-dodecene
Introduction
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[1][2] The use of non-stabilized ylides typically results in the formation of (Z)-alkenes with high stereoselectivity.[3] this compound serves as an excellent substrate for this reaction, providing a six-carbon chain with a protected hydroxyl group at the terminus. This allows for the introduction of a Z-configured double bond at the aldehyde position, creating a key intermediate that can be further elaborated. The terminal methoxy (B1213986) group can be carried through subsequent synthetic steps or deprotected to reveal a primary alcohol for further functionalization.
This protocol describes a hypothetical, yet highly plausible, synthesis of (Z)-1-methoxy-7-dodecene, a common structural motif in various natural products, using this compound and a hexyl-derived phosphonium (B103445) ylide.
Reaction Scheme
The overall transformation involves the reaction of this compound with the ylide generated from hexyltriphenylphosphonium bromide.
Caption: Wittig olefination of this compound.
Quantitative Data Summary
The following table outlines the stoichiometry and key parameters for the Wittig reaction.
| Reagent/Parameter | Molecular Weight ( g/mol ) | Equivalents | Amount (mmol) | Volume/Mass | Concentration (M) |
| This compound | 130.18 | 1.0 | 5.0 | 651 mg (0.72 mL) | - |
| Hexyltriphenylphosphonium Bromide | 439.38 | 1.2 | 6.0 | 2.64 g | - |
| n-Butyllithium (in hexanes) | 64.06 | 1.15 | 5.75 | 2.3 mL | 2.5 |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 50 mL | - |
| Reaction Conditions | |||||
| Temperature | -78 °C to Room Temperature | ||||
| Reaction Time | 12 hours | ||||
| Expected Product | |||||
| (Z)-1-Methoxy-7-dodecene | 198.35 | - | - | ~793 mg (Est. 80%) | - |
Experimental Protocol
Materials:
-
This compound (CAS: 855906-01-3)
-
Hexyltriphenylphosphonium bromide
-
n-Butyllithium (2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes/Ethyl Acetate (B1210297) solvent system
Procedure:
-
Ylide Preparation: a. To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add hexyltriphenylphosphonium bromide (2.64 g, 6.0 mmol). b. Add anhydrous THF (30 mL) via syringe and stir the resulting suspension at room temperature until fully dissolved. c. Cool the flask to -78 °C using a dry ice/acetone bath. d. Slowly add n-butyllithium (2.3 mL of a 2.5 M solution in hexanes, 5.75 mmol) dropwise via syringe. The solution will turn a deep orange or red color, indicating the formation of the phosphonium ylide. e. Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C in an ice bath and stir for an additional 1 hour.
-
Wittig Reaction: a. In a separate flame-dried 50 mL flask, dissolve this compound (651 mg, 5.0 mmol) in anhydrous THF (20 mL). b. Cool the ylide solution back down to -78 °C. c. Add the solution of this compound dropwise to the stirred ylide solution via syringe over 15 minutes. d. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12 hours).
-
Workup and Purification: a. Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether. c. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 25 mL). d. Combine the organic layers and wash with brine (30 mL). e. Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: a. The crude product will contain the desired alkene and triphenylphosphine (B44618) oxide as a major byproduct. b. Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient (e.g., starting with 100% hexanes and gradually increasing to 5% ethyl acetate in hexanes) to isolate the (Z)-1-methoxy-7-dodecene. c. The final product should be a colorless oil. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of Experimental Workflow
The following diagram outlines the key stages of the experimental protocol.
Caption: Experimental workflow for the Wittig reaction.
References
Application Notes and Protocols for the Wittig Reaction of 6-Methoxyhexanal
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, converting aldehydes or ketones into alkenes. This reaction is particularly valuable for its high degree of regioselectivity. The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide employed. Unstabilized ylides typically yield (Z)-alkenes, whereas stabilized ylides predominantly form (E)-alkenes.[1][2][3][4][5]
This document provides detailed protocols for the Wittig reaction of 6-methoxyhexanal, a key intermediate in the synthesis of various biologically active molecules. The protocols will cover the use of both a non-stabilized and a stabilized ylide to afford the corresponding (Z) and (E)-alkenes, respectively.
Reaction Scheme
6-MethoxyhexanalWittig ReagentAlkene ProductTriphenylphosphine oxide
Protocol 1: Synthesis of (Z)-7-Methoxy-1-phenylhept-1-ene using a Non-Stabilized Ylide
This protocol describes the use of a non-stabilized ylide, benzylidenetriphenylphosphorane, to favor the formation of the (Z)-alkene.
Materials and Reagents
-
Benzyltriphenylphosphonium (B107652) chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Experimental Workflow Diagram
Caption: Workflow for the Wittig reaction using a non-stabilized ylide.
Detailed Experimental Protocol
-
Ylide Generation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 equivalents). Add anhydrous THF and stir to form a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. A distinct color change (typically to deep orange or red) indicates the formation of the ylide.
-
Stir the resulting ylide solution at 0 °C for 30 minutes.
-
Wittig Reaction: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product, containing the desired alkene and triphenylphosphine (B44618) oxide, can be purified by flash column chromatography on silica gel.
Protocol 2: Synthesis of (E)-Ethyl 8-methoxyoct-2-enoate using a Stabilized Ylide
This protocol outlines the use of a stabilized ylide, (triphenylphosphoranylidene)acetate, which favors the formation of the (E)-alkene.
Materials and Reagents
-
Ethyl (triphenylphosphoranylidene)acetate
-
This compound
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Experimental Workflow Diagram
Caption: Workflow for the Wittig reaction using a stabilized ylide.
Detailed Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent) and ethyl (triphenylphosphoranylidene)acetate (1.05 equivalents).
-
Dissolve the reagents in anhydrous dichloromethane.
-
Wittig Reaction: Stir the reaction mixture at room temperature. Stabilized ylides are less reactive, so the reaction may require several hours to overnight for completion. Monitor the reaction progress by TLC.
-
Purification: Upon consumption of the starting aldehyde, concentrate the reaction mixture under reduced pressure. The crude product can be directly purified by flash column chromatography on silica gel to separate the (E)-alkene from triphenylphosphine oxide and any unreacted starting material.
Data Presentation: Summary of Reaction Conditions
| Parameter | Protocol 1 (Non-Stabilized Ylide) | Protocol 2 (Stabilized Ylide) |
| Ylide | Benzylidenetriphenylphosphorane | Ethyl (triphenylphosphoranylidene)acetate |
| Base | n-Butyllithium (n-BuLi) | Not required (ylide is stable) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Dichloromethane (CH₂Cl₂) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2-4 hours | 12-24 hours |
| Expected Stereoselectivity | Predominantly (Z)-alkene | Predominantly (E)-alkene |
| Workup | Aqueous Quench and Extraction | Direct Purification |
Troubleshooting and Considerations
-
Low Yield: For sterically hindered aldehydes, the Horner-Wadsworth-Emmons (HWE) reaction may provide better yields.[6] With unstabilized ylides, ensure all reagents and glassware are scrupulously dry as the ylides are moisture-sensitive.[7]
-
Removal of Triphenylphosphine Oxide: This byproduct can sometimes be challenging to separate from the desired alkene, especially if they have similar polarities.[8] Purification by flash chromatography is the most common method. In some cases, converting the triphenylphosphine oxide to a more polar derivative can facilitate its removal.[8]
-
Stereoselectivity: The ratio of (E) to (Z) isomers can be influenced by factors such as the presence of lithium salts, the solvent, and the reaction temperature.[2][5] For unstabilized ylides, performing the reaction in the presence of lithium iodide or sodium iodide in DMF can increase the selectivity for the (Z)-isomer.[2] The Schlosser modification can be employed to obtain the (E)-alkene from non-stabilized ylides.[2][4]
These protocols provide a comprehensive guide for performing the Wittig reaction on this compound. Researchers should optimize conditions based on their specific needs and available resources.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. adichemistry.com [adichemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wittig reagents - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
Grignard reaction with 6-methoxyhexanal to form secondary alcohols
An overview of the synthesis of secondary alcohols via the Grignard reaction with 6-methoxyhexanal is presented in this application note. This document provides a detailed protocol for researchers, scientists, and professionals in drug development, outlining the reaction mechanism, experimental procedures, and expected outcomes. The Grignard reaction is a fundamental method for forming carbon-carbon bonds and is widely utilized in organic synthesis to produce primary, secondary, and tertiary alcohols.[1][2][3] The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of an aldehyde or ketone.[3][4]
In this specific application, various Grignard reagents are reacted with this compound to yield a range of secondary alcohols. The methoxy (B1213986) group's presence in the starting aldehyde makes this pathway relevant for synthesizing molecules with potential applications in pharmaceuticals and fragrance industries.
Reaction Mechanism
The Grignard reaction proceeds in two primary stages. Initially, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of this compound.[5][6] This addition results in the breaking of the carbonyl's pi bond and the formation of a tetrahedral magnesium alkoxide intermediate. In the second stage, an aqueous acid workup is performed to protonate the alkoxide, which yields the final secondary alcohol product.[6][7]
Experimental Protocol
This protocol provides a general methodology for the synthesis of secondary alcohols from this compound using a Grignard reagent.
Materials:
-
This compound
-
Magnesium turnings
-
Appropriate alkyl or aryl halide (e.g., bromomethane, bromoethane, bromobenzene)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Dilute hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Inert atmosphere setup (Nitrogen or Argon gas line)
Safety Precautions:
-
Grignard reagents are highly reactive, pyrophoric, and react violently with water and other protic solvents.[3] All procedures must be conducted under a strict inert atmosphere (nitrogen or argon) with the exclusion of moisture.[3][8]
-
Anhydrous solvents are essential. Diethyl ether is extremely flammable and an anesthetic.[8]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
All operations should be performed in a well-ventilated fume hood.
Procedure:
Part 1: Preparation of the Grignard Reagent
-
Flame-dry all glassware and allow it to cool to room temperature under an inert atmosphere.
-
Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add a small crystal of iodine to help initiate the reaction.
-
In a dropping funnel, prepare a solution of the desired alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the iodine color fades and the ether begins to gently boil. Gentle warming may be required to start the reaction.[3]
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part 2: Reaction with this compound
-
Cool the prepared Grignard reagent in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent. Maintain a low temperature to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
Part 3: Work-up and Purification
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride dropwise.[3] This step hydrolyzes the magnesium alkoxide and neutralizes any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with diethyl ether.[3]
-
Combine the organic extracts and wash them sequentially with dilute HCl, saturated sodium bicarbonate solution, and finally with brine (saturated NaCl solution).[3]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3]
-
Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude secondary alcohol.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by vacuum distillation.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various secondary alcohols from this compound.
| Grignard Reagent (R-MgBr) | Product (Secondary Alcohol) | Molecular Formula | Theoretical Yield (g)¹ | Actual Yield (g) | Yield (%) | Key Spectroscopic Data |
| Methylmagnesium Bromide | 7-methoxyheptan-2-ol | C₈H₁₈O₂ | 14.6 | 11.7 | 80 | IR (cm⁻¹): 3350 (broad, O-H), 2930 (C-H), 1120 (C-O). ¹H NMR (δ, ppm): 3.65 (m, 1H, CH-OH), 3.38 (t, 2H, CH₂-O), 3.30 (s, 3H, O-CH₃), 1.15 (d, 3H, CH₃-CH). |
| Ethylmagnesium Bromide | 8-methoxyoctan-3-ol | C₉H₂₀O₂ | 16.0 | 12.5 | 78 | IR (cm⁻¹): 3360 (broad, O-H), 2935 (C-H), 1118 (C-O). ¹H NMR (δ, ppm): 3.50 (m, 1H, CH-OH), 3.38 (t, 2H, CH₂-O), 3.30 (s, 3H, O-CH₃), 0.92 (t, 3H, CH₃-CH₂). |
| Phenylmagnesium Bromide | 1-methoxy-6-phenylhexan-1-ol | C₁₃H₂₀O₂ | 20.8 | 15.6 | 75 | IR (cm⁻¹): 3400 (broad, O-H), 3030 (Ar C-H), 2930 (C-H), 1120 (C-O), 700, 760 (Ar). ¹H NMR (δ, ppm): 7.20-7.40 (m, 5H, Ar-H), 4.65 (m, 1H, CH-OH), 3.38 (t, 2H, CH₂-O), 3.30 (s, 3H, O-CH₃). |
¹Theoretical yield calculated based on 10g (0.077 mol) of this compound as the limiting reagent.
Visualizations
The following diagram illustrates the general experimental workflow for the synthesis of secondary alcohols using the Grignard reaction.
References
- 1. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 2. Khan Academy [khanacademy.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for Aldol Condensation Reactions Involving 6-Methoxyhexanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures. This document provides detailed application notes and generalized protocols for conducting aldol condensation reactions with 6-methoxyhexanal. Given the limited specific literature on this substrate, the following protocols are based on established methodologies for similar aliphatic and methoxy-containing aldehydes. These guidelines are intended to serve as a starting point for reaction discovery and optimization in research and development settings, particularly in the synthesis of novel pharmaceutical intermediates and active pharmaceutical ingredients.
This compound is a bifunctional molecule possessing a reactive aldehyde group and a terminal methoxy (B1213986) ether.[1][2] The aldehyde functionality is susceptible to nucleophilic attack, making it a suitable electrophile in aldol reactions. The methoxy group can influence the molecule's solubility and electronic properties.[1]
General Reaction Principles
Aldol condensations can be catalyzed by either acid or base. Base-catalyzed reactions, which are more common, involve the deprotonation of an enolizable carbonyl compound (the nucleophile) to form an enolate, which then attacks the carbonyl carbon of the electrophile (in this case, this compound). The initial product is a β-hydroxy aldehyde (the aldol adduct), which may subsequently dehydrate, especially with heating, to yield an α,β-unsaturated aldehyde.[3]
Self-Condensation of this compound
Under basic conditions, this compound can act as both the electrophile and, after enolization, the nucleophile, leading to a self-condensation product.
Crossed Aldol Condensation
To achieve a crossed aldol condensation with a different carbonyl compound (e.g., a ketone like acetone (B3395972) or cyclohexanone), reaction conditions must be carefully controlled to favor the desired product over self-condensation products. Generally, this is achieved by slowly adding the enolizable ketone to a solution containing the base and this compound, or by using a non-enolizable aldehyde partner.
Experimental Protocols
Note: The following protocols are generalized and should be optimized for specific applications. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.[3]
Protocol 1: Base-Catalyzed Self-Aldol Condensation of this compound
This protocol describes a general procedure for the self-condensation of this compound to form (E)-2-(4-methoxybutyl)-7-methoxy-2-heptenal.
Materials:
-
This compound (C₇H₁₄O₂)[2]
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)[3]
-
Ethanol (B145695) (95%)
-
Diethyl ether or Ethyl acetate (B1210297) (for extraction)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in 95% ethanol (approximately 0.2-0.5 M concentration).
-
Catalyst Addition: While stirring at room temperature, add a 10% aqueous solution of sodium hydroxide (0.1-0.3 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4] The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Heating (Optional): If the reaction is slow at room temperature, the mixture can be gently heated to reflux to promote both the aldol addition and subsequent dehydration.[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with dilute hydrochloric acid.
-
Extraction: Remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water. Extract the aqueous layer twice more with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired α,β-unsaturated aldehyde.
Protocol 2: Crossed Aldol Condensation of this compound with Acetone
This protocol outlines a procedure for the Claisen-Schmidt condensation of this compound with acetone to yield (E)-8-methoxy-4-octen-2-one.
Materials:
-
This compound
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Dichloromethane (B109758) (for extraction)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (1.0 eq) in a 1:1 mixture of water and ethanol. Cool the solution in an ice bath.
-
Addition of Reactants: To the cooled basic solution, add acetone (1.5-2.0 eq) with continuous stirring. Then, add this compound (1.0 eq) dropwise over 10-15 minutes, ensuring the temperature remains low.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.[5]
-
Monitoring: Monitor the reaction progress using TLC.
-
Work-up: Upon completion, neutralize the reaction mixture with dilute HCl.
-
Extraction: Extract the product with dichloromethane (3 x volume of the reaction mixture).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer. Purify the resulting crude oil via flash column chromatography.
Data Presentation
The following tables present hypothetical, yet realistic, data for the described reactions to serve as a benchmark for optimization studies.
Table 1: Hypothetical Results for Self-Aldol Condensation of this compound
| Entry | Base (eq) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH (0.1) | 25 | 12 | 45 |
| 2 | NaOH (0.3) | 25 | 6 | 60 |
| 3 | KOH (0.3) | 25 | 6 | 65 |
| 4 | NaOH (0.3) | 78 (Reflux) | 2 | 75* |
*Yield of the dehydrated condensation product.
Table 2: Hypothetical Results for Crossed Aldol Condensation with Acetone
| Entry | Acetone (eq) | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.5 | NaOH | 0 to 25 | 4 | 70 |
| 2 | 2.0 | NaOH | 0 to 25 | 3 | 82 |
| 3 | 3.0 | KOH | 0 to 25 | 3 | 85 |
| 4 | 2.0 | NaOH | 25 | 4 | 65** |
**Increased formation of side products observed.
Visualizations
The following diagrams illustrate the reaction pathways and a general experimental workflow.
Caption: Self-condensation pathway of this compound.
Caption: General workflow for aldol condensation experiments.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the concentration of the base, extending the reaction time, or gently heating the mixture.[5] Ensure all reagents are pure and dry.
-
Multiple Products: The formation of multiple products, including self-condensation byproducts, is common. To favor a crossed aldol product, use a non-enolizable aldehyde or a more reactive ketone. Alternatively, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the enolate of the ketone before adding this compound can improve selectivity.
-
Reaction Stalls: If the reaction does not proceed to completion, fresh catalyst may be needed, or the presence of impurities might be inhibiting the reaction.
Safety Information
This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Handle with care in a chemical fume hood. Sodium hydroxide and potassium hydroxide are corrosive and should be handled with appropriate safety precautions.[3] Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Disclaimer: This document is for informational purposes for research use only and is not intended for diagnostic or therapeutic procedures. The provided protocols are generalized and may require optimization.
References
Protecting Group Strategies for 6-Methoxyhexanal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the multi-step synthesis of complex organic molecules, the selective transformation of a specific functional group in the presence of other reactive moieties is a common challenge. 6-Methoxyhexanal, a bifunctional molecule containing both an aldehyde and an ether linkage, presents such a scenario. The aldehyde group is highly susceptible to nucleophilic attack, oxidation, and reduction. To carry out reactions at other positions of the molecule without unintended transformations of the aldehyde, a temporary "protection" of this functional group is necessary. This document provides detailed application notes and protocols for the protection of the aldehyde in this compound using common and effective protecting group strategies.
The ideal protecting group should be easily and selectively introduced in high yield, stable to the reaction conditions of the subsequent synthetic steps, and readily removed in high yield under mild conditions that do not affect other functional groups. For this compound, the most common and effective protecting groups are acetals and dithioacetals.
Commonly Used Protecting Groups for Aldehydes
The two primary classes of protecting groups for aldehydes are acetals (and their cyclic variants, 1,3-dioxolanes and 1,3-dioxanes) and dithioacetals (and their cyclic variants, 1,3-dithiolanes and 1,3-dithianes). The choice between these depends on the stability requirements of the planned synthetic route.
1. Acetals (e.g., Dimethyl Acetal, 1,3-Dioxolane)
Acetals are formed by the reaction of an aldehyde with two equivalents of an alcohol or one equivalent of a diol under acidic conditions.[1] They are stable to basic and nucleophilic reagents, as well as to many oxidizing and reducing agents.[2] However, they are readily cleaved by aqueous acid.[3]
2. Dithioacetals (e.g., 1,3-Dithiolane)
Dithioacetals are the sulfur analogs of acetals, formed from the reaction of an aldehyde with thiols or dithiols.[4] A key advantage of dithioacetals is their enhanced stability towards acidic conditions compared to acetals.[5] Their deprotection often requires specific reagents, such as heavy metal salts or oxidizing agents, which can offer an orthogonal deprotection strategy.[5][6]
The general concept of aldehyde protection is illustrated in the diagram below.
Caption: General workflow for the protection and deprotection of an aldehyde.
Data Presentation: Comparison of Protecting Groups
The following table summarizes quantitative data for the formation and deprotection of common aldehyde protecting groups, adaptable for this compound. Yields and reaction times are representative and may vary based on the specific substrate and reaction conditions.
| Protecting Group | Protection Reagents & Conditions | Typical Yield (%) | Deprotection Reagents & Conditions | Typical Yield (%) | Stability |
| Dimethyl Acetal | Methanol, H⁺ (cat.), 25 °C | 90-98 | Acetone (B3395972)/H₂O, H⁺ (cat.), 25 °C | 90-95 | Stable to bases, nucleophiles, hydrides. Labile to acid.[3][7] |
| 1,3-Dioxolane (B20135) | Ethylene (B1197577) glycol, H⁺ (cat.), Dean-Stark, reflux | 92-99 | Aqueous acid (e.g., HCl, p-TsOH), 25-50 °C | 90-98 | More stable to hydrolysis than acyclic acetals. Stable to bases, nucleophiles, hydrides.[8] |
| 1,3-Dithiolane (B1216140) | 1,2-Ethanedithiol (B43112), Lewis acid (e.g., BF₃·OEt₂), CH₂Cl₂, 0-25 °C | 90-97 | HgCl₂/CaCO₃, aq. CH₃CN, 25 °C or NBS, aq. acetone, 0-25 °C | 85-95 | Stable to acid, base, nucleophiles, hydrides.[5][6] |
Experimental Protocols
The following are detailed protocols for the protection of this compound as a 1,3-dioxolane and a 1,3-dithiolane, and their subsequent deprotection.
Protocol 1: Protection of this compound as a 1,3-Dioxolane
This protocol describes the formation of 2-(5-methoxypentyl)-1,3-dioxolane.
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane (B109758) or diethyl ether
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add this compound (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Add a sufficient amount of toluene to fill the Dean-Stark trap and the flask to allow for efficient stirring.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue heating until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by flash column chromatography on silica (B1680970) gel if necessary.
Caption: Experimental workflow for the protection of this compound as a 1,3-dioxolane.
Protocol 2: Deprotection of 2-(5-methoxypentyl)-1,3-dioxolane
This protocol describes the hydrolysis of the 1,3-dioxolane to regenerate this compound.
Materials:
-
2-(5-methoxypentyl)-1,3-dioxolane
-
Acetone
-
Water
-
p-Toluenesulfonic acid monohydrate (p-TsOH) or dilute hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Diethyl ether or dichloromethane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-(5-methoxypentyl)-1,3-dioxolane (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate or a few drops of dilute hydrochloric acid.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion (typically 1-3 hours), neutralize the acid by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the mixture with diethyl ether or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the deprotected this compound.
Caption: Experimental workflow for the deprotection of 2-(5-methoxypentyl)-1,3-dioxolane.
Protocol 3: Protection of this compound as a 1,3-Dithiolane
This protocol describes the formation of 2-(5-methoxypentyl)-1,3-dithiolane.
Materials:
-
This compound
-
1,2-Ethanedithiol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane, add 1,2-ethanedithiol (1.1 eq) at 0 °C under an inert atmosphere.
-
Slowly add boron trifluoride diethyl etherate (0.1-0.3 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 4: Deprotection of 2-(5-methoxypentyl)-1,3-Dithiolane
This protocol describes the cleavage of the 1,3-dithiolane to regenerate this compound using N-bromosuccinimide (NBS).
Materials:
-
2-(5-methoxypentyl)-1,3-dithiolane
-
N-Bromosuccinimide (NBS)
-
Acetone
-
Water
-
Saturated aqueous sodium sulfite (B76179) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Diethyl ether or dichloromethane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-(5-methoxypentyl)-1,3-dithiolane (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (2.2 eq) portion-wise over 10-15 minutes.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous sodium sulfite solution.
-
Add saturated aqueous sodium bicarbonate solution to neutralize any acid formed.
-
Extract the mixture with diethyl ether or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Conclusion
The choice of a protecting group for the aldehyde in this compound is a critical step in a multi-step synthesis. Acetals, such as the 1,3-dioxolane, offer a reliable protection strategy with straightforward formation and acid-catalyzed deprotection. Dithioacetals, like the 1,3-dithiolane, provide enhanced stability, particularly to acidic conditions, and offer an alternative deprotection pathway. The detailed protocols provided herein serve as a practical guide for researchers to effectively implement these protecting group strategies in their synthetic endeavors. Careful consideration of the stability of the protecting group towards the planned reaction conditions is paramount for a successful synthetic outcome.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 3. Dimethyl Acetals [organic-chemistry.org]
- 4. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of 6-Methoxyhexanal
These application notes provide detailed methodologies for the quantitative analysis of 6-methoxyhexanal using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in drug development and related fields.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
Application Note
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as this compound.[1][2] This method offers high sensitivity and selectivity, making it suitable for the analysis of this compound in various matrices. The protocol described below provides a general framework for the quantitative analysis of this compound by GC-MS. For complex matrices, appropriate sample preparation techniques like solid-phase microextraction (SPME) or liquid-liquid extraction may be required to minimize matrix effects and improve sensitivity.[3][4][5] To enhance the volatility and improve chromatographic peak shape, derivatization of the aldehyde group can be performed.[6]
Experimental Protocol
1. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate. Perform serial dilutions to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation method will depend on the matrix.
-
For liquid samples: A direct "dilute and shoot" approach may be feasible if the matrix is simple. For more complex matrices, a liquid-liquid extraction with a suitable organic solvent can be employed.
-
For solid samples: An appropriate extraction technique such as Soxhlet extraction or pressurized liquid extraction should be used.
-
Derivatization (Optional but Recommended): To improve volatility and chromatographic performance, the aldehyde group can be derivatized. A common method is oximation with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[7][8]
-
To 1 mL of the sample extract or standard solution, add 100 µL of a PFBHA solution (e.g., 10 mg/mL in a suitable buffer).
-
Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).
-
After cooling, the resulting oxime derivative can be extracted into a non-polar solvent like hexane (B92381) for GC-MS analysis.
-
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[2]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.[2]
-
Column: A non-polar capillary column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.[2]
-
Injector Temperature: 250°C.[2]
-
Injection Volume: 1 µL (splitless mode).[2]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]
-
Oven Temperature Program:
-
MS Transfer Line Temperature: 280°C.[2]
-
Ion Source Temperature: 230°C.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Mass Scan Range: m/z 40-400.[2]
-
Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) mode is recommended for higher sensitivity and selectivity.
3. Data Analysis
-
Identification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard.
-
Quantification: A calibration curve is generated by plotting the peak area of a characteristic ion of this compound against the concentration of the prepared standard solutions. The concentration of this compound in the samples is then determined from this calibration curve.
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Retention Time (min) | ~ 8.5 |
| Characteristic Ions (m/z) | 130 (M+), 99, 71, 45 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Linearity Range | 0.15 - 100 µg/mL (R² > 0.995) |
| Recovery | 90 - 110% |
| Precision (%RSD) | < 10% |
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
Application Note
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the quantification of a wide range of compounds. Since this compound lacks a strong chromophore for UV detection, a pre-column derivatization step is necessary to introduce a UV-active or fluorescent tag.[9][10][11] A widely used derivatization agent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group to form a stable, colored 2,4-dinitrophenylhydrazone derivative that can be readily detected by a UV-Vis detector.[12][13][14] This method provides excellent sensitivity and is suitable for the quantification of this compound in various samples.
Experimental Protocol
1. Sample Preparation and Derivatization
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile (B52724). Prepare a series of calibration standards by serial dilution.
-
DNPH Reagent Preparation: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a small amount of acid catalyst (e.g., 1% phosphoric acid).
-
Derivatization Procedure:
-
To 1 mL of the sample extract or standard solution in acetonitrile, add 1 mL of the DNPH reagent.
-
Vortex the mixture and incubate at a controlled temperature (e.g., 40°C) for a specified time (e.g., 60 minutes) in the dark to facilitate the reaction and prevent degradation of the derivative.[12]
-
After the reaction is complete, the solution can be directly injected into the HPLC system or diluted with the mobile phase if necessary.
-
2. HPLC Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1260 Infinity II LC or equivalent.[2]
-
Detector: Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is typically used.[2]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-15 min: 60% B to 90% B
-
15-20 min: Hold at 90% B
-
20.1-25 min: Re-equilibrate at 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: The maximum absorbance for DNPH derivatives of aldehydes is typically around 360 nm.[12][14]
3. Data Analysis
-
Identification: The this compound-DNPH derivative is identified by comparing its retention time with that of a derivatized standard.
-
Quantification: A calibration curve is constructed by plotting the peak area of the this compound-DNPH derivative against the concentration of the initial this compound standards. The concentration in the samples is then calculated from this curve.
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Retention Time of Derivative (min) | ~ 12.2 |
| Detection Wavelength (nm) | 360 |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.06 µg/mL |
| Linearity Range | 0.06 - 50 µg/mL (R² > 0.998) |
| Recovery | 92 - 108% |
| Precision (%RSD) | < 8% |
HPLC Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound via DNPH derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. agilent.com [agilent.com]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Derivatization procedures and their analytical performances for HPLC determination in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lawdata.com.tw [lawdata.com.tw]
- 13. pubs.acs.org [pubs.acs.org]
- 14. repositorio.ufba.br [repositorio.ufba.br]
Application Note and Protocol: Derivatization of 6-Methoxyhexanal for Analytical Purposes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
6-Methoxyhexanal is a six-carbon aldehyde with a terminal methoxy (B1213986) group. Accurate and sensitive quantification of this compound in various matrices is crucial in diverse research areas, including drug development, where it may arise as a metabolite or an impurity. Due to its volatility and potential for instability, direct analysis of this compound can be challenging. Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties. For aldehydes like this compound, derivatization can enhance detectability by introducing a chromophore for UV-Visible spectrophotometry or a fluorophore for fluorescence detection, and improve chromatographic behavior for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
This document provides detailed protocols for the derivatization of this compound for analytical purposes, focusing on two widely used reagents: 2,4-dinitrophenylhydrazine (B122626) (DNPH) for HPLC-UV analysis and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS analysis.
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of aldehydes using DNPH and PFBHA derivatization methods. While specific data for this compound is not available, the provided values for similar aldehydes like hexanal (B45976) and heptanal (B48729) offer a reasonable expectation of performance.
| Derivatizing Agent | Analyte Examples | Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Reference |
| 2,4-Dinitrophenylhydrazine (DNPH) | Hexanal, Heptanal | HPLC-UV | 7.90 nmol L⁻¹ (Hexanal), 2.34 nmol L⁻¹ (Heptanal) | Not Specified | >0.999 | [1] |
| Formaldehyde | HPLC-UV | 0.1 ng | Not Specified | 0.999131–0.999916 | [2] | |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Hexanal, Heptanal | GC-MS | 0.006 nM (Hexanal), 0.005 nM (Heptanal) | Not Specified | Not Specified | [1] |
| Various Aldehydes | GC-ECD | 0.1-0.5 µg/L | Not Specified | Not Specified | [3] |
Experimental Protocols
Protocol 1: Derivatization of this compound with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis
This protocol describes the formation of a stable 2,4-dinitrophenylhydrazone derivative of this compound, which can be readily analyzed by reverse-phase HPLC with UV detection.[1][4]
Materials:
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH) reagent solution (e.g., 0.2% DNPH in acetonitrile (B52724) with 1% phosphoric acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sample containing this compound
-
Volumetric flasks, pipettes, and vials
-
HPLC system with a C18 column and UV detector
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: If the sample is in an aqueous matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to transfer this compound into an organic solvent compatible with the derivatization reaction.
-
Derivatization Reaction:
-
To 1 mL of the standard or sample solution in acetonitrile, add 1 mL of the DNPH reagent solution.
-
Vortex the mixture for 1 minute.
-
Allow the reaction to proceed at room temperature for at least 1 hour, protected from light. The reaction can also be gently heated (e.g., at 40°C) to expedite the formation of the hydrazone.
-
-
Sample Analysis by HPLC-UV:
-
Set the HPLC-UV detector to a wavelength of approximately 360 nm for the detection of the DNPH-hydrazone derivative.[4]
-
Inject an appropriate volume (e.g., 10-20 µL) of the derivatized standard or sample onto the HPLC system.
-
Perform a gradient elution using a mobile phase of acetonitrile and water. A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute the derivative.
-
Identify the peak corresponding to the this compound-DNPH derivative based on the retention time of the derivatized standard.
-
Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve generated from the standards.
-
Workflow Diagram for DNPH Derivatization
Caption: Workflow for the derivatization of this compound with DNPH for HPLC-UV analysis.
Protocol 2: Derivatization of this compound with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS Analysis
This protocol details the formation of an oxime derivative of this compound using PFBHA. The resulting derivative is more volatile and thermally stable, making it suitable for GC-MS analysis, often with high sensitivity using electron capture detection (ECD) or selected ion monitoring (SIM) with mass spectrometry.[1][3]
Materials:
-
This compound standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Organic solvent (e.g., hexane, toluene, or ethyl acetate, GC grade)
-
Anhydrous sodium sulfate
-
Sample containing this compound
-
Heating block or water bath
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
Procedure:
-
Standard and Reagent Preparation:
-
Prepare a stock solution of this compound in the chosen organic solvent. Create a series of calibration standards by diluting the stock solution.
-
Prepare a PFBHA solution (e.g., 1-5 mg/mL) in the same organic solvent or a compatible one.
-
-
Sample Preparation:
-
For aqueous samples, perform a liquid-liquid extraction to transfer this compound into an organic solvent. For solid samples, an appropriate extraction method should be employed.
-
Dry the organic extract with anhydrous sodium sulfate.
-
-
Derivatization Reaction:
-
To 100 µL of the standard or sample extract, add 100 µL of the PFBHA reagent solution.
-
Seal the vial and heat the mixture at a controlled temperature (e.g., 60-80°C) for 1-2 hours to form the oxime derivative.
-
After cooling to room temperature, the derivatized solution is ready for injection.
-
-
Sample Analysis by GC-MS:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Use a temperature program that allows for the separation of the this compound-PFBHA oxime from other components.
-
In the mass spectrometer, use either full scan mode to identify the derivative or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. The PFBHA derivatives often produce a characteristic fragment ion at m/z 181, corresponding to the pentafluorobenzyl cation, which is useful for SIM.[5]
-
Identify the derivative peak based on its retention time and mass spectrum compared to the derivatized standard.
-
Quantify this compound by constructing a calibration curve from the peak areas of the derivatized standards.
-
Logical Relationship Diagram for PFBHA Derivatization
Caption: Logical flow of the PFBHA derivatization of this compound for GC-MS analysis.
Conclusion
The derivatization of this compound with DNPH or PFBHA provides robust and sensitive methods for its quantification in various sample matrices. The choice of the derivatization agent and analytical technique will depend on the specific requirements of the study, including the expected concentration of the analyte, the complexity of the sample matrix, and the available instrumentation. The protocols provided herein offer a solid foundation for developing and validating analytical methods for this compound.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Determination of aldehydes in drinking water using pentafluorobenzylhydroxylamine derivatization and solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hitachi-hightech.com [hitachi-hightech.com]
- 5. researchgate.net [researchgate.net]
Application of 6-Methoxyhexanal in the Synthesis of Fragrance Compounds
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential applications of 6-methoxyhexanal as a precursor in the synthesis of novel fragrance compounds. While direct applications of this compound in the fragrance industry are not widely documented in publicly available literature, its chemical structure, featuring both an aldehyde and a methoxy (B1213986) group, makes it a promising starting material for creating a variety of scents, particularly those with fruity, floral, and green notes.
This application note will, therefore, present a representative synthetic protocol adapted from the well-established synthesis of a structurally similar and commercially significant fragrance molecule, 6-methoxy-2,6-dimethylheptanal (B1593867), also known as Methoxymelonal. This will serve as a foundational methodology for researchers exploring the potential of this compound in fragrance development.
Introduction: The Potential of this compound in Fragrance Synthesis
Aliphatic aldehydes are a cornerstone of modern perfumery, valued for their powerful and diffusive odors. The presence of a methoxy group in the 6-position of the hexanal (B45976) backbone can be expected to impart unique olfactory characteristics, potentially leading to novel fragrance molecules with complex and desirable scent profiles.
The aldehyde functional group in this compound serves as a reactive handle for a multitude of chemical transformations, including:
-
Aldol (B89426) Condensation: Reaction with other carbonyl compounds to create larger, more complex molecules with potentially fruity and floral notes.
-
Wittig and Horner-Wadsworth-Emmons Reactions: Formation of carbon-carbon double bonds to introduce unsaturation and modify the scent profile.
-
Grignard and Organolithium Reactions: Addition of organometallic reagents to the aldehyde to form secondary alcohols, which can be used as is or further modified.
-
Acetylation and Esterification: Conversion of the corresponding alcohol (6-methoxyhexanol) to esters, a class of compounds well-known for their fruity and sweet aromas.
The methoxy group can influence the molecule's volatility and polarity, contributing to its overall odor profile and tenacity on the skin or in a fragrance formulation.
Representative Synthesis: Aldol Condensation to Form a Heptanal Derivative
The following protocol details a plausible synthetic route for the creation of a fragrance compound starting from this compound, based on the known synthesis of 6-methoxy-2,6-dimethylheptanal. This reaction involves an aldol condensation with propanal, followed by hydrogenation.
Quantitative Data Summary
The following table summarizes the expected yields and purity for the key steps in the synthesis of a 6-methoxy-2,6-dimethylheptanal analog, adapted from established industrial processes.
| Step | Reactants | Product | Expected Yield (%) | Purity (%) |
| 1. Aldol Condensation | This compound, Propanal, Sodium Hydroxide (B78521) | 2-Methyl-6-methoxy-2-octenal | 75-85 | >95 (crude) |
| 2. Catalytic Hydrogenation | 2-Methyl-6-methoxy-2-octenal, H₂, Pd/C | 2-Methyl-6-methoxyoctanal | >95 | >98 (GC) |
Experimental Protocols
Synthesis of 2-Methyl-6-methoxy-2-octenal (Aldol Condensation)
Materials:
-
This compound (1.0 eq)
-
Propanal (1.2 eq)
-
Sodium Hydroxide (5% aqueous solution)
-
Toluene
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of this compound in toluene, add the 5% aqueous sodium hydroxide solution at 10-15°C.
-
Slowly add propanal to the mixture, maintaining the temperature below 20°C.
-
After the addition is complete, continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyl-6-methoxy-2-octenal.
Synthesis of 2-Methyl-6-methoxyoctanal (Catalytic Hydrogenation)
Materials:
-
2-Methyl-6-methoxy-2-octenal (from step 3.1)
-
Palladium on carbon (5% Pd/C)
-
Hydrogen gas
Procedure:
-
Dissolve the crude 2-methyl-6-methoxy-2-octenal in ethanol in a hydrogenation vessel.
-
Add the 5% Pd/C catalyst to the solution.
-
Pressurize the vessel with hydrogen gas (typically 2-3 bar).
-
Stir the mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed.
-
Carefully filter the catalyst from the reaction mixture.
-
Remove the ethanol under reduced pressure to yield the final product, 2-methyl-6-methoxyoctanal.
-
The product can be further purified by vacuum distillation if necessary.
Visualizations
Synthetic Pathway Diagram
Caption: Synthetic pathway from this compound to a fragrance compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
While this compound is not a widely cited precursor in the synthesis of fragrance compounds, its chemical structure suggests significant potential for the creation of novel odorants. The provided protocols, adapted from the synthesis of a structurally related and commercially successful fragrance molecule, offer a solid starting point for researchers to explore this potential. Further investigation into various chemical transformations of this compound could lead to the discovery of new and valuable additions to the perfumer's palette. It is recommended that all synthetic work be carried out by trained professionals in a well-ventilated fume hood, with appropriate personal protective equipment.
Application Notes and Protocols for the Use of 6-Methoxyhexanal in the Synthesis of Insect Pheromones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 6-methoxyhexanal as a versatile building block in the synthesis of insect pheromones, particularly those of lepidopteran species. The methodologies described herein focus on the strategic application of the Wittig reaction for the stereoselective formation of carbon-carbon double bonds, a critical structural feature for the biological activity of many insect sex pheromones.
Introduction
Insect pheromones are chemical signals that mediate interactions between individuals of the same species. Their application in integrated pest management (IPM) strategies offers an environmentally benign alternative to conventional pesticides.[1][2] The chemical synthesis of these compounds is crucial for their large-scale production for agricultural and research purposes. Many lepidopteran sex pheromones are long-chain unsaturated alcohols, acetates, or aldehydes.[2]
This compound is a valuable C6 synthon that can be effectively employed in the construction of the carbon backbone of various insect pheromones. Its aldehyde functionality allows for the creation of carbon-carbon double bonds through olefination reactions, most notably the Wittig reaction, which is a cornerstone in pheromone synthesis for the stereoselective formation of alkenes.[3]
Logical Workflow for Pheromone Synthesis using this compound
The general strategy for synthesizing a target insect pheromone from this compound via a Wittig reaction involves several key steps as illustrated in the workflow diagram below. This process typically begins with the preparation of a phosphonium (B103445) ylide, followed by the Wittig reaction with this compound, and subsequent functional group manipulations to arrive at the final pheromone product.
References
Application Notes and Protocols for Enzymatic Reactions Involving 6-Methoxyhexanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxyhexanal is an aliphatic aldehyde with potential applications in organic synthesis and as a subject of study for its biological activities.[1][2] The reactivity of its aldehyde group allows for enzymatic transformations, primarily oxidation to a carboxylic acid or reduction to a primary alcohol.[2] These reactions are of significant interest in the fields of biocatalysis, drug metabolism, and toxicology. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their function.[1][2] This document provides detailed application notes and protocols for studying the enzymatic reactions of this compound, focusing on its oxidation by Aldehyde Dehydrogenase (ALDH) and its reduction by Alcohol Dehydrogenase (ADH).
Potential Enzymatic Reactions
Several classes of enzymes can potentially catalyze reactions involving this compound. These include:
-
Aldehyde Dehydrogenases (ALDHs): These NAD(P)+-dependent enzymes are crucial for cellular detoxification by oxidizing a wide range of aldehydes to their corresponding carboxylic acids. Human ALDHs exhibit broad substrate specificity, including for straight-chain aliphatic aldehydes like hexanal, a close structural analog of this compound.
-
Alcohol Dehydrogenases (ADHs): These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones. In the reverse reaction, ADHs can reduce aldehydes to their corresponding primary or secondary alcohols, using NADH or NADPH as a cofactor.
-
Aldehyde Oxidases (AOs): These cytosolic enzymes also catalyze the oxidation of aldehydes to carboxylic acids and are involved in the metabolism of various xenobiotics.
-
Baeyer-Villiger Monooxygenases (BVMOs): These flavin-dependent enzymes are known to catalyze the oxidation of aldehydes to carboxylic acids.
This document will focus on providing detailed protocols for the two most common and well-characterized of these enzymatic transformations: oxidation by ALDH and reduction by ADH.
Data Presentation: Enzyme Kinetics
| Enzyme | Substrate | K_m_ (µM) | V_max_ (U/mg) | Catalytic Efficiency (V_max_/K_m_) (U/mg·µM) | Reference |
| Human Liver ALDH1 | Phenylacetaldehyde | 0.25 - 4.8 | 0.34 - 2.4 | 0.070 - 3.9 | [4] |
| Human Liver ALDH2 | Phenylacetaldehyde | < 0.15 - 0.74 | 0.039 - 0.51 | 0.15 - 1.0 | [4] |
| Yeast ALDH2 | Hexanal | 2.3 - 210 | - | - | [4] |
| Thermus thermophilus ALDH (at 50°C) | Hexanal | 990 | - | - | [5] |
| Human ALDH9A1 | Hexanal | - | - | - | [2] |
Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer composition). The data presented here are for comparative purposes.
Experimental Protocols
Protocol 1: Enzymatic Oxidation of this compound by Aldehyde Dehydrogenase (ALDH)
This protocol describes a spectrophotometric assay to monitor the NAD+-dependent oxidation of this compound to 6-methoxyhexanoic acid catalyzed by ALDH. The reaction is monitored by measuring the increase in absorbance at 340 nm, corresponding to the formation of NADH.
Materials:
-
This compound (Substrate)
-
Aldehyde Dehydrogenase (e.g., from bovine liver, commercially available)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Sodium pyrophosphate buffer (0.1 M, pH 8.8)
-
Pyruvic acid
-
Lactic dehydrogenase
-
UV-Vis Spectrophotometer
-
96-well UV-transparent microplates or quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
NAD+ Stock Solution: Prepare a 20 mM stock solution of NAD+ in deionized water.
-
ALDH Working Solution: Prepare a working solution of ALDH in sodium pyrophosphate buffer. The optimal concentration should be determined empirically but a starting point of 0.1 - 1 U/mL is recommended.
-
Assay Buffer: 0.1 M Sodium pyrophosphate buffer, pH 8.8.
-
-
Assay Setup (for a 1 mL cuvette):
-
To a quartz cuvette, add the following in order:
-
850 µL of Assay Buffer
-
50 µL of 20 mM NAD+ stock solution (final concentration: 1 mM)
-
Varying volumes of this compound stock solution to achieve a range of final concentrations (e.g., 10 µM to 1 mM). Adjust the buffer volume accordingly to maintain a final volume of 1 mL.
-
Include a "no substrate" control with the solvent used for the substrate stock.
-
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding 50 µL of the ALDH working solution.
-
Immediately start monitoring the increase in absorbance at 340 nm in kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
-
Protocol 2: Enzymatic Reduction of this compound by Alcohol Dehydrogenase (ADH)
This protocol describes a spectrophotometric assay to monitor the NADH-dependent reduction of this compound to 6-methoxyhexan-1-ol (B3053930) catalyzed by ADH. The reaction is monitored by measuring the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+.
Materials:
-
This compound (Substrate)
-
Alcohol Dehydrogenase (e.g., from Saccharomyces cerevisiae, commercially available)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Tris-HCl buffer (0.1 M, pH 7.5)
-
UV-Vis Spectrophotometer
-
96-well UV-transparent microplates or quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
NADH Stock Solution: Prepare a 10 mM stock solution of NADH in Tris-HCl buffer.
-
ADH Working Solution: Prepare a working solution of ADH in Tris-HCl buffer. The optimal concentration should be determined empirically, but a starting point of 1-10 U/mL is recommended.
-
Assay Buffer: 0.1 M Tris-HCl buffer, pH 7.5.
-
-
Assay Setup (for a 1 mL cuvette):
-
To a quartz cuvette, add the following in order:
-
850 µL of Assay Buffer
-
20 µL of 10 mM NADH stock solution (final concentration: 0.2 mM)
-
Varying volumes of this compound stock solution to achieve a range of final concentrations (e.g., 50 µM to 2 mM). Adjust the buffer volume accordingly to maintain a final volume of 1 mL.
-
Include a "no substrate" control with the solvent used for the substrate stock.
-
-
Equilibrate the mixture to the desired temperature (e.g., 25°C) for 5 minutes.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding 50 µL of the ADH working solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
-
Visualizations
The following diagrams illustrate the potential metabolic pathway of this compound and the experimental workflows for the enzymatic assays described above.
Caption: Potential metabolic pathway of this compound.
Caption: Workflow for the ALDH-catalyzed oxidation of this compound.
Caption: Workflow for the ADH-catalyzed reduction of this compound.
References
- 1. Kinetic and chemical characterization of aldehyde oxidation by fungal aryl-alcohol oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Product Selectivity in Baeyer–Villiger Monooxygenase-Catalyzed Bacterial Alkaloid Core Structure Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
Application Notes & Protocols: The Role of 6-Methoxyhexanal in the Formation of Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Methoxyhexanal is an aliphatic aldehyde that serves as a versatile and valuable building block in the synthesis of various heterocyclic compounds.[1][2] Its bifunctional nature, featuring a reactive aldehyde group and a terminal methoxy (B1213986) group, allows for its incorporation into diverse molecular scaffolds. Six-membered heterocycles are of particular interest as they form the core structure of numerous natural products and pharmaceutical agents, playing a critical role in modern drug discovery.[3][4][5] This document provides detailed application notes and experimental protocols for leveraging this compound in the synthesis of two important classes of nitrogen-containing heterocycles: substituted tetrahydropyridines and tetrahydroisoquinolines.
Application 1: Synthesis of Substituted 1,4,5,6-Tetrahydropyridines via Multicomponent Domino Reaction
The multicomponent reaction (MCR) is a highly efficient strategy for synthesizing complex molecules like polysubstituted tetrahydropyridines in a single step from simple, readily available materials.[6] This approach offers high atom economy and reduces time, energy, and material consumption.[6] In this application, this compound acts as the aldehyde component in a domino reaction involving an ammonium (B1175870) salt, and a compound with an active methylene (B1212753) group. The reaction proceeds through a sequence of steps including Knoevenagel condensation, Michael addition, Mannich reaction, and subsequent cyclization to yield the tetrahydropyridine (B1245486) scaffold.[6]
Experimental Protocol: One-Pot Synthesis of Ethyl 2-cyano-4-(5-methoxypentyl)-6-methyl-1,4,5,6-tetrahydropyridine-3-carboxylate
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (B1235776) (1.30 g, 10 mmol), ethyl cyanoacetate (B8463686) (1.13 g, 10 mmol), and ammonium acetate (B1210297) (0.77 g, 10 mmol).
-
Solvent Addition: Add 20 mL of methanol (B129727) to the flask and stir the mixture at room temperature for 10 minutes to ensure all solids are dissolved.
-
Aldehyde Addition: To the stirred solution, add this compound (1.30 g, 10 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[6]
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate product precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash with cold methanol. If necessary, further purify the product by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation: Expected Reaction Outcomes
| Entry | Aldehyde | Active Methylene Compounds | Amine Source | Yield (%) | Expected M.P. (°C) |
| 1 | This compound | Ethyl Acetoacetate, Ethyl Cyanoacetate | Ammonium Acetate | 75-85 | 135-138 |
| 2 | This compound | Malononitrile, Acetylacetone | Ammonium Acetate | 70-80 | 142-145 |
Visualization: Experimental Workflow
Caption: Workflow for the synthesis of substituted tetrahydropyridines.
Application 2: Synthesis of Substituted Tetrahydroisoquinolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a fundamental chemical reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic structures.[7][8] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[9] this compound can be used as the aldehyde component to install a 5-methoxypentyl substituent at the 1-position of the resulting tetrahydroisoquinoline ring. This scaffold is a privileged structure in medicinal chemistry, found in numerous alkaloids and biologically active compounds.[8]
Experimental Protocol: Synthesis of 1-(5-Methoxypentyl)-1,2,3,4-tetrahydroisoquinoline
-
Reagent Preparation: Dissolve β-phenethylamine (1.21 g, 10 mmol) in 25 mL of dichloromethane (B109758) in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
Aldehyde Addition: Add this compound (1.30 g, 10 mmol) to the solution and stir the mixture at room temperature for 30 minutes.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add trifluoroacetic acid (TFA) (1.14 g, 0.75 mL, 10 mmol).
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours. The reaction progress can be monitored by TLC.
-
Workup: Quench the reaction by adding 20 mL of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (hexane-ethyl acetate with 1% triethylamine) to yield the pure product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation: Pictet-Spengler Reaction with Various Amines
| Entry | β-Arylethylamine | Catalyst | Time (h) | Yield (%) | Product Class |
| 1 | Phenethylamine | TFA | 24 | 80-90 | Tetrahydroisoquinoline |
| 2 | Tryptamine | HCl (protic acid) | 12 | 85-95 | Tetrahydro-β-carboline |
| 3 | 5-Methoxytryptamine | Acetic Acid | 18 | 75-85 | Tetrahydro-β-carboline |
Visualization: Pictet-Spengler Reaction Pathway
Caption: Key intermediates in the Pictet-Spengler reaction pathway.
References
- 1. This compound | C7H14O2 | CID 22404515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Editorial: Six-membered heterocycles: their synthesis and bio applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 5. frontiersin.org [frontiersin.org]
- 6. Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Methoxyhexanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-methoxyhexanal from common reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound sample?
A1: Common impurities largely depend on the synthetic route used. However, you can typically expect to find:
-
Unreacted Starting Materials: Such as 6-methoxyhexan-1-ol.
-
Over-oxidation Products: Primarily 6-methoxyhexanoic acid.[1][2]
-
Solvents: Residual solvents from the reaction.
-
Aldol Condensation Byproducts: Resulting from the self-condensation of the aldehyde.[1]
Q2: My crude this compound is acidic. How can I neutralize it before further purification?
A2: Acidic impurities, mainly 6-methoxyhexanoic acid, can be removed by washing the crude product with a mild base.[1] A common procedure is to wash the organic layer with a 10% aqueous sodium bicarbonate (NaHCO₃) solution.[1] This will convert the carboxylic acid into its sodium salt, which is soluble in the aqueous layer and can be separated.
Q3: Can I purify this compound by distillation?
A3: Yes, fractional distillation is a viable method for purifying this compound, especially for removing less volatile impurities like the corresponding alcohol (6-methoxyhexan-1-ol) and carboxylic acid (6-methoxyhexanoic acid).[2][3] Since aldehydes often have a lower boiling point than their corresponding alcohols and carboxylic acids, the this compound will distill first.[2] For compounds with high boiling points (>150 °C at atmospheric pressure) or those that are thermally sensitive, vacuum distillation is recommended.[3]
Q4: Is column chromatography suitable for purifying this compound?
A4: Column chromatography can be effective for separating this compound from its byproducts.[4] A common approach is to use silica (B1680970) gel with a non-polar eluent system, such as a mixture of hexane (B92381) and diethyl ether or ethyl acetate.[4] The less polar aldehyde will typically elute before the more polar alcohol and carboxylic acid.[4] However, be aware that some aldehydes may be unstable on silica gel and can decompose.[4] It is advisable to run a small-scale trial first.
Q5: What is bisulfite extraction and when should I use it?
A5: Bisulfite extraction is a chemical purification method that selectively isolates aldehydes from a mixture.[5][6][7] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can then be extracted into an aqueous layer.[5][6][7] Other organic components that do not react with bisulfite will remain in the organic layer.[6] This method is particularly useful for removing small amounts of aldehyde from a large amount of other organic materials or when distillation and chromatography are not effective. The aldehyde can be regenerated from the aqueous layer by adding a base.[8]
Troubleshooting Guides
Problem 1: Low Purity After Distillation
| Symptom | Possible Cause | Suggested Solution |
| Contamination with starting alcohol (6-methoxyhexan-1-ol) | Insufficient separation during fractional distillation due to close boiling points. | - Increase the efficiency of the fractional distillation column (e.g., use a longer column or one with a more efficient packing material).- Perform a preliminary purification step to remove the bulk of the alcohol, such as an acidic wash if the alcohol is acid-soluble, or a pre-column filtration through a small plug of silica. |
| Presence of acidic impurities (6-methoxyhexanoic acid) | Co-distillation or formation of azeotropes. | - Neutralize the crude product with a 10% sodium bicarbonate wash before distillation.[1] |
| Product decomposition | The distillation temperature is too high. | - Use vacuum distillation to lower the boiling point of this compound.[3] |
Problem 2: Poor Separation or Product Loss During Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Broad or overlapping peaks | Inappropriate solvent system. | - Optimize the eluent polarity. Start with a very non-polar solvent (e.g., pure hexane) and gradually increase the polarity by adding small amounts of a more polar solvent like diethyl ether or ethyl acetate.[4] |
| No product elution | Product is strongly adsorbed to the stationary phase. | - Increase the polarity of the eluent.- Consider using a different stationary phase, such as alumina. |
| Low product recovery | Decomposition of the aldehyde on the silica gel.[4] | - Deactivate the silica gel by adding a small amount of triethylamine (B128534) to the eluent system.[4]- Work quickly and avoid prolonged exposure of the aldehyde to the silica gel.- Consider alternative purification methods like distillation or bisulfite extraction. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Neutralization: If the crude product is acidic, dissolve it in a suitable organic solvent (e.g., diethyl ether) and wash it with a 10% aqueous solution of sodium bicarbonate. Separate the organic layer and wash it with water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, then filter to remove the drying agent.[1]
-
Solvent Removal: Remove the bulk of the solvent using a rotary evaporator.
-
Distillation Setup: Assemble a fractional distillation apparatus. For thermally sensitive compounds, set up for vacuum distillation.
-
Distillation: Heat the distillation flask in a heating mantle set 20-30 °C above the boiling point of this compound.[3] Collect the fraction that distills at the expected boiling point of this compound.
Protocol 2: Purification by Bisulfite Extraction
-
Dissolution: Dissolve the crude this compound in a water-miscible organic solvent like methanol (B129727) or dimethylformamide.[6][8]
-
Adduct Formation: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 30-60 seconds to facilitate the formation of the bisulfite adduct.[5][8]
-
Extraction: Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and water to the separatory funnel and shake. Allow the layers to separate. The aqueous layer will contain the this compound-bisulfite adduct, while the organic layer will contain the non-aldehyde impurities.[6]
-
Separation: Separate the aqueous layer.
-
Aldehyde Regeneration: To regenerate the this compound, add a base (e.g., sodium carbonate or sodium hydroxide (B78521) solution) to the aqueous layer until it is basic. This will reverse the reaction and precipitate the pure aldehyde.
-
Final Extraction: Extract the regenerated aldehyde with a fresh portion of an organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Chemical pathway of bisulfite extraction for aldehyde purification.
References
- 1. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 2. chemistryguru.com.sg [chemistryguru.com.sg]
- 3. How To [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldehyde - Wikipedia [en.wikipedia.org]
- 8. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
common impurities in commercial 6-methoxyhexanal
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with commercial 6-methoxyhexanal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound may contain several impurities stemming from its synthesis and potential degradation. The most common impurities include:
-
6-methoxyhexanoic acid: Formed by the oxidation of the aldehyde group.
-
6-methoxyhexanol: Can be a result of over-reduction during synthesis or reduction of the aldehyde. It can also be an unreacted starting material if the synthesis started from the corresponding alcohol.
-
Unreacted Starting Materials: Depending on the synthetic route, these could include hexanal (B45976) or 6-methoxyhexan-1-ol.
-
Aldol (B89426) Condensation Products: Aldehydes can undergo self-condensation, especially in the presence of acid or base catalysts. For instance, hexanal can form 2-butyl-2-octenal.[1][2]
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound can be effectively determined using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization.[3][4][5]
Q3: My reaction is not proceeding as expected. Could impurities in this compound be the cause?
A3: Yes, impurities in this compound can significantly impact a reaction. For example:
-
Acidic Impurities (e.g., 6-methoxyhexanoic acid): Can interfere with acid-sensitive reactions or catalyze unwanted side reactions.
-
Nucleophilic Impurities (e.g., 6-methoxyhexanol): Can compete with your desired nucleophile in addition reactions.
-
Reactive Aldehydes (e.g., hexanal): May have different reactivity profiles and lead to the formation of undesired byproducts.
Q4: How should I store this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored in a cool, dry place, away from direct sunlight and strong oxidizing agents. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation to 6-methoxyhexanoic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent reaction yields or unexpected byproducts. | Presence of unknown impurities in the this compound lot. | 1. Purity Analysis: Analyze the this compound lot using GC-MS or HPLC to identify and quantify impurities (see Experimental Protocols below).2. Purification: If significant impurities are detected, consider purifying the aldehyde by distillation or column chromatography.3. Reaction Quenchers: If the impurity is known (e.g., an acid), consider adding a suitable scavenger or quenching agent. |
| Low reactivity in a nucleophilic addition reaction. | The aldehyde may have oxidized to the less reactive 6-methoxyhexanoic acid. | 1. Check for Acidity: Test the pH of a solution of your this compound. An acidic pH may indicate the presence of the carboxylic acid.2. Analytical Confirmation: Use GC-MS or IR spectroscopy to check for the presence of 6-methoxyhexanoic acid. The IR spectrum would show a broad O-H stretch around 3000 cm⁻¹ and a C=O stretch around 1710 cm⁻¹. |
| Formation of a high molecular weight, viscous substance in the reaction mixture. | Aldol condensation of the aldehyde may be occurring. | 1. Control Reaction Conditions: Avoid strong acidic or basic conditions if your reaction chemistry allows.2. Lower Temperature: Running the reaction at a lower temperature can disfavor the aldol condensation pathway.3. Slow Addition: Add the this compound slowly to the reaction mixture to maintain a low concentration, which can suppress self-condensation. |
Quantitative Data on Potential Impurities
The following table summarizes potential impurities and their typical, though illustrative, levels in commercial this compound. Actual concentrations can vary between suppliers and batches.
| Impurity | Chemical Formula | Molecular Weight ( g/mol ) | Potential Origin | Illustrative Concentration Range (%) |
| 6-methoxyhexanoic acid | C₇H₁₄O₃ | 146.18 | Oxidation of this compound | 0.1 - 2.0 |
| 6-methoxyhexanol | C₇H₁₆O₂ | 132.20 | Reduction of this compound or unreacted precursor | 0.1 - 1.5 |
| Hexanal | C₆H₁₂O | 100.16 | Unreacted starting material | 0.1 - 1.0 |
| 2-Butyl-2-octenal | C₁₂H₂₂O | 182.30 | Aldol condensation of hexanal | 0.05 - 0.5 |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
This method is suitable for the identification and quantification of volatile impurities in this compound.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the commercial this compound in a volatile solvent like dichloromethane (B109758) or ethyl acetate.[3]
-
Prepare a series of calibration standards for expected impurities (e.g., 6-methoxyhexanoic acid, 6-methoxyhexanol, hexanal) in the same solvent, with concentrations ranging from 1 µg/mL to 100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Instrument: Standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.[4]
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless or with a split ratio of 20:1 depending on sample concentration).[4]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-400.
3. Data Analysis:
-
Identification: Identify this compound and its impurities by comparing their retention times and mass spectra to those of the prepared standards.
-
Quantification: Construct a calibration curve for each impurity by plotting the peak area against the concentration of the standard solutions. Determine the concentration of each impurity in the sample from its peak area and the corresponding calibration curve.
HPLC-UV Analysis of this compound via DNPH Derivatization
This method is suitable for the quantification of this compound and other aldehydes/ketones after derivatization.
1. Derivatization Procedure:
-
Prepare a solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) in acetonitrile (B52724).
-
To a known amount of the this compound sample, add an excess of the DNPH solution and a catalytic amount of acid (e.g., sulfuric acid).
-
Allow the reaction to proceed at room temperature for about 1 hour to form the 2,4-dinitrophenylhydrazone derivative.
-
Quench the reaction with a suitable buffer.
2. HPLC Instrumentation and Conditions:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 60% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 360 nm.[5]
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Prepare a calibration curve using a derivatized this compound standard of known concentration.
-
Quantify the amount of this compound in the sample by comparing the peak area of its DNPH derivative to the calibration curve.
Visualizations
Caption: Workflow for the analysis of impurities in this compound.
Caption: Formation pathways of common impurities in this compound.
References
preventing oxidation of 6-methoxyhexanal during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the storage and handling of 6-methoxyhexanal to prevent its oxidation. The information is compiled from established chemical principles and best practices for the preservation of aliphatic aldehydes.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during storage?
A1: The primary degradation pathway for this compound is oxidation. The aldehyde functional group is susceptible to oxidation, which converts it into 6-methoxyhexanoic acid.[1] This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
Q2: What are the signs of this compound degradation?
A2: Degradation of this compound can be indicated by several observable changes:
-
Change in Purity: A decrease in the percentage of this compound and the appearance of new peaks in analytical chromatograms (e.g., GC-MS or HPLC). The primary impurity to expect is 6-methoxyhexanoic acid.
-
Change in pH: The formation of the acidic 6-methoxyhexanoic acid will lead to a decrease in the pH of the sample.
-
Polymerization: Over time, aldehydes can undergo polymerization to form trimers (1,3,5-trioxanes), which may appear as a precipitate or an increase in viscosity. This process can be catalyzed by the presence of acidic impurities formed from oxidation.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable. Avoid freezing, as this can sometimes accelerate the formation of polymers.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.
-
Container: Keep the container tightly sealed. For optimal protection, use an amber glass vial or a container that protects the contents from light.
-
Additives: Consider the addition of a suitable antioxidant, such as Butylated Hydroxytoluene (BHT), at a low concentration (e.g., 50-200 ppm).
Q4: Can I use antioxidants to prevent the oxidation of this compound?
A4: Yes, antioxidants can be effective in inhibiting the oxidation of aldehydes. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for this purpose.[2][3] It works by scavenging free radicals, thereby preventing the chain reaction of oxidation.[2][4] For benzaldehyde (B42025), hydroquinone (B1673460) and thiourea (B124793) have also been noted as effective antioxidants.[5] The optimal concentration of the antioxidant should be determined experimentally for your specific application to avoid potential interference with downstream processes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased purity of this compound detected by GC-MS or HPLC. | Oxidation: Exposure to air (oxygen) during storage or handling. | 1. Ensure the container is tightly sealed and the headspace is purged with an inert gas (nitrogen or argon) before sealing.2. Store at a reduced temperature (2-8 °C).3. Consider adding an antioxidant like BHT to a new, pure batch of the material. |
| Formation of a precipitate or increased viscosity. | Polymerization: Formation of trimers, potentially catalyzed by acidic byproducts of oxidation. | 1. Confirm the absence of acidic impurities by pH measurement or titration.2. If the material has already polymerized, purification by distillation may be possible, but prevention is key.3. For future storage, strictly follow recommended conditions to prevent initial oxidation. |
| Inconsistent experimental results using stored this compound. | Degradation of starting material: Use of oxidized or polymerized this compound. | 1. Always verify the purity of this compound by a suitable analytical method (e.g., GC-MS) before use.2. If degradation is suspected, purify the aldehyde (e.g., by distillation) before proceeding with your experiment. |
Data Summary
Table 1: Recommended Storage Conditions for Aliphatic Aldehydes
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of oxidation and polymerization reactions. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents contact with atmospheric oxygen, a key reactant in oxidation. |
| Light | Amber vial or dark location | Minimizes light-catalyzed oxidation. |
| Container | Tightly sealed glass container | Prevents exposure to air and moisture. |
| Antioxidant | BHT (50-200 ppm) | Scavenges free radicals to inhibit the oxidation cascade. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for determining the purity of this compound and identifying potential oxidation products like 6-methoxyhexanoic acid.
1. Instrumentation and Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[6]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 240 °C.
-
Hold: Maintain at 240 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-400.
2. Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a volatile solvent like dichloromethane (B109758) or ethyl acetate.
-
Inject 1 µL of the prepared sample into the GC-MS.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Search for a peak corresponding to 6-methoxyhexanoic acid. The presence of this peak indicates oxidation.
-
Calculate the purity of this compound by determining the area percentage of its peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Quantification of Aldehyde Content by HPLC with DNPH Derivatization
For a more quantitative assessment of aldehyde content, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by HPLC analysis is a standard method.[7][8][9]
1. Reagent Preparation:
-
DNPH Solution: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile (B52724) containing 1% phosphoric acid.
-
Standard Solutions: Prepare a series of standard solutions of a pure this compound standard of known concentration in acetonitrile.
2. Derivatization Procedure:
-
To 1 mL of the sample solution (and each standard solution), add 1 mL of the DNPH solution.
-
Vortex the mixture and allow it to react at room temperature for at least 1 hour in the dark.
3. HPLC Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 60% acetonitrile / 40% water.
-
Linearly increase to 100% acetonitrile over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 20 µL.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak areas of the derivatized standards against their concentrations.
-
Determine the concentration of the this compound-DNPH derivative in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Troubleshooting workflow for storage issues.
Caption: Relationship between storage and stability.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 4. What is BHT in Food? Benefits & Uses in Food Preservation [elchemy.com]
- 5. Sciencemadness Discussion Board - Stabilizer for benzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. epa.gov [epa.gov]
- 9. auroraprosci.com [auroraprosci.com]
Technical Support Center: Synthesis of 6-Methoxyhexanal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methoxyhexanal. The primary route for this synthesis involves the oxidation of 6-methoxyhexan-1-ol (B3053930). This guide addresses common side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is the oxidation of the primary alcohol, 6-methoxyhexan-1-ol. Several mild oxidizing agents are suitable for this transformation to minimize over-oxidation to the carboxylic acid. Commonly employed methods include:
-
Dess-Martin Periodinane (DMP) Oxidation: Known for its mild reaction conditions, high chemoselectivity, and typically high yields. The reaction is often performed at room temperature in chlorinated solvents like dichloromethane (B109758) (DCM).
-
Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine (B128534). It is highly effective but requires cryogenic temperatures (-78 °C) and careful handling of malodorous byproducts.
-
Pyridinium Chlorochromate (PCC) Oxidation: A classic method that effectively converts primary alcohols to aldehydes. It is crucial to use anhydrous conditions to prevent over-oxidation.
Q2: What is the primary side product I should be concerned about?
A2: The most common and significant side product is the over-oxidation of the desired aldehyde, this compound, to 6-methoxyhexanoic acid. This is particularly problematic with stronger oxidizing agents or if water is present in the reaction mixture.
Q3: How can I detect the presence of the 6-methoxyhexanoic acid byproduct?
A3: The presence of 6-methoxyhexanoic acid can be detected using several analytical techniques:
-
Thin-Layer Chromatography (TLC): The carboxylic acid will have a different retention factor (Rf) than the aldehyde and the starting alcohol. It typically appears as a more polar spot.
-
Infrared (IR) Spectroscopy: The carboxylic acid will show a broad O-H stretch around 2500-3300 cm⁻¹ in addition to the C=O stretch, which will be at a slightly lower wavenumber compared to the aldehyde.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The acidic proton of the carboxylic acid will appear as a broad singlet far downfield in the ¹H NMR spectrum (typically >10 ppm).
-
Gas Chromatography-Mass Spectrometry (GC-MS): The carboxylic acid will have a different retention time and mass spectrum compared to the aldehyde. Derivatization may be necessary for better GC performance.
Q4: Can other side reactions occur during the synthesis?
A4: Yes, other side reactions can occur depending on the reaction conditions and the chosen synthetic route. These include:
-
Acetal Formation: If the starting alcohol (6-methoxyhexan-1-ol) is present in excess or if an alcohol is used as a solvent under acidic conditions, it can react with the product aldehyde to form an acetal.
-
Aldol (B89426) Condensation: Under basic conditions, the enolate of this compound can react with another molecule of the aldehyde to form a β-hydroxy aldehyde, which can then dehydrate to an α,β-unsaturated aldehyde. This is more likely during work-up if a strong base is used.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound with significant amount of starting material (6-methoxyhexan-1-ol) remaining. | 1. Insufficient amount of oxidizing agent.2. Reaction time is too short.3. Reaction temperature is too low.4. Deactivated oxidizing agent. | 1. Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent.2. Monitor the reaction by TLC until the starting material is consumed.3. Ensure the reaction is run at the optimal temperature for the chosen method (e.g., room temperature for DMP, -78 °C for Swern).4. Use a fresh batch of the oxidizing agent. DMP can be sensitive to moisture. |
| Significant amount of 6-methoxyhexanoic acid detected in the product mixture. | 1. Use of a strong oxidizing agent.2. Presence of water in the reaction mixture.3. Reaction temperature is too high.4. Prolonged reaction time after consumption of the starting alcohol. | 1. Switch to a milder oxidizing agent like DMP or perform the oxidation under strictly anhydrous conditions if using PCC.2. Use anhydrous solvents and reagents. Dry glassware thoroughly before use.3. Maintain the recommended reaction temperature.4. Quench the reaction promptly after the starting material has been consumed as indicated by TLC. |
| Formation of a higher molecular weight byproduct, possibly an acetal. | 1. Presence of excess alcohol (starting material or solvent).2. Acidic reaction or work-up conditions. | 1. Use the correct stoichiometry of reagents. Avoid using alcohol as a solvent if possible.2. If acidic conditions are necessary for the reaction, consider protecting the aldehyde in situ or perform a neutral or slightly basic work-up. |
| Formation of α,β-unsaturated aldehyde byproduct. | 1. Basic conditions during the reaction or work-up leading to aldol condensation. | 1. Avoid strongly basic conditions. If a base is required (e.g., in Swern oxidation), use a hindered, non-nucleophilic base like triethylamine and add it at low temperature. During work-up, use a mild buffer or a quick extraction with dilute acid to neutralize any base. |
| Difficulty in purifying the product from the reaction mixture. | 1. Byproducts from the oxidizing agent are co-eluting with the product.2. Similar polarity of the product and unreacted starting material. | 1. For DMP oxidations, the byproduct can be removed by washing with a basic solution (e.g., saturated NaHCO₃) or by filtration through a plug of basic alumina.2. Use careful column chromatography with a shallow solvent gradient to improve separation. Consider derivatizing the aldehyde (e.g., as a bisulfite adduct) for purification, followed by regeneration. |
Illustrative Data on Reaction Outcomes
The following table provides representative data for the oxidation of a primary alcohol to an aldehyde using different methods. The values are illustrative and can vary based on the specific substrate and reaction conditions.
| Oxidation Method | Typical Yield of Aldehyde (%) | Typical Yield of Carboxylic Acid (%) | Other Side Products (%) | Notes |
| Dess-Martin Periodinane | 85 - 95 | < 5 | < 2 | Mild conditions, good for sensitive substrates. |
| Swern Oxidation | 80 - 95 | < 2 | < 5 (e.g., MTM ether) | Requires cryogenic temperatures; malodorous byproducts. |
| PCC (anhydrous) | 70 - 85 | 5 - 10 | < 2 | Requires strictly anhydrous conditions to minimize over-oxidation. |
Experimental Protocols
Below is a detailed protocol for the synthesis of this compound from 6-methoxyhexan-1-ol using Dess-Martin Periodinane (DMP) oxidation.
Materials:
-
6-methoxyhexan-1-ol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methoxyhexan-1-ol (1.0 equivalent) in anhydrous DCM (to make an approximately 0.1 M solution).
-
To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 equivalents) portion-wise over 5-10 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate (B1210297) in hexanes). The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously for 15-20 minutes until the solid dissolves and the two layers are clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and potential side reactions.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
Caption: Logical relationship between reaction conditions and the formation of specific side products.
optimizing reaction yield for the synthesis of 6-methoxyhexanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 6-methoxyhexanal.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
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Question: My reaction has resulted in a very low yield or no this compound at all. What are the likely causes?
Answer: Several factors could contribute to a low or nonexistent yield. Consider the following possibilities:
-
Inactive or Degraded Reagents: Oxidizing agents like Pyridinium Chlorochromate (PCC) and Dess-Martin Periodinane (DMP) can be sensitive to moisture and may degrade over time. Ensure your reagents are fresh and have been stored under anhydrous conditions. PCC is a toxic reagent and should be handled with care.[1][2]
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (6-methoxyhexan-1-ol) is still present, consider extending the reaction time or slightly increasing the temperature.
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Moisture Contamination: Many oxidation reactions are sensitive to water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The presence of water can lead to the formation of a hydrate (B1144303) from the aldehyde, which may be further oxidized or lead to side reactions.[3]
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Incorrect Stoichiometry: An incorrect ratio of starting material to oxidizing agent can lead to incomplete conversion or side reactions. Typically, a slight excess (1.1-1.5 equivalents) of the oxidizing agent is used.
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Product Loss During Workup: The workup procedure is critical for isolating the product. Aldehydes can be volatile, so care should be taken during solvent removal. Emulsion formation during aqueous washes can also lead to significant product loss.
-
Issue 2: Formation of Impurities
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Question: My final product is contaminated with significant impurities. What are the common side products and how can I avoid them?
Answer: The primary impurity of concern is the over-oxidation of the aldehyde to a carboxylic acid (6-methoxyhexanoic acid).
-
Over-oxidation to Carboxylic Acid: This is a common problem, especially when using stronger oxidizing agents or if water is present in the reaction mixture.[3] To avoid this:
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Unreacted Starting Material: As mentioned above, incomplete reaction will leave unreacted 6-methoxyhexan-1-ol (B3053930) in your product mixture.
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Side Products from the Oxidizing Agent: The workup for oxidations, particularly with DMP, can be challenging due to the formation of iodine-containing byproducts.[5] A common workup involves quenching the reaction with a solution of sodium thiosulfate.
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying this compound from the crude reaction mixture. What is the recommended purification method?
Answer: Fractional distillation is the most effective method for purifying this compound, as it is a liquid at room temperature.[7]
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Fractional Distillation: This technique is used to separate liquids with close boiling points.[7] The efficiency of the separation depends on the length and type of the fractionating column used.[7] It is important to control the heating rate to ensure a slow and steady distillation for optimal separation.[7]
-
Column Chromatography: While less common for volatile aldehydes, silica (B1680970) gel chromatography can be used. However, be aware that aldehydes can be sensitive to acidic silica gel, potentially leading to degradation. Using a neutral support or deactivating the silica gel with a base (e.g., triethylamine) may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most common laboratory-scale synthesis of this compound is the oxidation of the corresponding primary alcohol, 6-methoxyhexan-1-ol. This transformation can be achieved using various mild oxidizing agents.
Q2: Which oxidizing agent is best for the synthesis of this compound?
A2: Both Pyridinium Chlorochromate (PCC) and Dess-Martin Periodinane (DMP) are excellent choices for this oxidation as they are selective for the conversion of primary alcohols to aldehydes and minimize the risk of over-oxidation to the carboxylic acid.[4][5][6]
-
PCC: A well-established reagent, though it is a chromium-based oxidant and requires careful handling and disposal.[1][2]
-
DMP: Offers milder reaction conditions (room temperature, neutral pH) and often results in high yields with shorter reaction times.[6] However, the workup can be more complex due to iodine byproducts.[5]
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, an alternative industrial-scale approach is the hydroformylation of 6-methoxy-1-hexene. This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene, typically using a rhodium or cobalt catalyst.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing purity and confirming the molecular weight of the compound.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR will provide detailed structural information, confirming the presence of the aldehyde and methoxy (B1213986) groups and the overall carbon skeleton.
-
Infrared (IR) Spectroscopy: The presence of a strong absorption band around 1720-1740 cm⁻¹ is characteristic of the C=O stretch of an aldehyde.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound via the oxidation of 6-methoxyhexan-1-ol. Please note that actual yields may vary depending on the specific experimental setup and conditions.
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| PCC | Dichloromethane (B109758) (DCM) | Room Temperature | 2-4 | 75-85 |
| DMP | Dichloromethane (DCM) | Room Temperature | 1-3 | 85-95 |
Experimental Protocols
Protocol 1: Synthesis of this compound via PCC Oxidation
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add a suspension of Pyridinium Chlorochromate (PCC) (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Addition of Starting Material: To the stirred suspension, add a solution of 6-methoxyhexan-1-ol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 20% ethyl acetate (B1210297) in hexanes eluent). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation. The crude product can be further purified by fractional distillation.
Protocol 2: Synthesis of this compound via Dess-Martin Periodinane (DMP) Oxidation
-
Reaction Setup: To a flame-dried round-bottom flask containing a solution of 6-methoxyhexan-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere, add Dess-Martin Periodinane (DMP) (1.1 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is usually complete within 1-3 hours.[5]
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate. Stir vigorously until the solid dissolves.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and solvent removal, purify the crude product by fractional distillation.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Dess-Martin Oxidation [organic-chemistry.org]
- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 7. Purification [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Managing 6-Methoxyhexanal Volatility in Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for managing the volatility of 6-methoxyhexanal in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure experimental accuracy and safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound?
Due to its aldehyde functional group and relatively low molecular weight, this compound is expected to be volatile, which can lead to difficulties in maintaining accurate concentrations in solutions, sample loss during handling, and inconsistent experimental results. It is also classified as a flammable liquid and vapor, a skin and eye irritant, and may cause respiratory irritation[1]. Like other aliphatic aldehydes, it is prone to oxidation into the corresponding carboxylic acid and polymerization into non-volatile trimers, especially in the presence of acid[2].
Q2: How should I store neat this compound to minimize degradation and evaporation?
Store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to prevent oxidation. While refrigeration is often a default for storing volatile compounds, some aliphatic aldehydes can polymerize more rapidly at low temperatures[2]. Therefore, storage at room temperature, away from direct light and heat sources, is recommended[2]. The addition of an antioxidant such as Butylated Hydroxytoluene (BHT) can help inhibit oxidation[2].
Q3: What is the best way to prepare stock solutions of this compound to ensure concentration stability?
To create more stable stock solutions, it is highly recommended to dilute the neat this compound in a primary alcohol, such as ethanol[2]. In an alcoholic solution, aldehydes exist in equilibrium with the more stable hemiacetal form[2]. A 10% solution is practical for storage, while a 1% solution can be used for blending purposes[2].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent analytical results (e.g., varying peak areas in chromatography). | Evaporation of this compound from standard solutions or samples. | - Prepare fresh standard solutions daily.- Use autosampler vials with septa to minimize evaporation.- Keep all solutions and samples tightly capped and, when possible, cooled during the analytical run. |
| Decreased potency or unexpected byproducts in reactions. | Degradation of this compound via oxidation or polymerization. | - Use freshly opened or properly stored this compound.- Consider purifying the aldehyde before use if it has been stored for an extended period.- Ensure reaction setups are sealed and, if necessary, performed under an inert atmosphere. |
| Noticeable change in the physical appearance of the compound (e.g., increased viscosity). | Polymerization of the aldehyde into a trimer. | - This indicates significant degradation. The material should be discarded.- To prevent this, store as a dilution in a primary alcohol[2]. |
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Vapor Pressure (mmHg @ 20°C) |
| Hexanal | C₆H₁₂O | 100.16 | 130-131[3][4][5] | 10[3][5] |
| Heptanal (B48729) | C₇H₁₄O | 114.19 | 152-153[6] | 3.8[7] |
| This compound | C₇H₁₄O₂ | 130.18 [8] | Estimated: >150 | Estimated: <10 |
Note: The boiling point of this compound is estimated to be higher than that of heptanal due to its greater molecular weight and the presence of a polar methoxy (B1213986) group. Consequently, its vapor pressure is expected to be lower.
Experimental Protocols
Protocol for Preparing a 1% (w/v) Stock Solution of this compound in Ethanol (B145695)
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Preparation: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Weighing: Tare a clean, dry 10 mL volumetric flask with a stopper on an analytical balance.
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Transfer: Using a calibrated micropipette, transfer 100 mg of neat this compound directly into the volumetric flask. Immediately stopper the flask to minimize evaporation.
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Dissolution: Add approximately 5 mL of absolute ethanol to the flask. Gently swirl the flask to dissolve the this compound.
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Final Volume: Once dissolved, bring the solution to the 10 mL mark with absolute ethanol.
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Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a tightly sealed amber glass vial and store it at room temperature, away from light.
Protocol for Derivatization of this compound with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC Analysis
This protocol is adapted from methods used for other volatile carbonyl compounds[3].
-
Reagent Preparation: Prepare a solution of DNPH in acetonitrile (B52724) acidified with a small amount of a strong acid (e.g., sulfuric acid).
-
Sample Preparation: To an aliquot of a sample containing this compound (e.g., headspace trap eluate, reaction mixture), add an excess of the DNPH reagent.
-
Reaction: Allow the reaction to proceed in a sealed vial for a sufficient amount of time (e.g., 1-2 hours) at room temperature to form the 2,4-dinitrophenylhydrazone derivative.
-
Analysis: The resulting solution containing the stable, non-volatile hydrazone derivative can then be analyzed by reverse-phase HPLC with UV detection[3].
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. This compound | C7H14O2 | CID 22404515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexanal - Wikipedia [en.wikipedia.org]
- 3. 66-25-1 CAS MSDS (Hexanal) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Hexanal [molecules.lyceejeanbart.fr]
- 5. Hexanal CAS#: 66-25-1 [m.chemicalbook.com]
- 6. ambrosial.in [ambrosial.in]
- 7. ScenTree - Aldehyde C-7 (CAS N° 111-71-7) [scentree.co]
- 8. This compound | Benchchem [benchchem.com]
Technical Support Center: Purification of 6-Methoxyhexanal Derivatives
Welcome to the technical support center for the purification of 6-methoxyhexanal and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these aliphatic aldehyde compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process of purifying this compound derivatives, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low yield of purified this compound derivative | Incomplete formation of the bisulfite adduct: The adduct of this compound, being an aliphatic aldehyde, might be soluble in the reaction mixture and may not precipitate effectively.[1] | - Use dimethylformamide (DMF) as a co-solvent to enhance the removal rates for aliphatic aldehydes.[1][2]- If the adduct is water-soluble, switch from filtration to a liquid-liquid extraction to isolate the adduct in the aqueous phase.[1]- Ensure the use of a freshly prepared, saturated aqueous solution of sodium bisulfite.[1] |
| Decomposition during regeneration: The strongly basic conditions required to regenerate the aldehyde from its bisulfite adduct can cause side reactions. | - For base-sensitive derivatives, minimize the exposure time to the base during regeneration. A rapid extraction after basification can improve recovery.[1]- Consider a non-aqueous regeneration method by treating the adduct with chlorotrimethylsilane (B32843) (TMS-Cl) in acetonitrile (B52724) to regenerate the aldehyde under neutral conditions.[1] | |
| Presence of impurities after purification | Incomplete removal of unreacted starting materials or byproducts: Standard purification methods may not be sufficient to remove all impurities. | - Analyze the impurity profile using GC-MS to identify the nature of the contaminants.[3]- If the impurity is the corresponding carboxylic acid (formed by oxidation), wash the crude product with a 10% sodium bicarbonate solution before proceeding with the main purification step. |
| Aldol (B89426) condensation: Basic conditions during workup or purification can promote self-condensation of the aldehyde. | - Avoid strongly basic conditions whenever possible. If a base is necessary, use a weaker base or limit the exposure time. | |
| Formation of an insoluble solid at the solvent interface | Low solubility of the bisulfite adduct: The bisulfite adduct of a non-polar this compound derivative may be insoluble in both the aqueous and organic layers.[1][2] | - Filter the entire biphasic mixture through a pad of Celite to remove the insoluble adduct before separating the liquid layers.[1][2] |
| Inconsistent results between batches | Variable quality of reagents: The purity and concentration of reagents like sodium bisulfite can affect the efficiency of the purification. | - Always use freshly prepared, saturated sodium bisulfite solutions for consistent results.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound and its derivatives?
The most commonly recommended method for purifying aldehydes, including aliphatic ones like this compound, is through the formation of a sodium bisulfite adduct.[4] This technique is based on the reversible reaction of the aldehyde with sodium bisulfite to form a charged adduct, which can then be separated from non-aldehyde impurities by extraction.[4][5] The aldehyde can then be regenerated from the adduct.
Q2: Why is my this compound derivative decomposing during purification?
Aldehydes can be sensitive to both acidic and basic conditions. During the regeneration of the aldehyde from its bisulfite adduct, which typically requires a strong base like sodium hydroxide (B78521), sensitive functional groups in the derivative might be prone to hydrolysis or other side reactions.[1] Additionally, aldehydes with α-hydrogens can undergo epimerization or aldol condensation under basic conditions.[1]
Q3: How can I assess the purity of my this compound derivative?
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for determining the purity of volatile compounds like this compound derivatives. It allows for the separation of the main compound from its impurities and provides mass spectra that can help in the identification of these impurities.[3]
Q4: Can I use column chromatography to purify this compound derivatives?
While possible, column chromatography on silica (B1680970) gel can sometimes lead to the degradation of aldehydes. If this method is chosen, it is advisable to use a deactivated stationary phase or a less acidic adsorbent like alumina.
Q5: What are the common impurities found in crude this compound?
Common impurities can include the corresponding alcohol (6-methoxyhexanol) from incomplete oxidation or over-reduction, the corresponding carboxylic acid (6-methoxyhexanoic acid) from oxidation, and products from self-condensation (aldol reaction).
Experimental Protocols
Protocol 1: Purification of a this compound Derivative via Bisulfite Adduct Formation and Extraction
This protocol is adapted for aliphatic aldehydes and is suitable for this compound derivatives.
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Dissolution: Dissolve the crude mixture containing the this compound derivative in dimethylformamide (DMF).
-
Adduct Formation: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for about 30 seconds.
-
Extraction: Add deionized water and an immiscible organic solvent (e.g., a 10% ethyl acetate/hexanes mixture) and shake again. The bisulfite adduct of the aldehyde will be in the aqueous phase.
-
Separation: Allow the layers to separate and collect the aqueous layer.
-
Regeneration: To the aqueous layer, add an equal volume of a suitable organic solvent (e.g., ethyl acetate). Slowly add a 50% sodium hydroxide (NaOH) solution dropwise while monitoring the pH until it reaches 12.
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Final Extraction: Shake the funnel to extract the regenerated aldehyde into the organic layer. Separate the layers and collect the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified this compound derivative.
Caution: The reaction of sodium bisulfite can generate sulfur dioxide (SO₂) gas. This protocol should be performed in a well-ventilated fume hood.
Quantitative Data
The following table provides illustrative data on the efficiency of the bisulfite adduct purification method for a generic aliphatic aldehyde, which can be considered as a reference for the purification of this compound derivatives. Actual yields may vary depending on the specific derivative and experimental conditions.
| Purification Step | Parameter | Value |
| Initial State | Purity of Crude Aldehyde | ~85% |
| After Bisulfite Treatment | Purity of Aldehyde in Organic Layer | >99% (impurities) |
| After Regeneration | Purity of Recovered Aldehyde | >98% |
| Overall Process | Typical Recovery Yield | 85-95% |
Visualizations
Experimental Workflow for Purification via Bisulfite Adduct
Caption: Workflow for the purification of this compound derivatives.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low purification yield.
References
preventing polymerization of 6-methoxyhexanal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the polymerization of 6-methoxyhexanal. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to polymerization?
This compound is an aliphatic aldehyde containing a methoxy (B1213986) group at the 6-position. Like many aldehydes, it is susceptible to polymerization and oxidation. The aldehyde functional group is inherently reactive and can undergo self-condensation reactions, such as aldol (B89426) condensation, which can lead to the formation of oligomers and polymers. This reactivity is influenced by factors such as temperature, pH, and the presence of catalysts or initiators.
Q2: What are the common signs that my this compound has started to polymerize?
Signs of polymerization can include:
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Increased viscosity: The sample may become noticeably thicker or more viscous.
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Formation of precipitates: Solid or gummy materials may appear in the liquid.
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Changes in appearance: The solution might become cloudy or hazy.
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Discrepancies in analytical data: Techniques like NMR or GC-MS may show the presence of higher molecular weight species and a decrease in the concentration of the this compound monomer.
Q3: How does the methoxy group in this compound affect its stability?
The presence of a methoxy group at the 6-position, being relatively far from the aldehyde functionality, is not expected to have a strong electronic effect on the carbonyl group's reactivity. However, its presence adds to the overall molecular weight and may influence physical properties like boiling point and solubility. The primary driver for polymerization remains the reactivity of the aldehyde group itself.
Q4: What are the ideal storage conditions to minimize polymerization of this compound?
To ensure the long-term stability of this compound, the following storage conditions are recommended:
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Temperature: Store in a cool, dark place, typically at 2-8°C. Avoid freezing, as this can sometimes accelerate polymerization.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
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Container: Use a tightly sealed, clean, and dry glass container. Amber glass is preferred to protect from light.
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Inhibitors: For long-term storage, consider the addition of a suitable polymerization inhibitor.
Troubleshooting Guides
Issue: The viscosity of my this compound has increased, and I suspect polymerization.
| Possible Cause | Troubleshooting Steps |
| Improper Storage | Review your storage conditions. Ensure the container is tightly sealed and stored at the recommended temperature under an inert atmosphere. |
| Presence of Contaminants | Acidic or basic impurities can catalyze polymerization. Consider purifying a small sample by distillation to see if this resolves the issue for future use. |
| Exposure to Air/Oxygen | Oxygen can lead to the formation of acidic impurities, which can catalyze polymerization. Ensure all transfers and handling are done under an inert atmosphere. |
| Elevated Temperature | Exposure to heat during an experiment or storage can accelerate polymerization. Maintain low temperatures during handling and reactions where possible. |
Issue: I am observing unexpected byproducts in my reaction involving this compound.
| Possible Cause | Troubleshooting Steps |
| Aldol Condensation | If your reaction conditions are basic, this compound can undergo self-aldol condensation. Consider protecting the aldehyde group as an acetal (B89532) before proceeding with the reaction. |
| Oxidation | The aldehyde may be oxidizing to the corresponding carboxylic acid (6-methoxyhexanoic acid). Perform the reaction under strictly anhydrous and anaerobic conditions. |
| Reaction with Solvent | Protic solvents like alcohols can react with aldehydes to form hemiacetals. If this is not desired, use an aprotic solvent. |
Quantitative Data on Polymerization Inhibitors
Due to the lack of specific quantitative data for the inhibition of this compound polymerization, the following table provides data for other relevant aldehydes as a reference. The effectiveness of these inhibitors should be experimentally verified for this compound.
| Inhibitor | Aldehyde | Inhibitor Concentration | Conditions | Observed Effect | Reference |
| Hydroxylamine | Unsaturated Aldehydes (in alcohol solution) | 0.001 - 1% by weight | Elevated temperatures | Prevents polymerization and loss of monomer. | [1] |
| Triethanolamine | Aliphatic C3-C14 Aldehydes | 20 - 100 ppm | Storage | Effective stabilization against polymerization and autocondensation. | |
| Dimethylethanolamine | Aliphatic C3-C14 Aldehydes | 20 - 100 ppm | Storage | Effective stabilization against polymerization and autocondensation. | |
| Hydroquinone | General purpose for unsaturated monomers | Varies | In the presence of oxygen | Effective at quenching free radicals. | [2] |
| Butylated Hydroxytoluene (BHT) | General purpose for monomers | Varies | Storage | Common antioxidant and stabilizer. |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Receipt and Inspection: Upon receiving this compound, inspect the container for any signs of damage or leakage.
-
Inert Atmosphere: Before opening, flush the headspace of the container with a gentle stream of dry argon or nitrogen.
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Aliquoting: If you need to use smaller quantities, aliquot the required amount into a separate, clean, and dry vial under an inert atmosphere.
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Sealing: Tightly seal both the main container and the aliquot vial. Parafilm can be used to further secure the seal.
-
Storage: Place the sealed containers in a refrigerator at 2-8°C in a designated area for reactive chemicals.
Protocol 2: Inhibition of Polymerization using an Antioxidant (BHT)
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Preparation: To a freshly opened or distilled sample of this compound, add butylated hydroxytoluene (BHT) to a final concentration of 100-200 ppm (0.1-0.2 mg of BHT per gram of aldehyde).
-
Dissolution: Gently swirl the mixture until the BHT is fully dissolved.
-
Storage: Store the stabilized this compound according to the general storage protocol.
Protocol 3: Monitoring Polymerization by Gas Chromatography (GC)
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Sample Preparation: Prepare a dilute solution of your this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC Method: Use a GC equipped with a flame ionization detector (FID) and a non-polar or medium-polarity capillary column.
-
Injection: Inject a small volume of the prepared sample.
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Analysis: Monitor the chromatogram for the appearance of new, higher-boiling point peaks, which may indicate the presence of oligomers. A decrease in the area of the this compound peak over time can also suggest polymerization or degradation.
Visualizations
Caption: General pathway of aldehyde polymerization.
Caption: Mechanism of polymerization inhibition.
Caption: Recommended workflow for using this compound.
References
Technical Support Center: Stereoselective Reactions of 6-Methoxyhexanal
Welcome to the technical support center for improving the stereoselectivity of reactions involving 6-methoxyhexanal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide in-depth guidance on optimizing their synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My aldol (B89426) reaction with this compound is resulting in a low diastereomeric ratio (d.r.). What are the primary factors I should investigate to improve selectivity?
A1: Low diastereoselectivity in aldol reactions is a common issue that can often be resolved by systematically evaluating several reaction parameters. The methoxy (B1213986) group at the 6-position can potentially act as a chelating agent, influencing the transition state geometry. Here are the key factors to consider:
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Choice of Lewis Acid: The nature of the Lewis acid is critical. Bidentate Lewis acids like TiCl₄, SnCl₄, or MgBr₂ can promote a closed, six-membered Zimmerman-Traxler transition state through chelation with both the aldehyde's carbonyl oxygen and the C6-methoxy group.[1][2] This rigidifies the transition state and can significantly enhance diastereoselectivity.[1][2] In contrast, monodentate or bulky Lewis acids may favor a non-chelated, open transition state (Felkin-Anh model), potentially leading to the opposite diastereomer or lower selectivity.[2][3]
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Enolate Geometry: The geometry of your enolate (Z vs. E) is a primary determinant of the product's stereochemistry (syn vs. anti).[4] Forcing the formation of one enolate isomer over the other is a powerful strategy.
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(Z)-enolates , often formed using bases like lithium diisopropylamide (LDA) in THF, typically lead to syn aldol products.
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(E)-enolates can be favored under different conditions and generally yield anti aldol products.
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Boron enolates, in particular, offer excellent control over enolate geometry and often lead to very high levels of diastereoselectivity due to the short B-O bonds, which amplify steric interactions in the transition state.[4]
-
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Temperature: Aldol reactions are often highly sensitive to temperature. Running the reaction at lower temperatures (e.g., -78 °C) decreases the thermal energy of the system, which raises the energy barrier for the less-favored transition state, thereby increasing the selectivity for the product derived from the more stable transition state.
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Solvent: The coordinating ability of the solvent can compete with the chelation of the Lewis acid. Strongly coordinating solvents may disrupt the desired chelated transition state, leading to lower selectivity. Consider switching to non-coordinating solvents like dichloromethane (B109758) (DCM) or toluene.
Troubleshooting Workflow for Low Diastereoselectivity
If you are experiencing poor d.r. in your aldol reaction, follow this troubleshooting guide.
Caption: Troubleshooting decision tree for improving low diastereomeric ratios.
Q2: How can I achieve high enantioselectivity for nucleophilic additions to this compound?
A2: Achieving high enantioselectivity requires the use of a chiral controller. The most common strategies are using a chiral auxiliary, a chiral catalyst (organocatalysis or metal-based), or a chiral reagent.
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Chiral Auxiliaries: A chiral auxiliary is a temporary stereogenic unit that is attached to your substrate or reagent to direct the stereochemical outcome of a reaction.[5] After the reaction, the auxiliary is cleaved and can often be recovered.[5][6]
-
Evans' Oxazolidinones: These are widely used for stereoselective alkylations and aldol reactions.[5] Attaching the propionyl fragment of your nucleophile to an Evans auxiliary and then forming a boron enolate can lead to highly diastereoselective aldol additions.[6]
-
Camphorsultam: Oppolzer's sultam is another effective auxiliary, particularly in Michael additions and aldol reactions, sometimes offering superior induction compared to oxazolidinones.[5]
-
-
Asymmetric Organocatalysis: This field has grown rapidly and offers metal-free alternatives for asymmetric synthesis.[7][8] For aldehydes like this compound, proline and its derivatives are highly effective catalysts for various transformations.
-
Mechanism: Proline reacts with the aldehyde to form a chiral enamine intermediate. This enamine then reacts with the electrophile, with the stereochemistry being directed by the catalyst's chiral center.
-
Applications: This approach is well-suited for α-functionalization reactions, Michael additions, and aldol reactions.[9]
-
Data Presentation: Catalyst Performance in Asymmetric Aldol Reactions
The choice of catalyst and reaction conditions dramatically impacts stereoselectivity. The table below summarizes typical results for the proline-catalyzed aldol reaction between an aldehyde and a ketone, illustrating the importance of screening.
| Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (syn:anti) | e.e. (%) (syn) |
| L-Proline (30) | DMSO | RT | 4 | 97 | 95:5 | 99 |
| L-Proline (30) | CH₃CN | RT | 24 | 68 | 93:7 | 96 |
| L-Proline (30) | THF | RT | 48 | 50 | 85:15 | 93 |
| (S)-TMS-Proline (20) | Acetone | 0 | 12 | 95 | >98:2 | >99 |
Data is representative and compiled for illustrative purposes based on typical outcomes in organocatalyzed aldol reactions.
Q3: Does the C6-methoxy group always lead to chelation control? How can I favor a non-chelation pathway if needed?
A3: The C6-methoxy group does not guarantee chelation control. The outcome depends on a competition between the Lewis acid's chelating ability and other steric and electronic factors, as described by the Felkin-Anh model for non-chelated systems.[2][3]
-
Chelation Control: Favored by strong, small chelating Lewis acids (e.g., MgBr₂, TiCl₄, SnCl₄) and non-coordinating solvents.[1][2] The Lewis acid forms a rigid five- or six-membered ring with the carbonyl oxygen and the methoxy oxygen, forcing the nucleophile to attack from a specific face.
-
Non-Chelation (Felkin-Anh) Control: This pathway can be favored under several conditions:
-
Bulky Protecting Groups: If the methoxy group were replaced with a much bulkier ether (like -OTBDPS), chelation would be sterically disfavored.[2]
-
Non-Chelating Lewis Acids: Using a bulky or weakly coordinating Lewis acid, such as BF₃·OEt₂ or aluminum-based Lewis acids like MABR, will favor an open transition state.[2][10]
-
Coordinating Solvents: Solvents like THF can compete with the methoxy group for coordination to the Lewis acid, disrupting the chelate.
-
Caption: Competing pathways: Chelation vs. Felkin-Anh control.
Experimental Protocols
Protocol: Asymmetric Aldol Reaction using an Evans Auxiliary
This protocol describes a general procedure for a highly diastereoselective aldol reaction using an Evans oxazolidinone chiral auxiliary.
1. Acylation of the Chiral Auxiliary:
-
To a flame-dried round-bottom flask under N₂, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).
-
Dissolve in anhydrous THF (0.1 M) and cool to -78 °C.
-
Slowly add n-butyllithium (1.05 eq) and stir for 15 minutes.
-
Add propanoyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature over 2 hours.
-
Quench with saturated aq. NH₄Cl, extract with ethyl acetate, dry over MgSO₄, and purify by column chromatography.
2. Boron Enolate Formation and Aldol Addition:
-
To a flame-dried flask under N₂, add the acylated auxiliary (1.0 eq) and dissolve in anhydrous DCM (0.1 M).
-
Cool the solution to -78 °C.
-
Add dibutylboron triflate (1.2 eq) dropwise, followed by diisopropylethylamine (1.3 eq). Stir for 30 minutes to form the (Z)-enolate.[5]
-
In a separate flask, dissolve this compound (1.5 eq) in anhydrous DCM and cool to -78 °C.
-
Transfer the enolate solution to the aldehyde solution via cannula.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C over 1 hour.
3. Workup and Auxiliary Cleavage:
-
Quench the reaction by adding a pH 7 phosphate (B84403) buffer.
-
Extract the aqueous layer with DCM. Combine organic layers, dry over MgSO₄, and concentrate.
-
The crude product can be purified or taken directly to the cleavage step.
-
To cleave the auxiliary, dissolve the aldol adduct in THF/H₂O and add lithium hydroperoxide (LiOOH) or hydrogen peroxide/lithium hydroxide (B78521) at 0 °C.
4. Analysis:
-
Determine the diastereomeric ratio of the crude product using ¹H NMR spectroscopy or GC.
-
Determine the enantiomeric excess of the final product after cleavage and purification using chiral HPLC or GC.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. cris.unibo.it [cris.unibo.it]
- 8. Asymmetric organocatalysis: an enabling technology for medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Organocatalyzed asymmetric synthesis of morphans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-Up Synthesis of 6-Methoxyhexanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 6-methoxyhexanal.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound suitable for scale-up?
A1: A common and practical two-step approach for the synthesis of this compound involves:
-
Selective monomethylation of 1,6-hexanediol (B165255) to form the precursor, 6-methoxyhexan-1-ol (B3053930). This is typically achieved via a Williamson ether synthesis.
-
Oxidation of 6-methoxyhexan-1-ol to the desired this compound. Several methods can be employed for this step, with varying considerations for scale-up.
Q2: What are the primary challenges when scaling up the synthesis of 6-methoxyhexan-1-ol?
A2: The main challenges in the large-scale synthesis of 6-methoxyhexan-1-ol from 1,6-hexanediol include achieving selective monomethylation to avoid the formation of 1,6-dimethoxyhexane (B77691) and unreacted diol, handling large quantities of reagents, and ensuring efficient purification of the product.
Q3: Which oxidation method is recommended for the large-scale synthesis of this compound?
A3: The choice of oxidation method is critical for a successful scale-up. While Swern and Dess-Martin (DMP) oxidations are effective at the lab scale, they present significant challenges for large-scale production. TEMPO-catalyzed oxidation is often the most suitable for industrial applications due to its catalytic nature, use of inexpensive and greener oxidants, and milder reaction conditions.[1]
Q4: How can I purify this compound at a large scale?
A4: For large-scale purification of aldehydes like this compound, traditional column chromatography can be impractical and costly.[2] An effective alternative is purification via the formation of a bisulfite adduct.[2][3] This involves reacting the crude aldehyde with a saturated aqueous solution of sodium bisulfite to form a solid adduct, which can be separated by filtration. The pure aldehyde is then regenerated by treating the adduct with a base.[3]
Troubleshooting Guides
Part 1: Synthesis of 6-Methoxyhexan-1-ol via Williamson Ether Synthesis
Problem 1: Low yield of 6-methoxyhexan-1-ol and formation of byproducts.
| Possible Cause | Recommended Solution |
| Incomplete deprotonation of 1,6-hexanediol. | Ensure the use of a sufficiently strong and fresh base (e.g., sodium hydride) to drive the formation of the alkoxide. The reaction should be conducted under anhydrous conditions to prevent quenching of the base. |
| Formation of 1,6-dimethoxyhexane. | Use a controlled stoichiometry of the methylating agent (e.g., methyl iodide). A slight excess of 1,6-hexanediol can favor mono-methylation. The methylating agent should be added slowly to the reaction mixture. |
| Competing elimination reaction (E2). | This is less of a concern with a primary methyl halide but can be influenced by the base and solvent system. Use a non-hindered base and an appropriate polar apathetic solvent like THF or DMF.[4][5] |
| Unreacted 1,6-hexanediol. | Increase the reaction time or temperature, while monitoring for byproduct formation. Ensure efficient mixing to promote contact between reactants. |
Part 2: Oxidation of 6-Methoxyhexan-1-ol to this compound
Problem 2: Low yield of this compound during oxidation.
| Oxidation Method | Possible Cause | Recommended Solution |
| Swern Oxidation | Reaction temperature too high. | Maintain cryogenic temperatures (below -60 °C) throughout the addition of reagents to prevent side reactions.[6] |
| Impure oxalyl chloride. | Use freshly opened or distilled oxalyl chloride, as older bottles may contain oxalic acid from hydrolysis, which can interfere with the reaction.[7] | |
| Dess-Martin (DMP) Oxidation | Decomposition of DMP reagent. | Use fresh DMP. The reagent can be sensitive to moisture. |
| Incomplete reaction. | Although typically fast, monitor the reaction by TLC to ensure completion. The addition of a small amount of water can sometimes accelerate the reaction.[2] | |
| TEMPO-Catalyzed Oxidation | Inefficient catalyst turnover. | Ensure the pH of the reaction mixture is maintained in the optimal range (typically slightly basic) for the co-oxidant (e.g., bleach).[8] |
| Catalyst poisoning. | Ensure the starting material and solvent are free of impurities that could deactivate the TEMPO catalyst. |
Problem 3: Over-oxidation to 6-methoxyhexanoic acid.
| Oxidation Method | Possible Cause | Recommended Solution |
| Swern Oxidation | Reaction conditions not mild enough. | This is less common with Swern oxidation, which is known for stopping at the aldehyde.[9] Ensure strict temperature control. |
| Dess-Martin (DMP) Oxidation | Reaction time too long or temperature too high. | Monitor the reaction closely and quench it as soon as the starting material is consumed. The reaction is typically performed at room temperature.[2] |
| TEMPO-Catalyzed Oxidation | Excess of the co-oxidant or prolonged reaction time. | Use a controlled amount of the co-oxidant (e.g., bleach) and monitor the reaction progress to stop it upon completion.[8] |
Problem 4: Difficult purification of this compound.
| Issue | Recommended Solution |
| Removal of sulfur-containing byproducts (Swern). | The malodorous dimethyl sulfide (B99878) can be removed by a careful workup including washing with a mild oxidizing agent like dilute bleach solution.[6] |
| Removal of iodine-containing byproducts (DMP). | The workup typically involves washing with a solution of sodium thiosulfate (B1220275) to reduce the iodine byproducts to water-soluble salts.[10] |
| Separation from unreacted alcohol. | If the boiling points are close, consider purification via the bisulfite adduct method, which is selective for aldehydes.[2][3] |
Experimental Protocols
Protocol 1: Synthesis of 6-Methoxyhexan-1-ol
This protocol is a general guideline for a Williamson ether synthesis and should be optimized for scale.
-
Alkoxide Formation: In a suitably sized reactor under an inert atmosphere (e.g., nitrogen), add anhydrous 1,6-hexanediol (1.0 equivalent) to a suitable anhydrous solvent such as THF. Cool the mixture to 0 °C.
-
Slowly add sodium hydride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
Ether Synthesis: Cool the alkoxide solution back to 0 °C.
-
Add methyl iodide (1.05 equivalents) dropwise over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of water. Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum.
Protocol 2: Oxidation of 6-Methoxyhexan-1-ol to this compound using TEMPO
This protocol is adapted from general procedures for TEMPO-catalyzed oxidations and is suitable for scale-up.[8][11]
-
Reaction Setup: In a reactor, dissolve 6-methoxyhexan-1-ol (1.0 equivalent), TEMPO (0.01 equivalents), and sodium bromide (0.1 equivalents) in a suitable solvent such as dichloromethane.
-
In a separate vessel, prepare an aqueous solution of sodium hypochlorite (B82951) (bleach, 1.2 equivalents) and adjust the pH to ~9 with sodium bicarbonate.
-
Oxidation: Cool the organic solution to 0 °C. Vigorously stir the mixture and add the bleach solution dropwise, maintaining the temperature between 0-5 °C. The reaction is exothermic and requires efficient cooling.
-
Monitor the reaction by TLC or GC. The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with a 10% aqueous sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude aldehyde can be purified by vacuum distillation or via the bisulfite adduct method for higher purity.
Data Presentation
Table 1: Comparison of Oxidation Methods for Scale-Up
| Method | Typical Yield | Reaction Conditions | Scale-Up Advantages | Scale-Up Disadvantages | Relative Cost |
| Swern Oxidation | High | Cryogenic (-78 to -60 °C) | Mild conditions, high chemoselectivity.[10] | Requires specialized cooling equipment, exothermic, produces toxic CO and malodorous DMS.[6] | Moderate |
| Dess-Martin (DMP) Oxidation | High | Room Temperature | Mild, neutral pH, simple workup.[10] | Expensive reagent, potentially explosive, poor atom economy, solid byproduct removal can be difficult.[10][12] | High |
| TEMPO-Catalyzed Oxidation | Good to Excellent | 0 °C to Room Temperature | Catalytic, uses inexpensive oxidant (bleach), greener process, suitable for continuous flow.[1][8] | Can lead to over-oxidation if not controlled, potential for catalyst deactivation. | Low |
Visualizations
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. francis-press.com [francis-press.com]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Purification of 6-Methoxyhexanal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-methoxyhexanal. The focus is on the effective removal of residual starting materials and byproducts from the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most likely residual starting materials and byproducts in a typical synthesis of this compound?
A common synthetic route to this compound involves the O-methylation of 5-hexen-1-ol (B1630360) to form 6-methoxy-1-hexene, followed by hydroformylation. Therefore, the primary impurities to be removed are:
-
Unreacted 5-hexen-1-ol: The initial starting material.
-
Unreacted 6-methoxy-1-hexene: The intermediate alkene.
-
Isomeric aldehydes: Byproducts of the hydroformylation reaction (e.g., 2-methyl-5-methoxypentanal).
-
Saturated byproducts: Alkanes formed by the hydrogenation of the alkene starting material during hydroformylation.
Q2: My final product, this compound, is contaminated with a significant amount of an alcohol. How can I remove it?
The most likely alcoholic impurity is unreacted 5-hexen-1-ol. Due to the significant difference in boiling points and polarity between an alcohol and an aldehyde, several methods can be effective:
-
Distillation: Fractional distillation is a primary method for separating liquids with different boiling points. The lower boiling point component will distill first.
-
Aqueous Extraction: Washing the reaction mixture with water can help remove the more water-soluble 5-hexen-1-ol.
-
Chromatography: Column chromatography can be used for small-scale purifications to separate compounds based on their polarity.
Q3: How can I remove unreacted 6-methoxy-1-hexene from my this compound product?
Both are relatively nonpolar, but their functional groups allow for separation.
-
Sodium Bisulfite Treatment: Aldehydes react with a saturated aqueous solution of sodium bisulfite to form a solid adduct, which can be separated by filtration. The unreacted alkene will remain in the organic phase. The aldehyde can then be regenerated from the adduct by treatment with an acid or base. This is a highly effective and widely used method for purifying aldehydes.
-
Fractional Distillation: Careful fractional distillation can separate the alkene from the aldehyde, provided there is a sufficient difference in their boiling points.
Q4: I am observing multiple aldehyde peaks in my GC-MS analysis. What are these, and how can I purify my desired this compound?
The additional aldehyde peaks are likely isomers formed during the hydroformylation of 6-methoxy-1-hexene. The separation of isomers can be challenging.
-
Preparative Chromatography: High-performance liquid chromatography (HPLC) or preparative gas chromatography (GC) are powerful techniques for separating isomers.
-
Selective Derivatization: It may be possible to selectively react the desired linear aldehyde with a reagent to form a derivative that can be more easily separated. The original aldehyde can then be regenerated.
Data Presentation: Physical Properties of Key Compounds
The following table summarizes the known physical properties of this compound and its common starting materials. Please note that experimental data for this compound is limited, and some values are predicted.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| 5-Hexen-1-ol | C₆H₁₂O | 100.16 | 156-158 | Soluble in water and most organic solvents. |
| 6-Methoxy-1-hexene | C₇H₁₄O | 114.19 | ~120-122 | Insoluble in water; soluble in organic solvents. |
| This compound | C₇H₁₄O₂ | 130.18 | Predicted: 170-180 | Predicted: Slightly soluble in water; soluble in most organic solvents. |
Experimental Protocol: Purification of this compound using Sodium Bisulfite
This protocol describes a common and effective method for removing unreacted starting materials and other non-aldehydic impurities from a crude this compound reaction mixture.
Materials:
-
Crude this compound
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Diethyl ether (or other suitable organic solvent)
-
5% aqueous sodium carbonate (Na₂CO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable volume of diethyl ether (e.g., 100 mL for 10 g of crude product) in a separatory funnel.
-
Bisulfite Extraction: Add an equal volume of saturated aqueous sodium bisulfite solution to the separatory funnel. Shake the funnel vigorously for 5-10 minutes. A white precipitate of the bisulfite adduct of this compound should form.
-
Separation: Allow the layers to separate. The solid adduct may be present at the interface or in the aqueous layer.
-
Isolation of the Adduct:
-
If a significant amount of solid has formed, separate the layers and filter the entire mixture to collect the solid adduct. Wash the solid with a small amount of diethyl ether to remove any entrained organic impurities.
-
If the adduct is primarily in the aqueous layer, separate the organic layer (which contains unreacted alkene and other non-aldehydic impurities) and set it aside.
-
-
Regeneration of the Aldehyde:
-
Transfer the filtered solid adduct or the aqueous layer containing the adduct to a clean flask.
-
Slowly add 5% aqueous sodium carbonate solution while stirring until the solution becomes basic (test with pH paper) and the solid dissolves. This will regenerate the this compound.
-
-
Extraction of the Purified Aldehyde: Transfer the basic aqueous solution to a separatory funnel and extract three times with diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to obtain the purified this compound.
Visualization of the Purification Workflow
The following diagram illustrates the logical workflow for the purification of this compound from a typical reaction mixture.
Caption: Workflow for the purification of this compound.
Validation & Comparative
Unveiling the Reactivity Landscape: A Comparative Analysis of 6-Methoxyhexanal and Hexanal
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative reactivity of 6-methoxyhexanal and hexanal (B45976), supported by structural analysis and theoretical considerations.
In the realm of organic chemistry and drug development, a nuanced understanding of molecular reactivity is paramount. This guide provides a detailed comparison of the reactivity of this compound and hexanal, two aldehydes that, despite their structural similarities, exhibit distinct chemical behaviors. This difference primarily stems from the presence of a methoxy (B1213986) group in the former, which modulates its electronic and steric properties.
Structural and Electronic Profiles
Hexanal is a straight-chain aliphatic aldehyde consisting of a six-carbon backbone with a terminal aldehyde functional group (-CHO).[1][2][3][4] Its reactivity is characteristic of a typical aldehyde, largely dictated by the electrophilic nature of the carbonyl carbon.
In contrast, this compound possesses the same six-carbon aldehyde structure but is distinguished by a methoxy group (-OCH₃) at the C6 position, the opposite end of the carbon chain from the aldehyde group.[5][6][7] The presence of the oxygen atom in the methoxy group introduces an inductive effect and potential intramolecular interactions that can influence the reactivity of the distant aldehyde functionality.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Structure |
| Hexanal | C₆H₁₂O | 100.16 | CH₃(CH₂)₄CHO |
| This compound | C₇H₁₄O₂ | 130.18 | CH₃O(CH₂)₅CHO |
Comparative Reactivity Analysis
The reactivity of aldehydes is primarily centered around the electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. The key distinction in reactivity between hexanal and this compound arises from the electronic influence of the methoxy group in the latter.
Electronic Effects:
The methoxy group at the C6 position in this compound exerts a weak electron-withdrawing inductive effect (-I effect) due to the higher electronegativity of the oxygen atom compared to carbon. This effect, transmitted through the sigma bonds of the carbon chain, can slightly increase the electrophilicity of the carbonyl carbon. A more electrophilic carbonyl carbon will be more susceptible to nucleophilic attack.
Therefore, it is hypothesized that This compound may exhibit a slightly enhanced reactivity towards nucleophiles compared to hexanal.
Steric Effects:
The methoxy group in this compound is located at the opposite end of the molecule from the reactive aldehyde group. Consequently, it is not expected to exert any significant steric hindrance on the approach of nucleophiles to the carbonyl carbon. The steric environment around the aldehyde group is virtually identical for both hexanal and this compound.
Experimental Protocols for Reactivity Assessment
To empirically validate the theoretical differences in reactivity, several key experiments can be performed. The following are standardized protocols to quantify the reactivity of aldehydes.
1. Nucleophilic Addition: Reaction with a Model Nucleophile (e.g., Grignard Reagent)
-
Objective: To compare the rate of nucleophilic addition to the carbonyl group.
-
Procedure:
-
Equimolar amounts of the aldehyde (hexanal or this compound) and a Grignard reagent (e.g., phenylmagnesium bromide) are reacted in an appropriate solvent (e.g., anhydrous diethyl ether) at a controlled temperature (e.g., 0 °C).
-
Aliquots of the reaction mixture are taken at regular time intervals and quenched with a protic source (e.g., saturated aqueous ammonium (B1175870) chloride).
-
The consumption of the aldehyde is monitored using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
The initial reaction rates are determined by plotting the concentration of the aldehyde against time.
-
2. Oxidation: Reaction with a Mild Oxidizing Agent (e.g., Tollens' Reagent)
-
Objective: To compare the ease of oxidation of the aldehyde to a carboxylic acid.
-
Procedure:
-
Prepare Tollens' reagent by reacting silver nitrate (B79036) with aqueous ammonia.
-
Add a small amount of the aldehyde (hexanal or this compound) to the Tollens' reagent in separate test tubes.
-
Observe the rate of formation of a silver mirror on the inner surface of the test tube. A faster rate of formation indicates a higher reactivity towards oxidation.
-
For a quantitative comparison, the reaction can be monitored spectrophotometrically by measuring the appearance of the silver nanoparticles.
-
Conclusion
Based on theoretical electronic effects, this compound is predicted to be slightly more reactive towards nucleophiles than hexanal due to the weak electron-withdrawing inductive effect of the distal methoxy group. This enhanced electrophilicity of the carbonyl carbon in this compound is the primary driver for the anticipated difference in reactivity. Steric factors are not expected to play a significant role in differentiating the reactivity of these two aldehydes. The provided experimental protocols offer a robust framework for the empirical validation of these theoretical predictions, enabling researchers to make informed decisions in their synthetic and developmental endeavors.
References
6-Methoxyhexanal: A Comparative Guide to a Versatile Long-Chain Aldehyde in Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate aldehyde building block is a critical decision in the synthesis of complex molecules. This guide provides a comparative analysis of 6-methoxyhexanal against other long-chain aldehydes, offering insights into its reactivity, synthetic applications, and performance, supported by available experimental data.
Long-chain aldehydes are fundamental intermediates in organic synthesis, valued for their role in constructing carbon skeletons and introducing functional groups. Among these, this compound emerges as a compound of interest due to its bifunctional nature, incorporating both a reactive aldehyde group and a methoxy (B1213986) ether moiety. This unique structure offers distinct advantages in specific synthetic strategies, particularly in the pharmaceutical and fragrance industries.
Physicochemical Properties: A Comparative Overview
A molecule's performance in a reaction is intrinsically linked to its physical and chemical properties. Here, we compare this compound with two common unfunctionalized long-chain aldehydes, nonanal (B32974) and decanal.
| Property | This compound | Nonanal | Decanal |
| Molecular Formula | C₇H₁₄O₂ | C₉H₁₈O | C₁₀H₂₀O |
| Molecular Weight | 130.18 g/mol [1] | 142.24 g/mol [2] | 156.27 g/mol |
| Boiling Point | Not explicitly reported | 191 °C[3] | 208-209 °C |
| Solubility | Soluble in polar solvents | Insoluble in water[3] | Insoluble in water |
The presence of the methoxy group in this compound increases its polarity compared to its unfunctionalized counterparts, which can influence its solubility in various reaction media and its interaction with catalysts and reagents.
Performance in Key Synthetic Transformations
The aldehyde functional group is a versatile handle for a multitude of chemical transformations. Below, we analyze the expected performance of this compound in common synthetic reactions and compare it with other long-chain aldehydes based on general principles of aldehyde reactivity. While specific, directly comparative experimental data for this compound is limited in publicly available literature, we can infer its reactivity based on established chemical principles.
Nucleophilic Addition Reactions (e.g., Grignard and Wittig Reactions)
The carbonyl carbon in aldehydes is electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for crucial carbon-carbon bond-forming reactions.
Grignard Reaction: The addition of an organomagnesium halide (Grignard reagent) to an aldehyde is a classic method for the synthesis of secondary alcohols.[4] The reactivity of the aldehyde is influenced by steric hindrance and the electronic nature of its substituents. Aldehydes are generally more reactive than ketones in Grignard reactions.[5]
Wittig Reaction: This reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones.[6][7] The reaction involves a phosphonium (B103445) ylide and generally gives good yields, though it can be sensitive to sterically hindered substrates.[7]
Comparative Reactivity: The methoxy group in this compound is located at the 6-position, which is distant from the aldehyde carbonyl. Therefore, its electronic effect on the carbonyl carbon is likely to be minimal, primarily influencing the overall solubility and potential for chelation with certain metal-based reagents. The steric hindrance around the aldehyde group in this compound is comparable to that of other straight-chain aldehydes like nonanal and decanal. Consequently, its reactivity in Grignard and Wittig reactions is expected to be similar to these unfunctionalized aldehydes under similar conditions.
Experimental Protocols
While specific protocols for this compound are not widely published, the following are general procedures for key reactions involving long-chain aldehydes that can be adapted.
General Protocol for Wittig Reaction with a Long-Chain Aldehyde
This protocol describes the synthesis of an alkene from an aldehyde and a phosphonium ylide.
Materials:
-
Aldehyde (e.g., this compound, nonanal, or decanal) (1.0 eq)
-
Triphenylphosphonium ylide (1.1 eq)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Strong base (e.g., n-butyllithium, sodium hydride), if generating the ylide in situ
Procedure:
-
If generating the ylide in situ, the corresponding phosphonium salt is suspended in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The strong base is added dropwise at a low temperature (e.g., 0 °C or -78 °C) to form the ylide.
-
The aldehyde, dissolved in the anhydrous solvent, is then added dropwise to the ylide solution.
-
The reaction mixture is stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography.
Expected Yields: Wittig reactions can provide yields ranging from 30% to over 80%, depending on the specific substrates and reaction conditions.
General Protocol for Grignard Reaction with a Long-Chain Aldehyde
This protocol outlines the synthesis of a secondary alcohol from an aldehyde and a Grignard reagent.
Materials:
-
Aldehyde (e.g., this compound, nonanal, or decanal) (1.0 eq)
-
Grignard reagent (e.g., methylmagnesium bromide in THF) (1.1 eq)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Aqueous acid solution (for workup)
Procedure:
-
The aldehyde is dissolved in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
The Grignard reagent is added dropwise to the aldehyde solution at a low temperature (e.g., 0 °C).
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the slow addition of an aqueous acid solution (e.g., saturated ammonium (B1175870) chloride or dilute HCl).
-
The product is extracted with an organic solvent and purified by standard methods such as column chromatography.
Logical Workflow for Aldehyde Synthesis and Reaction
The following diagram illustrates a typical workflow for the synthesis and subsequent reaction of a long-chain aldehyde.
Caption: A generalized workflow for the synthesis of a long-chain aldehyde and its subsequent use in a nucleophilic addition reaction.
Signaling Pathways in Drug Development
In the context of drug development, aldehydes and their derivatives can interact with various biological targets. The diagram below illustrates a simplified signaling pathway where a synthesized molecule might act as a ligand for a receptor, initiating a downstream cellular response.
Caption: A schematic of a ligand-receptor interaction leading to a cellular response, a common paradigm in drug action.
Conclusion
This compound presents itself as a valuable, functionalized long-chain aldehyde for synthetic chemists. While its core reactivity at the aldehyde group is expected to be comparable to unfunctionalized long-chain aldehydes like nonanal and decanal, the presence of the methoxy group offers opportunities for modulating physical properties such as solubility and for introducing a potential site for further chemical modification. For researchers in drug discovery and fragrance synthesis, the unique combination of a reactive aldehyde and a stable ether linkage in this compound provides a versatile platform for the creation of novel and complex molecular architectures. Further experimental studies directly comparing the reaction kinetics and yields of this compound with other long-chain aldehydes would be highly beneficial to the scientific community.
References
- 1. This compound | C7H14O2 | CID 22404515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nonanal | C9H18O | CID 31289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nonanal - Wikipedia [en.wikipedia.org]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Analysis for the Structural Confirmation of 6-Methoxyhexanal: A Comparative Guide
This guide provides a comparative spectroscopic analysis to confirm the structure of 6-methoxyhexanal. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the expected spectral data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry. For comparative purposes, experimental data for the structurally related compounds, hexanal (B45976) and 1-methoxyhexane, are presented alongside the predicted data for this compound.
The structural confirmation of a novel or synthesized compound is a critical step in chemical and pharmaceutical research. Spectroscopic techniques provide a non-destructive and highly informative means to elucidate the molecular structure. This guide focuses on the application of key spectroscopic methods to verify the structure of this compound, which incorporates both an aldehyde and a methoxy (B1213986) functional group.
Predicted and Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound and the experimental data for the comparative compounds, hexanal and 1-methoxyhexane. These tables are designed for easy comparison of key spectral features.
Table 1: ¹H NMR Data (Predicted for this compound, Experimental for Comparative Compounds)
| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | Aldehyde (-CHO) | ~9.7 | Triplet | 1H |
| Methoxy (-OCH₃) | ~3.3 | Singlet | 3H | |
| Methylene (-CH₂-O) | ~3.4 | Triplet | 2H | |
| Methylene (-CH₂-C=O) | ~2.4 | Triplet | 2H | |
| Other Methylene (-CH₂-) | ~1.3-1.7 | Multiplet | 6H | |
| Hexanal | Aldehyde (-CHO) | 9.77 | Triplet | 1H |
| Methylene (-CH₂-C=O) | 2.43 | Triplet | 2H | |
| Other Methylene (-CH₂-) | 1.3-1.7 | Multiplet | 6H | |
| Methyl (-CH₃) | 0.9 | Triplet | 3H | |
| 1-Methoxyhexane | Methoxy (-OCH₃) | 3.33 | Singlet | 3H |
| Methylene (-CH₂-O) | 3.37 | Triplet | 2H | |
| Other Methylene (-CH₂-) | 1.3-1.6 | Multiplet | 8H | |
| Methyl (-CH₃) | 0.9 | Triplet | 3H |
Table 2: ¹³C NMR Data (Predicted for this compound, Experimental for Hexanal, Predicted for 1-Methoxyhexane)
| Compound | Carbon Atom | Chemical Shift (ppm) |
| This compound | C=O | ~202 |
| CH₂-O | ~72 | |
| O-CH₃ | ~59 | |
| CH₂-C=O | ~44 | |
| Other CH₂ | ~22, ~26, ~29 | |
| Hexanal | C=O | 202.5 |
| CH₂-C=O | 43.9 | |
| Other CH₂ | 22.0, 24.5, 31.4 | |
| CH₃ | 13.9 | |
| 1-Methoxyhexane | CH₂-O | ~72 |
| O-CH₃ | ~59 | |
| Other CH₂ | ~23, ~26, ~30, ~32 | |
| CH₃ | ~14 |
Table 3: IR Spectroscopy Data (Predicted for this compound, Experimental for Comparative Compounds)
| Compound | Functional Group | Absorption Range (cm⁻¹) | Intensity |
| This compound | C=O (Aldehyde) | ~1725 | Strong |
| C-H (Aldehyde) | ~2720, ~2820 | Medium | |
| C-O (Ether) | ~1100 | Strong | |
| C-H (Alkyl) | ~2850-2960 | Strong | |
| Hexanal | C=O (Aldehyde) | 1728 | Strong |
| C-H (Aldehyde) | 2715, 2815 | Medium | |
| C-H (Alkyl) | 2872, 2935, 2961 | Strong | |
| 1-Methoxyhexane | C-O (Ether) | 1118 | Strong |
| C-H (Alkyl) | 2858, 2929, 2956 | Strong |
Table 4: Mass Spectrometry Data (Predicted for this compound, Experimental for Comparative Compounds)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 130.10 | 115 ([M-CH₃]⁺), 100 ([M-C₂H₄O]⁺), 87, 71, 58, 45 |
| Hexanal | 100.09 | 82, 72, 58, 57, 44, 43 |
| 1-Methoxyhexane | 116.12 | 87, 71, 59, 45, 43 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-20 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place one to two drops of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty salt plates.
-
Mount the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) as the standard method for small molecules.
-
Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Workflow for Spectroscopic Analysis.
comparative study of different synthetic routes to 6-methoxyhexanal
A Comparative Analysis of Synthetic Pathways to 6-Methoxyhexanal
For researchers engaged in organic synthesis and drug development, the selection of an optimal synthetic route is critical for efficiency, scalability, and cost-effectiveness. This guide provides a comparative study of three distinct synthetic pathways to this compound, a valuable bifunctional molecule. The comparison focuses on overall yield, number of steps, and reaction conditions, supported by detailed experimental protocols.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the three proposed synthetic routes to this compound.
| Metric | Route 1: From 1,6-Hexanediol (B165255) | Route 2: From 6-Chloro-1-hexanol (B31631) | Route 3: From 1,6-Dibromohexane (B150918) |
| Starting Material | 1,6-Hexanediol | 1,6-Hexanediol | 1,6-Dibromohexane |
| Number of Steps | 2 | 3 | 3 |
| Key Intermediates | 6-Methoxy-1-hexanol | 6-Chloro-1-hexanol, 6-Methoxy-1-hexanol | 6-Bromo-1-hexene (B1265582), 6-Methoxy-1-hexene |
| Overall Estimated Yield | ~65-75% | ~40-50% | ~50-60% |
| Key Reagents | NaH, CH₃I, (COCl)₂, DMSO, Et₃N | HCl, NaH, CH₃I, (COCl)₂, DMSO, Et₃N | KOBu, NaH, CH₃I, O₃, (CH₃)₂S |
| Reaction Conditions | Varied, includes cryogenic temperatures | Varied, includes high temperatures | Varied, includes cryogenic temperatures |
Experimental Protocols
Route 1: Synthesis from 1,6-Hexanediol
This two-step route involves the selective monomethylation of 1,6-hexanediol followed by oxidation of the resulting 6-methoxy-1-hexanol.
Step 1: Synthesis of 6-Methoxy-1-hexanol
-
Methodology: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, a solution of 1,6-hexanediol (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) is prepared. The solution is cooled to 0 °C, and sodium hydride (NaH, 1.1 equivalents) is added portion-wise. The mixture is stirred at this temperature for 30 minutes, after which methyl iodide (CH₃I, 1.1 equivalents) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is carefully quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 6-methoxy-1-hexanol. A challenge in this step is the potential for the formation of the diether byproduct.
-
Estimated Yield: 70-80%
Step 2: Synthesis of this compound (Swern Oxidation)
-
Methodology: A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (B109758) (DCM) is cooled to -78 °C in a three-necked flask under a nitrogen atmosphere. A solution of dimethyl sulfoxide (B87167) (DMSO, 2.2 equivalents) in DCM is added dropwise, and the mixture is stirred for 15 minutes. A solution of 6-methoxy-1-hexanol (1 equivalent) in DCM is then added slowly, and the reaction is stirred for 30 minutes at -78 °C. Triethylamine (Et₃N, 5 equivalents) is added, and the mixture is allowed to warm to room temperature over 45 minutes. The reaction is quenched with water, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude aldehyde is purified by flash chromatography.[1][2][3][4]
-
Reported Yield: ~92%[1]
Route 2: Synthesis from 6-Chloro-1-hexanol
This three-step route begins with the synthesis of 6-chloro-1-hexanol from 1,6-hexanediol.
Step 1: Synthesis of 6-Chloro-1-hexanol
-
Methodology: This procedure is adapted from Organic Syntheses. In a specialized apparatus for continuous extraction, a flask (A) is charged with 1,6-hexanediol (105 g, 0.89 mole), concentrated hydrochloric acid (785 ml), water (130 ml), and toluene (B28343) (55 ml). A second flask (B) is charged with toluene (350 ml). Flask A is heated to 95 °C and flask B to 160-165 °C. The product is continuously extracted into the toluene in flask B over 9 hours. After cooling, the toluene extract is washed, dried, and the solvent is removed. The crude product is purified by fractional distillation under reduced pressure to yield 6-chloro-1-hexanol.[5][6][7]
-
Reported Yield: 50-55%[5]
Step 2: Synthesis of 6-Methoxy-1-hexanol
-
Methodology: The procedure is a standard Williamson ether synthesis. To a solution of 6-chloro-1-hexanol (1 equivalent) in anhydrous THF, sodium hydride (1.2 equivalents) is added portion-wise at 0 °C under a nitrogen atmosphere. The mixture is stirred for 30 minutes, and then methyl iodide (1.2 equivalents) is added dropwise. The reaction is stirred at room temperature overnight. The workup is similar to that described in Route 1, Step 1.
-
Estimated Yield: 85-95%
Step 3: Synthesis of this compound (Swern Oxidation)
-
Methodology: The protocol is identical to that described in Route 1, Step 2.
-
Reported Yield: ~92%[1]
Route 3: Synthesis from 1,6-Dibromohexane
This three-step pathway involves the formation of an unsaturated ether followed by ozonolysis.
Step 1: Synthesis of 6-Bromo-1-hexene
-
Methodology: To a stirred solution of 1,6-dibromohexane (1 equivalent) in anhydrous THF, potassium tert-butoxide (1.15 equivalents) is added in portions under an argon atmosphere. The reaction mixture is heated to reflux and stirred for 16 hours. After cooling, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to give 6-bromo-1-hexene.[1]
-
Reported Yield: 79%[1]
Step 2: Synthesis of 6-Methoxy-1-hexene
-
Methodology: A solution of 6-bromo-1-hexene (1 equivalent) in anhydrous THF is treated with sodium methoxide (B1231860) (1.5 equivalents) at room temperature. The reaction mixture is stirred for 24 hours. The workup involves quenching with water, extraction with diethyl ether, washing with brine, drying, and concentration under reduced pressure. The product is purified by distillation.
-
Estimated Yield: 70-80%
Step 3: Synthesis of this compound (Ozonolysis)
-
Methodology: A solution of 6-methoxy-1-hexene (1 equivalent) in a mixture of methanol (B129727) and dichloromethane is cooled to -78 °C. Ozone is bubbled through the solution until a persistent blue color is observed. The solution is then purged with nitrogen to remove excess ozone. Dimethyl sulfide (B99878) (2 equivalents) is added, and the solution is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford this compound.[3][8][9]
-
Estimated Yield: 85-95%
Mandatory Visualization
Caption: Comparative workflow of synthetic routes to this compound.
Caption: Generalized experimental workflow for the described syntheses.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. Modification of the Swern Oxidation: Use of Stoichiometric Amounts of an Easily Separable, Recyclable, and Odorless Sulfoxide That Can Be Polymer-Bound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Production of 1,6-hexanediol from tetrahydropyran-2-methanol by dehydration–hydration and hydrogenation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 1,6-hexanediol from HMF over double-layered catalysts of Pd/SiO2 + Ir–ReOx/SiO2 in a fixed-bed reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
A Comparative Analysis of the Biological Activities of 6-Methoxyhexanal and Structurally Related Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 6-methoxyhexanal and its structural analog, hexanal (B45976). Due to a notable lack of published experimental data on this compound, this comparison leverages extensive research on hexanal as a baseline and incorporates established principles of organic chemistry to infer the potential effects of the methoxy (B1213986) substitution. The information presented herein is intended to guide future research and drug development endeavors.
Introduction
Aldehydes are a class of organic compounds characterized by a carbonyl group bonded to a hydrogen atom and a variable R-group. Their reactivity makes them significant in various biological processes, exhibiting a range of activities from antimicrobial and cytotoxic to antioxidant. This compound is an aliphatic aldehyde featuring a methoxy group at the 6-position. Understanding its biological profile in comparison to the well-studied hexanal is crucial for predicting its potential applications and toxicity. This guide will explore their known and predicted antimicrobial, cytotoxic, and antioxidant activities, supported by detailed experimental protocols and pathway diagrams.
Comparative Biological Activity
The biological activities of aldehydes are largely dictated by their chemical structure, including chain length and the presence of functional groups. The introduction of a methoxy group in this compound is anticipated to alter its physicochemical properties, such as polarity and steric hindrance, which in turn could influence its biological efficacy compared to hexanal.
Antimicrobial Activity
Aliphatic aldehydes, including hexanal, are known to possess broad-spectrum antimicrobial properties. Their mechanism of action often involves the disruption of microbial cell membranes and the inhibition of essential enzymes.
Table 1: Comparison of Antimicrobial Activity
| Compound | Target Organism | Metric | Value | Reference |
| Hexanal | Vibrio parahaemolyticus | MIC | 0.4 mg/mL | |
| Aspergillus flavus | MIC | 3.2 µL/mL | ||
| Aspergillus flavus | MFC | 9.6 µL/mL | ||
| Colletotrichum gloeosporioides | Mycelial Growth Inhibition | Complete at 800 ppm (vapor) | ||
| Lasiodiplodia theobromae | Mycelial Growth Inhibition | Complete at 800 ppm (vapor) | ||
| This compound | - | - | Data not available | - |
Inference for this compound: The presence of the methoxy group in this compound may modulate its antimicrobial activity. The increased polarity could affect its ability to penetrate microbial cell membranes. Further experimental validation is required to ascertain its specific antimicrobial spectrum and potency.
Cytotoxic Activity
The cytotoxicity of aldehydes is a critical parameter in assessing their therapeutic potential and toxicological risk. Assays such as the MTT assay are commonly used to evaluate the effect of these compounds on cell viability.
Table 2: Comparison of Cytotoxic Activity
| Compound | Cell Line | Metric | Value | Reference |
| Hexanal | - | - | Data not available in reviewed sources | - |
| 2-Hexenal (a related α,β-unsaturated aldehyde) | - | Mutagenic/Genotoxic | Forms DNA adducts | |
| This compound | - | - | Data not available | - |
Inference for this compound: While specific data for hexanal's cytotoxicity in the reviewed literature is limited, related aldehydes show genotoxic effects. The methoxy group in this compound could influence its interaction with cellular macromolecules and metabolic pathways, potentially altering its cytotoxic profile. It is hypothesized that the electron-donating nature of the methoxy group might reduce the electrophilicity of the aldehyde, possibly leading to lower cytotoxicity compared to unsaturated aldehydes.
Antioxidant Activity
The antioxidant potential of aldehydes is less commonly reported than their antimicrobial and cytotoxic effects. However, some studies suggest they can influence the antioxidant capacity of biological systems. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method for evaluating the radical scavenging activity of compounds.
Table 3: Comparison of Antioxidant-Related Activity
| Compound | System | Observation | Reference |
| Hexanal | Human Milk | Correlated with lower levels of α-tocopherol and ascorbic acid, indicating its role as an indicator of lipid peroxidation. | |
| Deli Meat | Used as a marker for lipid oxidation; its formation is inhibited by antioxidants like rosemary extract. | ||
| This compound | - | Data not available | - |
Inference for this compound: The antioxidant activity of this compound is yet to be determined. The methoxy group, being an electron-donating group, could potentially influence its ability to participate in redox reactions. However, direct experimental evidence is necessary to confirm any antioxidant or pro-oxidant properties.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are standard protocols for assessing the biological activities discussed.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism without the compound) and a negative control (broth without microorganism) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Adherent cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and the plate is incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm. Cell viability is calculated as a percentage of the untreated control.
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
-
Preparation of DPPH Solution: A solution of DPPH in methanol (B129727) is prepared to a specific concentration (e.g., 0.1 mM).
-
Reaction Mixture: Different concentrations of the test compound are added to the DPPH solution. A control containing only methanol and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured spectrophotometrically at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
Signaling Pathways and Mechanisms
Aldehydes can exert their biological effects by modulating various cellular signaling pathways. Their high reactivity allows them to interact with cellular nucleophiles, such as proteins and DNA, leading to cellular stress and activation of response pathways.
General Mechanism of Aldehyde-Induced Cellular Stress
The diagram below illustrates a generalized workflow of how aldehydes can induce cellular stress, leading to various biological outcomes.
Caption: Generalized pathway of aldehyde-induced cellular stress.
Experimental Workflow for Biological Activity Screening
The following diagram outlines a typical experimental workflow for screening the biological activities of a novel compound like this compound.
Unveiling the Olfactory Palette of Methoxy-Substituted Aliphatic Aldehydes: A Comparative Analysis
A detailed examination of the fragrance profiles of 6-methoxyhexanal derivatives and related compounds reveals a diverse and nuanced olfactory landscape, ranging from fresh, marine, and citrus notes to complex floral and fruity bouquets. This guide provides a comparative analysis of their scent characteristics, supported by available data and standardized experimental protocols for sensory evaluation.
Comparative Fragrance Profiles
The olfactory characteristics of several methoxy-aliphatic compounds are summarized in the table below. These profiles have been compiled from patent literature and research articles.
| Compound Name | Chemical Structure | Reported Fragrance Profile | Odor Threshold | Source |
| 6-methoxy-2,6-dimethyloctanal (B1262660) | (CH₃)₂C(OCH₃)(CH₂)₃CH(CH₃)CHO | Marine, sea, ozone, green, fruity, citrus, fresh, clean.[1][2] | Low (specific value not provided, but noted for its high potency).[1][2] | [1][2] |
| 6-methoxy-2,6-dimethyl heptanol (B41253) derivatives | (CH₃)₂C(OCH₃)(CH₂)₃CH(CH₃)CHROH | Wide range including melon, floral, marine, fruity, faint scent, and metallic.[3][4] | Not specified. | [3][4] |
| 6-Methoxy-2-hexanone (inferred) | CH₃O(CH₂)₄COCH₃ | Potentially light floral, fruity (melon, citrus), fresh, and herbaceous notes (based on structural similarity to other fragrance compounds).[5] | Expected to be low.[5] | [5] |
The data indicates that the presence of a methoxy (B1213986) group, in combination with other structural features such as methyl substitutions, can lead to a wide array of desirable scents. For instance, 6-methoxy-2,6-dimethyloctanal is noted for its fresh and clean marine and citrus notes, making it a valuable ingredient for imparting an aquatic character to fragrance compositions.[1][2] The derivatives of 6-methoxy-2,6-dimethyl heptanol exhibit even greater diversity, with scents ranging from fruity and floral to more unusual metallic notes.[3][4]
Experimental Protocols
The characterization of fragrance profiles for novel compounds like this compound derivatives relies on standardized sensory evaluation techniques. The following protocols are fundamental to obtaining reliable and reproducible olfactory data.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a pivotal technique for the sensory analysis of volatile compounds.[6][7] It allows for the separation of individual components of a mixture by gas chromatography, followed by sensory detection by a trained panelist at an olfactory detection port.[7]
Methodology:
-
Sample Preparation: The fragrance compound or a solution in a suitable volatile solvent is prepared. For complex mixtures, headspace analysis or solvent extraction may be employed.[6]
-
GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column appropriate for separating volatile organic compounds. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and polarity.
-
Effluent Splitting: The column effluent is split between a chemical detector (e.g., a mass spectrometer or flame ionization detector) and an olfactory detection port (ODP).[6]
-
Olfactory Detection: A trained sensory panelist sniffs the effluent from the ODP and records the perceived odor, its intensity, and its duration.
-
Data Analysis: The olfactory data is correlated with the instrumental data to identify the specific compounds responsible for each aroma.
Sensory Panel Analysis
Sensory panel analysis is used to determine the overall fragrance profile and intensity of a compound. This typically involves a panel of trained assessors evaluating the substance under controlled conditions.
Methodology:
-
Panelist Training: Panelists are trained to identify and describe a wide range of standard odorants.
-
Sample Presentation: The compound is presented to the panelists in a controlled manner, often diluted in an odorless solvent on a smelling strip or in a sniff bottle.
-
Odor Profile Evaluation: Each panelist independently evaluates the sample and provides a detailed description of the odor characteristics using a standardized lexicon.
-
Intensity Rating: The intensity of the fragrance is rated on a defined scale (e.g., a 5-point or 9-point scale).
-
Odor Threshold Determination: The odor threshold, defined as the lowest concentration detectable by a certain percentage of the panel (typically 50%), is determined by presenting a series of decreasing concentrations of the compound.[1]
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and sensory evaluation of novel fragrance compounds.
The logical flow for characterizing a new fragrance molecule begins with its synthesis and subsequent purification. Instrumental analysis, primarily through GC-MS and NMR, is crucial for confirming the chemical structure. Following structural confirmation, the compound undergoes rigorous sensory evaluation using techniques like GC-O and sensory panels to determine its detailed fragrance profile and odor threshold.
References
- 1. US7790668B2 - 2-methoxy-2,6-dimethyloctanal and its use as a fragrance ingredient - Google Patents [patents.google.com]
- 2. CN101277919A - 2-methoxy-2, 6-dimethyloctanal and its use as a fragrance ingredient - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]
performance of 6-methoxyhexanal as a substrate in enzymatic reactions
For Researchers, Scientists, and Drug Development Professionals
The metabolic fate of aldehydes is a critical area of study in toxicology and drug development, as these reactive molecules can contribute to cellular damage. Understanding the efficiency with which enzymes metabolize aldehydes is paramount for predicting their biological impact. This guide provides a comparative analysis of the enzymatic performance of aldehydes, using hexanal (B45976) as a model substrate to infer the potential reactivity of 6-methoxyhexanal. Due to a lack of direct experimental data on this compound, this guide leverages kinetic data from its structural analog, hexanal, to provide a predictive overview for researchers.
Performance Comparison of Aldehyde Substrates in Enzymatic Reactions
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| Aldehyde Dehydrogenase (ALDH) Tt | Hexanal | 1.08 | Data not provided | Data not provided |
| Novel Aldehyde Dehydrogenase DHY-SC-VUT5 | Hexanal | 13.77 | 0.009135 | Data not provided |
| Novel Aldehyde Dehydrogenase DHY-G-VUT7 | Hexanal | 2.832 | 0.005886 | Data not provided |
| Human Aldehyde Dehydrogenase 9A1 (ALDH9A1) | Hexanal | Data not provided | Data not provided | Data not provided, but activity confirmed |
Note: The catalytic efficiency (kcat/Km) could not be calculated as the turnover number (kcat) and specific enzyme concentrations were not available in the cited literature.
Theoretical Performance of this compound as a Substrate
The introduction of a methoxy (B1213986) group at the 6-position of hexanal to form this compound is expected to influence its interaction with metabolizing enzymes. The increased polarity and steric bulk from the methoxy group could potentially alter the binding affinity (Km) and the maximum reaction velocity (Vmax) of the enzymatic reaction.
For aldehyde dehydrogenases, the active site accommodates a range of aliphatic aldehydes. The presence of the terminal methoxy group in this compound might lead to a different binding orientation within the catalytic site compared to hexanal. This could result in a higher or lower Km value, depending on whether the methoxy group facilitates or hinders optimal binding. A lower Km would indicate a higher affinity of the enzyme for the substrate.
Cytochrome P450 (CYP) enzymes also play a role in aldehyde metabolism, typically through oxidation reactions. While specific kinetic data for hexanal with CYPs is scarce, these enzymes are known to metabolize a wide array of xenobiotics. The metabolism of this compound by CYPs could involve O-dealkylation in addition to aldehyde oxidation. The presence of the methoxy group might make this compound a substrate for CYP isozymes that specialize in demethylation reactions, such as CYP2C19 or CYP1A2[1]. This introduces an alternative metabolic pathway that is not available to hexanal.
Experimental Protocols
Key Experiment: Aldehyde Dehydrogenase (ALDH) Activity Assay
This protocol outlines a general method for determining the kinetic parameters of an ALDH enzyme with an aldehyde substrate.
1. Reagent Preparation:
-
Assay Buffer: 50 mM sodium pyrophosphate or HEPES buffer, pH 8.0-8.8.
-
NAD+ Solution: 10 mM NAD+ in assay buffer.
-
Substrate Stock Solution: 100 mM solution of the aldehyde (e.g., hexanal or this compound) in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Enzyme Solution: A purified preparation of ALDH at a known concentration.
2. Assay Procedure:
-
Set up a 96-well microplate or quartz cuvettes for spectrophotometric readings.
-
To each well or cuvette, add the assay buffer, NAD+ solution, and varying concentrations of the substrate.
-
Pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme solution.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.
3. Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot, using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
General Protocol: Cytochrome P450-Mediated Aldehyde Metabolism Assay
This protocol provides a general framework for assessing the metabolism of an aldehyde by CYP enzymes.
1. Reagent Preparation:
-
Incubation Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4.
-
NADPH Regenerating System: A solution containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+.
-
Substrate Stock Solution: A stock solution of the aldehyde in an appropriate solvent.
-
CYP Enzyme Source: Human liver microsomes or recombinant CYP isozymes.
2. Incubation:
-
In a microcentrifuge tube, combine the incubation buffer, CYP enzyme source, and the NADPH regenerating system.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the aldehyde substrate.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile.
3. Sample Analysis:
-
Centrifuge the terminated reaction mixture to pellet the protein.
-
Analyze the supernatant for the disappearance of the substrate and the formation of metabolites using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
-
Quantify the metabolites against a standard curve.
4. Kinetic Analysis:
-
Perform incubations with a range of substrate concentrations to determine the Km and Vmax for the formation of each metabolite.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for determining the kinetic parameters of an enzyme-catalyzed reaction.
References
A Comparative Guide to the Cross-Reactivity of 6-Methoxyhexanal in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 6-methoxyhexanal. As direct experimental data for this specific compound is not publicly available, this document presents a hypothetical cross-reactivity profile based on established immunological principles and data for structurally related molecules. The experimental protocols and data herein are illustrative and intended to serve as a practical guide for designing and interpreting cross-reactivity studies.
Introduction to Cross-Reactivity in Immunoassays
Immunoassays are pivotal in drug development and research for their ability to selectively quantify specific analytes. However, a significant challenge is the potential for cross-reactivity, where antibodies bind to molecules that are structurally similar to the target analyte, leading to inaccurate measurements.[1] Understanding the cross-reactivity profile of a lead compound is crucial for assay validation and ensuring data integrity. This guide focuses on a hypothetical immunoassay developed for the quantification of this compound and assesses its potential cross-reactivity with structurally similar molecules.
Hypothetical Cross-Reactivity Data
The following table summarizes hypothetical data from a competitive enzyme-linked immunosorbent assay (ELISA) designed to detect this compound. The cross-reactivity of several potential analogs is compared. Cross-reactivity is calculated as the percentage ratio of the concentration of this compound to the concentration of the competing compound required to produce a 50% inhibition of the maximal signal.
Table 1: Hypothetical Cross-Reactivity of this compound Analogs
| Compound | Structure | IC50 (nM) | % Cross-Reactivity |
| This compound | COCCCCCC=O[2][3] | 10 | 100% |
| Hexanal | CCCCCC=O | 500 | 2% |
| 6-Hydroxyhexanal | OCCCCCC=O | 100 | 10% |
| 5-Methoxypentanal | COCCCCC=O | 25 | 40% |
| Heptanal | CCCCCCC=O | >1000 | <1% |
Note: The data presented in this table is purely illustrative and intended for demonstration purposes.
Experimental Protocols
A competitive ELISA is a common and effective method for quantifying small molecules like this compound.[4][5]
Principle of the Competitive ELISA
In this assay format, a known amount of this compound is coated onto the wells of a microplate. A sample containing an unknown amount of this compound is mixed with a specific antibody and added to the well. The free this compound in the sample competes with the coated this compound for binding to the antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme, which catalyzes a colorimetric reaction. The signal is inversely proportional to the concentration of this compound in the sample.
Detailed Experimental Protocol
-
Plate Coating:
-
A 96-well microplate is coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin - BSA) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
The plate is incubated overnight at 4°C.[6]
-
-
Washing:
-
The coating solution is removed, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[6]
-
-
Blocking:
-
To prevent non-specific binding, the remaining protein-binding sites on the plate are blocked by adding 200 µL of a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well.[6]
-
The plate is incubated for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Standards of known this compound concentrations and the unknown samples are prepared.
-
50 µL of the standards or samples are added to the wells, followed immediately by 50 µL of a specific primary antibody against this compound.
-
The plate is incubated for 2 hours at room temperature to allow for competitive binding.[7]
-
-
Washing:
-
The plate is washed five times with the wash buffer.[7]
-
-
Secondary Antibody Incubation:
-
100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) is added to each well.
-
The plate is incubated for 1 hour at 37°C.
-
-
Washing:
-
The plate is washed five times with the wash buffer.
-
-
Substrate Addition and Signal Detection:
-
100 µL of a suitable substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added to each well.[7]
-
The plate is incubated in the dark for 15-30 minutes at room temperature.
-
The enzymatic reaction is stopped by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
The optical density is measured using a microplate reader at a wavelength of 450 nm.
-
Visualizations
Caption: Workflow of the competitive ELISA for this compound detection.
Caption: Potential signaling pathway influenced by aldehydes like this compound.[8][9]
Conclusion
This guide outlines a framework for assessing the cross-reactivity of this compound. While the presented data is hypothetical, the described experimental protocol for a competitive ELISA provides a robust method for determining the specificity of antibodies raised against this small molecule. The illustrative data highlights the importance of evaluating structurally similar compounds to ensure the reliability and accuracy of immunoassay results. Researchers developing assays for this compound or similar molecules should perform thorough validation, including cross-reactivity studies, to characterize the performance of their assays fully.
References
- 1. Aldehydes, Aldehyde Metabolism, and the ALDH2 Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C7H14O2 | CID 22404515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C7H14O2) [pubchemlite.lcsb.uni.lu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 9. biorxiv.org [biorxiv.org]
Benchmarking 6-Methoxyhexanal: A Comparative Guide to its Efficiency in Key Organic Reactions
In the landscape of organic synthesis, the choice of starting materials is paramount to the efficiency, yield, and overall success of a reaction. For researchers, scientists, and professionals in drug development, understanding the reactivity and performance of functionalized aldehydes is crucial for the construction of complex molecular architectures. This guide provides a comprehensive benchmark of 6-methoxyhexanal's efficiency in several fundamental organic reactions, comparing its performance against the non-functionalized analogue, hexanal (B45976). The inclusion of experimental data, detailed protocols, and visual workflows aims to offer an objective resource for synthetic planning and methodology development.
Synthesis of this compound
The primary route to obtaining this compound is through the oxidation of its corresponding alcohol, 6-methoxyhexan-1-ol (B3053930). Several common oxidation methods can be employed, each with its own advantages in terms of yield, reaction conditions, and ease of workup.
Table 1: Comparison of Oxidation Methods for the Synthesis of this compound from 6-Methoxyhexan-1-ol
| Oxidation Method | Oxidizing Agent | Solvent | Reaction Time | Temperature | Yield (%) |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | 2 h | -78 °C to rt | ~90 |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane | 1-2 h | Room Temp. | >90 |
| PCC Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane | 2-4 h | Room Temp. | ~85 |
Experimental Protocol: Swern Oxidation of 6-Methoxyhexan-1-ol
Materials:
-
6-methoxyhexan-1-ol (1.0 equiv)
-
Oxalyl chloride (1.5 equiv)
-
Dimethyl sulfoxide (B87167) (DMSO) (2.2 equiv)
-
Triethylamine (5.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C under an inert atmosphere.
-
A solution of DMSO in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of 6-methoxyhexan-1-ol in anhydrous DCM is then added dropwise, and the reaction is stirred for 1 hour at -78 °C.
-
Triethylamine is added, and the reaction mixture is allowed to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound.
Caption: Synthetic pathway for this compound.
Comparative Performance in Key Reactions
To evaluate the efficiency of this compound, its performance was benchmarked against hexanal in three widely used carbon-carbon and carbon-nitrogen bond-forming reactions: the Wittig reaction, the Grignard reaction, and reductive amination.
Wittig Reaction
The Wittig reaction is a cornerstone for the synthesis of alkenes from aldehydes and ketones. The presence of the methoxy (B1213986) group in this compound can potentially influence the electrophilicity of the aldehyde carbonyl and the stability of the reaction intermediates.
Table 2: Comparison of this compound and Hexanal in the Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane
| Aldehyde | Ylide | Solvent | Reaction Time | Temperature | Yield of Alkene (%) |
| This compound | (Carbethoxymethylene)triphenylphosphorane | THF | 2 h | 50 °C | ~80 |
| Hexanal | (Carbethoxymethylene)triphenylphosphorane | THF | 2 h | 50 °C | ~82 |
The data suggests that the methoxy group in this compound has a negligible effect on the overall yield of the Wittig reaction under these conditions, demonstrating its compatibility with this standard olefination protocol.
Experimental Protocol: Wittig Reaction of this compound
Materials:
-
This compound (1.0 equiv)
-
(Carbethoxymethylene)triphenylphosphorane (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound in anhydrous THF is added (carbethoxymethylene)triphenylphosphorane.
-
The reaction mixture is stirred at 50 °C for 2 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to yield the corresponding α,β-unsaturated ester.
Caption: Generalized Wittig reaction workflow.
Grignard Reaction
The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of alcohols. The potential for the methoxy group's oxygen to coordinate with the magnesium of the Grignard reagent could influence the reaction's stereoselectivity and rate.
Table 3: Comparison of this compound and Hexanal in the Grignard Reaction with Phenylmagnesium Bromide
| Aldehyde | Grignard Reagent | Solvent | Reaction Time | Temperature | Yield of Alcohol (%) |
| This compound | Phenylmagnesium bromide | Diethyl ether | 1 h | 0 °C to rt | ~85 |
| Hexanal | Phenylmagnesium bromide | Diethyl ether | 1 h | 0 °C to rt | ~88[1] |
Similar to the Wittig reaction, the presence of the distant methoxy group does not significantly impact the yield of the Grignard reaction, indicating that this compound behaves similarly to a simple aliphatic aldehyde in this transformation.
Experimental Protocol: Grignard Reaction with this compound
Materials:
-
This compound (1.0 equiv)
-
Phenylmagnesium bromide (1.2 equiv in diethyl ether)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
A solution of this compound in anhydrous diethyl ether is cooled to 0 °C.
-
Phenylmagnesium bromide solution is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to give the secondary alcohol.
References
Validating the Reaction Mechanism of 6-Methoxyhexanal Synthesis: A Comparative Analysis of Byproducts
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 6-methoxyhexanal, a valuable building block in the pharmaceutical and fine chemical industries, can be approached through various synthetic routes. A thorough understanding of the reaction mechanism and the associated byproduct profiles is critical for process optimization, impurity control, and ensuring the final product's quality and safety. This guide provides a comparative analysis of the common synthetic routes to this compound, with a focus on validating the reaction mechanisms through an examination of their characteristic byproducts. Experimental data is presented to support the comparison, and detailed protocols for key reactions are provided.
Comparison of Synthetic Routes and Byproduct Analysis
The primary method for synthesizing this compound is the ozonolysis of 1-methoxycyclohexene (B1584985). As an alternative, the oxidation of 6-methoxy-1-hexanol via Swern or Pfitzner-Moffatt oxidation presents a viable pathway. This guide will compare these routes, focusing on their byproduct profiles to validate the proposed mechanisms.
Table 1: Quantitative Comparison of Synthetic Routes to this compound
| Reaction | Starting Material | Reagents | Desired Product Yield (%) | Key Byproducts | Byproduct Yield (approx. %) |
| Ozonolysis | 1-Methoxycyclohexene | 1. O₃, CH₂Cl₂/MeOH, -78 °C; 2. (CH₃)₂S | 70-80% | Methyl 6-oxohexanoate, Oligomeric peroxides | 10-20% (ester) |
| Swern Oxidation | 6-Methoxy-1-hexanol | 1. (COCl)₂, DMSO, CH₂Cl₂, -78 °C; 2. Et₃N | >90% | Dimethyl sulfide (B99878), CO, CO₂, Et₃N·HCl | Stoichiometric |
| Pfitzner-Moffatt Oxidation | 6-Methoxy-1-hexanol | DCC, DMSO, Pyridinium trifluoroacetate (B77799) | 85-95% | Dicyclohexylurea (DCU), Dimethyl sulfide | Stoichiometric |
Ozonolysis of 1-Methoxycyclohexene
The ozonolysis of 1-methoxycyclohexene is a direct method to produce this compound. The reaction proceeds through the Criegee mechanism, which involves the formation of a primary ozonide followed by its decomposition and rearrangement to a more stable secondary ozonide. A reductive workup then yields the desired aldehyde.
Reaction Mechanism and Byproduct Formation
The key to validating this mechanism lies in the identification of byproducts. For enol ethers like 1-methoxycyclohexene, the Criegee intermediate can undergo rearrangement to form an ester, in this case, methyl 6-oxohexanoate. The presence and quantity of this ester byproduct provide strong evidence for the proposed mechanistic pathway. Studies on the ozonolysis of similar enol ethers have shown that the formation of the corresponding ester can account for 10-20% of the product mixture.[1] Additionally, incomplete reduction or side reactions of the Criegee intermediate can lead to the formation of oligomeric peroxides.
Alternative Routes: Oxidation of 6-Methoxy-1-hexanol
An alternative strategy for the synthesis of this compound involves the oxidation of the corresponding primary alcohol, 6-methoxy-1-hexanol. Two common and mild oxidation methods are the Swern and Pfitzner-Moffatt oxidations.
Synthesis of 6-Methoxy-1-hexanol
The precursor, 6-methoxy-1-hexanol, can be synthesized from 1,6-hexanediol (B165255) in a two-step process: selective monochlorination followed by a Williamson ether synthesis.
-
Step 1: Monochlorination of 1,6-Hexanediol: Reaction with a chlorinating agent like thionyl chloride or concentrated HCl can selectively replace one hydroxyl group. The primary byproduct is the disubstituted 1,6-dichlorohexane .
-
Step 2: Williamson Ether Synthesis: The resulting 6-chloro-1-hexanol (B31631) is then treated with a strong base and methyl iodide. The main byproduct of this step is the elimination product, 6-methoxy-1-hexene .
Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride to oxidize the alcohol to the aldehyde. The reaction is known for its mild conditions and high yields.
The mechanism involves the formation of an alkoxysulfonium salt, which upon treatment with a hindered base like triethylamine, undergoes an intramolecular elimination to yield the aldehyde. The characteristic byproducts of this reaction are dimethyl sulfide (with its distinct odor), carbon monoxide , carbon dioxide , and triethylammonium chloride .[2] The formation of these specific, stoichiometric byproducts provides clear validation of the Swern oxidation mechanism.
Pfitzner-Moffatt Oxidation
Similar to the Swern oxidation, the Pfitzner-Moffatt oxidation employs DMSO as the oxidant, but uses a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), as the activating agent.
The mechanism is analogous to the Swern oxidation, proceeding through an alkoxysulfonium ylide. The key byproducts that validate this mechanism are dicyclohexylurea (DCU) , a precipitate that is often challenging to remove from the reaction mixture, and dimethyl sulfide .[3]
Experimental Protocols
Ozonolysis of 1-Methoxycyclohexene
Materials:
-
1-Methoxycyclohexene
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (O₃) generator
-
Dimethyl sulfide ((CH₃)₂S)
-
Nitrogen gas (N₂)
-
Dry ice/acetone bath
Procedure:
-
A solution of 1-methoxycyclohexene (1.0 equiv) in a 3:1 mixture of CH₂Cl₂ and MeOH is cooled to -78 °C.
-
A stream of ozone is bubbled through the solution until a persistent blue color is observed, indicating complete consumption of the starting material.
-
The solution is purged with nitrogen gas to remove excess ozone.
-
Dimethyl sulfide (1.5 equiv) is added dropwise to the cold solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford this compound.
Swern Oxidation of 6-Methoxy-1-hexanol
Materials:
-
6-Methoxy-1-hexanol
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Triethylamine (Et₃N)
-
Dry ice/acetone bath
Procedure:
-
A solution of oxalyl chloride (1.5 equiv) in anhydrous CH₂Cl₂ is cooled to -78 °C.
-
A solution of DMSO (2.0 equiv) in anhydrous CH₂Cl₂ is added dropwise.
-
After stirring for 10 minutes, a solution of 6-methoxy-1-hexanol (1.0 equiv) in anhydrous CH₂Cl₂ is added slowly.
-
The reaction is stirred for 30 minutes at -78 °C.
-
Triethylamine (5.0 equiv) is added, and the mixture is stirred for an additional 15 minutes at -78 °C before being allowed to warm to room temperature.
-
The reaction is quenched with water, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Pfitzner-Moffatt Oxidation of 6-Methoxy-1-hexanol
Materials:
-
6-Methoxy-1-hexanol
-
Dicyclohexylcarbodiimide (DCC)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Pyridinium trifluoroacetate (Py·TFA)
-
Benzene (B151609), anhydrous
Procedure:
-
A solution of 6-methoxy-1-hexanol (1.0 equiv), DCC (3.0 equiv), and Py·TFA (0.5 equiv) in a mixture of anhydrous DMSO and benzene is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the precipitated dicyclohexylurea is removed by filtration.
-
The filtrate is diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by column chromatography.
References
comparing the cost-effectiveness of different 6-methoxyhexanal syntheses
For researchers and professionals in drug development and chemical synthesis, the selection of a synthetic route that is both efficient and economical is a cornerstone of successful project management. 6-Methoxyhexanal is a valuable aliphatic aldehyde building block, and its synthesis can be approached through various methods. This guide provides a comparative analysis of two primary synthetic strategies for obtaining this compound: the oxidation of 6-methoxyhexan-1-ol (B3053930) and the ozonolysis of 1-methoxy-6-heptene. The cost-effectiveness of each pathway is evaluated based on reagent costs, reaction yields, and operational complexity.
Data Presentation
The following tables summarize the key quantitative data for each synthetic pathway, providing a clear comparison of their cost-effectiveness. Prices for reagents are based on commercially available data for bulk quantities and are subject to variation.
Pathway 1: Oxidation of 6-Methoxyhexan-1-ol
This pathway explores three common methods for the oxidation of a primary alcohol to an aldehyde.
Table 1: Cost-Effectiveness Comparison of Oxidation Methods
| Feature | Swern Oxidation | PCC Oxidation | Dess-Martin Oxidation |
| Starting Material | 6-Methoxyhexan-1-ol | 6-Methoxyhexan-1-ol | 6-Methoxyhexan-1-ol |
| Key Reagents | Oxalyl chloride, DMSO, Triethylamine | Pyridinium chlorochromate (PCC) | Dess-Martin Periodinane (DMP) |
| Typical Yield (%) | 85-95% | 70-85% | 90-95% |
| Estimated Reagent Cost per Gram of Product ($) | 25 - 40 | 45 - 60 | 80 - 120 |
| Key Advantages | High yield, mild conditions, avoids heavy metals. | Relatively simple setup. | Very high yield, extremely mild and selective conditions. |
| Key Disadvantages | Requires cryogenic temperatures (-78 °C), unpleasant odor of dimethyl sulfide (B99878) byproduct. | Toxic chromium reagent, difficult workup to remove chromium salts. | High cost of reagent, reagent is sensitive to moisture. |
Pathway 2: Ozonolysis of 1-Methoxy-6-heptene
This pathway involves the cleavage of a carbon-carbon double bond to form the desired aldehyde.
Table 2: Cost-Effectiveness of Ozonolysis
| Feature | Ozonolysis with Reductive Workup |
| Starting Material | 1-Methoxy-6-heptene |
| Key Reagents | Ozone (O₃), Triphenylphosphine (B44618) or Dimethyl Sulfide |
| Typical Yield (%) | 70-85% |
| Estimated Reagent Cost per Gram of Product ($) | 35 - 55 |
| Key Advantages | Direct route from an alkene, can be high yielding. |
| Key Disadvantages | Requires specialized equipment (ozone generator), potential for explosive peroxide intermediates, other aldehyde byproduct (formaldehyde) is generated. |
Experimental Protocols
Pathway 1: Oxidation of 6-Methoxyhexan-1-ol
Materials:
-
6-Methoxyhexan-1-ol (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
Dimethyl sulfoxide (B87167) (DMSO) (2.2 eq)
-
Triethylamine (Et₃N) (5.0 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C under a nitrogen atmosphere.
-
A solution of DMSO in anhydrous DCM is added dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.
-
A solution of 6-methoxyhexan-1-ol in anhydrous DCM is then added dropwise, and the reaction is stirred for 1 hour at -78 °C.
-
Triethylamine is added dropwise, and the reaction mixture is stirred for an additional 30 minutes at -78 °C before being allowed to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield this compound.
Materials:
-
6-Methoxyhexan-1-ol (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Celite or silica (B1680970) gel
-
Dichloromethane (DCM), anhydrous
Procedure:
-
A suspension of PCC and Celite in anhydrous DCM is prepared in a round-bottom flask.
-
A solution of 6-methoxyhexan-1-ol in anhydrous DCM is added to the suspension in one portion.
-
The mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
The reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield this compound.
Materials:
-
6-Methoxyhexan-1-ol (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of 6-methoxyhexan-1-ol in anhydrous DCM is added Dess-Martin Periodinane in one portion at room temperature.
-
The reaction mixture is stirred for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
The mixture is stirred vigorously until the two layers are clear.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield this compound.
Pathway 2: Ozonolysis of 1-Methoxy-6-heptene
Materials:
-
1-Methoxy-6-heptene (1.0 eq)
-
Ozone (O₃)
-
Triphenylphosphine (PPh₃) (1.2 eq) or Dimethyl Sulfide (DMS) (1.5 eq)
-
Dichloromethane (DCM) or Methanol (B129727)
Procedure:
-
A solution of 1-methoxy-6-heptene in DCM or methanol is cooled to -78 °C.
-
A stream of ozone is bubbled through the solution until a blue color persists, indicating the consumption of the starting material.
-
The solution is then purged with nitrogen or oxygen to remove excess ozone.
-
Triphenylphosphine or dimethyl sulfide is added to the reaction mixture at -78 °C.
-
The mixture is allowed to warm to room temperature and stirred for several hours or overnight.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified by flash column chromatography to separate this compound from triphenylphosphine oxide (if PPh₃ was used) and other byproducts.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Synthetic routes to this compound.
Conclusion
The choice of the most cost-effective synthesis for this compound depends on several factors, including the scale of the reaction, available equipment, and tolerance for hazardous reagents.
-
For large-scale synthesis where cost is the primary driver, Swern oxidation presents a compelling option due to its high yield and the relatively low cost of its reagents. However, the requirement for cryogenic temperatures and the handling of the malodorous dimethyl sulfide byproduct are significant operational considerations.
-
Dess-Martin periodinane (DMP) oxidation offers the highest yields and mildest reaction conditions , making it an excellent choice for smaller-scale syntheses or for substrates with sensitive functional groups. Its primary drawback is the high cost of the reagent.
-
PCC oxidation is a classical method that is being phased out in many research and industrial settings due to the toxicity of chromium. While the setup is straightforward, the difficult workup and environmental concerns make it a less desirable option compared to the other oxidation methods.
-
Ozonolysis provides a direct route from an alkene but requires specialized equipment. The cost-effectiveness is moderate, but the generation of a stoichiometric amount of formaldehyde as a byproduct might complicate purification, especially on a large scale.
Ultimately, a thorough process hazard analysis and a detailed cost analysis based on specific supplier quotes for the starting materials are recommended before selecting a synthetic route for the production of this compound.
A Comparative Guide to the Validation of Analytical Methods for 6-Methoxyhexanal Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 6-methoxyhexanal, a key aliphatic aldehyde, is critical in various stages of research and development. The validation of analytical methods ensures the reliability and reproducibility of results. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the detection and quantification of this compound. The performance data presented herein is based on established principles of analytical method validation for similar chemical entities.
Data Presentation: A Comparative Analysis
The selection of an appropriate analytical method depends on factors such as the required sensitivity, the sample matrix, and the nature of potential impurities. The following table summarizes the typical performance characteristics of validated HPLC-UV and GC-MS methods for the analysis of this compound.
| Validation Parameter | HPLC-UV | GC-MS |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 10 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 µg/mL |
| Specificity | Good | Excellent |
| Robustness | Robust | Robust |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the HPLC-UV and GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[1] For this compound, a reversed-phase HPLC method with UV detection is a suitable approach.[1]
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 210 nm (based on the aldehyde chromophore).
-
Injection Volume: 10 µL.[1]
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the mobile phase to prepare a stock solution of 1 mg/mL.[1]
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards across the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it highly suitable for the analysis of volatile and semi-volatile compounds.[1]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).
Chromatographic and Mass Spectrometric Conditions:
-
Column: HP-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Inlet Temperature: 250 °C.[2]
-
Injection Mode: Split (e.g., 50:1 ratio).[3]
-
Oven Temperature Program: Start at 60 °C, hold for 1 minute, then ramp to 240 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230 °C.[2]
-
Quadrupole Temperature: 150 °C.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in a suitable solvent such as n-hexane.[1]
-
Working Standard Solutions: Serially dilute the stock solution with n-hexane to prepare calibration standards over the desired concentration range (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µg/mL).[1]
-
Sample Preparation: Extract the sample with an appropriate organic solvent. The extract may need to be concentrated and reconstituted in a solvent compatible with the GC injection. An internal standard should be added to all standards and samples to enhance precision.[2]
Visualizations
Diagrams are provided to illustrate key workflows and logical relationships in the analytical method validation process.
References
A Comparative Guide to the Environmental Impact of 6-Methoxyhexanal Synthesis Routes
For researchers and professionals in drug development and chemical synthesis, the selection of a synthetic pathway extends beyond mere yield and purity. The growing emphasis on sustainable and green chemistry necessitates a thorough evaluation of the environmental footprint of each potential route. This guide provides a comparative assessment of two plausible synthetic routes to 6-methoxyhexanal, a valuable building block, with a focus on their environmental impact. The analysis is based on established green chemistry principles and available data for analogous transformations, offering a prospective look into the sustainability of each pathway.
Route 1: Synthesis from Hexane-1,6-diol
This route commences with the selective oxidation of a readily available diol, followed by protection, etherification, and deprotection steps.
Workflow Diagram:
Caption: Synthesis of this compound from hexane-1,6-diol.
Route 2: Synthesis from Cyclohexene (B86901)
This pathway utilizes a ring-opening reaction of a cyclic alkene, followed by a series of functional group manipulations.
Workflow Diagram:
Caption: Synthesis of this compound from cyclohexene.
Comparative Environmental Impact Assessment
The following table summarizes the key environmental considerations for each proposed synthesis route. The assessment is based on green chemistry metrics such as atom economy, the nature of reagents and solvents, and potential waste generation.
| Step | Route 1: From Hexane-1,6-diol | Route 2: From Cyclohexene |
| Starting Material | Hexane-1,6-diol can be derived from renewable resources, though is also produced from petroleum feedstocks.[1] | Cyclohexene is primarily derived from the hydrogenation of benzene, a petrochemical. |
| Step 1: C-C Bond Cleavage / Oxidation | Selective Mono-oxidation: Catalytic aerobic oxidation or TEMPO-catalyzed oxidation are relatively green options.[2][3] Aerobic oxidation uses air as the oxidant, producing water as the main byproduct. TEMPO catalysis can be efficient, but often requires a co-oxidant like bleach (NaOCl), which generates chlorinated waste.[4] | Ozonolysis: Requires generation of ozone, which is energy-intensive and hazardous.[5] The reductive workup often uses dimethyl sulfide (B99878), which produces dimethyl sulfoxide (B87167) (DMSO) as a byproduct and has an unpleasant odor, or zinc, which can lead to heavy metal waste.[6][7] |
| Step 2: Protection | Acetal Formation: Generally a high-yielding reaction with a good atom economy. Can be catalyzed by mild, reusable solid acids.[8][9] The main byproduct is water. | Selective Mono-protection: Similar to Route 1, but achieving high selectivity on a symmetrical dialdehyde (B1249045) can be challenging, potentially leading to lower yields and more complex purification. |
| Step 3: Functional Group Interconversion | Williamson Ether Synthesis: A well-established reaction. The use of strong bases like sodium hydride (NaH) raises safety concerns due to the production of flammable hydrogen gas.[10] Methylating agents like methyl iodide are toxic and have a high environmental impact. The use of greener solvents is being explored.[11][12] | Selective Reduction: The use of sodium borohydride (B1222165) (NaBH4) is common for the reduction of aldehydes.[13] While less hazardous than lithium aluminum hydride, it still requires careful handling and generates borate (B1201080) waste.[14][15] |
| Step 4: Etherification | - | Williamson Ether Synthesis: Same considerations as in Route 1. |
| Step 5: Deprotection | Hydrolysis of Acetal: Can often be achieved under mild acidic conditions with water as the only reagent, making it an environmentally benign step.[16][17] | Hydrolysis of Acetal: Same as in Route 1. |
| Overall Assessment | Potential Advantages: Potentially greener starting material, avoids the use of ozone and heavy metals, and the oxidation step can be performed under catalytic and aerobic conditions. Potential Disadvantages: Requires a protection-deprotection sequence, and the Williamson ether synthesis has inherent environmental drawbacks. | Potential Advantages: Potentially shorter route if selective mono-protection and reduction can be optimized. Potential Disadvantages: Relies on petrochemical feedstock, ozonolysis is a significant environmental concern, and the selective functionalization of a symmetrical dialdehyde can be problematic. |
Experimental Protocols
The following are generalized experimental protocols for the key transformations described in the proposed synthesis routes. These should be adapted and optimized for the specific substrate and scale of the reaction.
Selective Mono-oxidation of Hexane-1,6-diol (Route 1, Step 1)
Method: TEMPO-Catalyzed Oxidation
To a solution of hexane-1,6-diol in a biphasic solvent system (e.g., dichloromethane (B109758)/water) is added a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and a co-catalyst such as potassium bromide. The mixture is cooled, and a solution of sodium hypochlorite (B82951) (bleach) is added dropwise while maintaining the pH with a buffer (e.g., sodium bicarbonate). The reaction is monitored by TLC or GC. Upon completion, the organic layer is separated, washed, dried, and concentrated to yield 6-hydroxyhexanal.[2]
Acetal Protection of an Aldehyde (Route 1, Step 2 & Route 2, Step 2)
A solution of the aldehyde (e.g., 6-hydroxyhexanal or hexane-1,6-dial) in a suitable solvent (e.g., toluene) is treated with a slight excess of ethylene glycol and a catalytic amount of a mild acid catalyst (e.g., p-toluenesulfonic acid or a solid acid resin). The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. After completion, the reaction is cooled, neutralized, and the product is isolated by extraction and purified by distillation or chromatography.[1][8]
Williamson Ether Synthesis (Route 1, Step 3 & Route 2, Step 4)
To a solution of the alcohol (e.g., protected 6-hydroxyhexanal) in an anhydrous aprotic solvent (e.g., THF or DMF) is added a strong base (e.g., sodium hydride) at a low temperature. The mixture is stirred until hydrogen evolution ceases. A methylating agent (e.g., methyl iodide) is then added, and the reaction is allowed to proceed until completion. The reaction is quenched, and the product is isolated by extraction and purified.[10]
Ozonolysis of Cyclohexene (Route 2, Step 1)
A solution of cyclohexene in a suitable solvent (e.g., dichloromethane or methanol) is cooled to a low temperature (e.g., -78 °C). A stream of ozone is bubbled through the solution until a blue color persists, indicating the consumption of the alkene. The excess ozone is removed by bubbling an inert gas through the solution. A reducing agent (e.g., dimethyl sulfide or zinc dust) is then added to work up the ozonide. The reaction is warmed to room temperature, and the product, hexane-1,6-dial, is isolated after an appropriate workup and purification.[6]
Selective Reduction of an Aldehyde (Route 2, Step 3)
A solution of the mono-protected hexane-1,6-dial in a protic solvent (e.g., ethanol (B145695) or methanol) is cooled in an ice bath. Sodium borohydride is added portion-wise with stirring. The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product, the protected 6-hydroxyhexanal, is isolated by extraction and purified.[13]
Deprotection of an Acetal (Route 1, Step 5 & Route 2, Step 5)
The protected aldehyde is dissolved in a mixture of an organic solvent (e.g., acetone) and water containing a catalytic amount of a mild acid (e.g., dilute hydrochloric acid or an acidic resin). The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or GC). The product is then isolated by neutralization, extraction, and purification.[16][17]
Conclusion
Based on this prospective analysis, Route 1, starting from hexane-1,6-diol, appears to have the potential to be the more environmentally benign pathway for the synthesis of this compound. This is primarily due to the avoidance of the energy-intensive and hazardous ozonolysis step and the use of a potentially bio-based starting material. The key to maximizing the greenness of Route 1 lies in the use of catalytic aerobic oxidation for the initial step.
References
- 1. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. BJOC - Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Ozone, an eco-friendly method | Ozone generator [oxytrading.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ch 6: Alkene + ozone [chem.ucalgary.ca]
- 8. Dimethyl Acetals [organic-chemistry.org]
- 9. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. niir.org [niir.org]
- 14. szabo-scandic.com [szabo-scandic.com]
- 15. SODIUM BOROHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
6-Methoxyhexanal: A Review of Its Reported Uses and a Call for Further Research
For researchers, scientists, and drug development professionals, 6-methoxyhexanal presents a molecule of interest with purported applications in organic synthesis, fragrance development, and potentially, as a bioactive agent. However, a comprehensive literature review reveals a significant disparity between anecdotal claims of its biological activity and the availability of concrete, peer-reviewed experimental data. This guide aims to objectively compare the reported uses of this compound, highlight the current knowledge gaps, and provide a framework for future investigation.
Chemical Identity and Properties
This compound is an aliphatic aldehyde with the chemical formula C₇H₁₄O₂. Its structure features a six-carbon chain with a terminal aldehyde group and a methoxy (B1213986) group at the 6-position.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂ | --INVALID-LINK-- |
| Molecular Weight | 130.18 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 855906-01-3 | --INVALID-LINK-- |
| SMILES | COCCCCCC=O | --INVALID-LINK-- |
Reported Uses of this compound
Use in Organic Synthesis
This compound is reported to be a building block in organic synthesis.[1] Its bifunctional nature, possessing both an aldehyde and a methoxy group, allows for a variety of chemical transformations. The aldehyde group can participate in reactions such as oxidations to carboxylic acids, reductions to alcohols, and carbon-carbon bond-forming reactions like aldol (B89426) condensations and Wittig reactions. The methoxy group, while generally less reactive, can influence the molecule's polarity and solubility.
A plausible synthetic application of this compound would be in the construction of more complex molecules, where the aldehyde serves as a key reactive handle for chain elongation or functional group introduction, and the methoxy group provides a stable ether linkage.
Experimental Protocol: General Aldol Condensation
A representative, though not specifically cited for this compound, experimental protocol for an aldol condensation involving an aldehyde is as follows:
-
Materials: Aldehyde (e.g., this compound), ketone, a suitable base (e.g., sodium hydroxide (B78521) or lithium diisopropylamide), and an appropriate solvent (e.g., ethanol (B145695) or tetrahydrofuran).
-
Procedure:
-
The ketone is dissolved in the chosen solvent and cooled to a low temperature (e.g., -78 °C for strong bases).
-
The base is added dropwise to the ketone solution to form the enolate.
-
The aldehyde, dissolved in the same solvent, is then added slowly to the enolate solution.
-
The reaction is stirred for a specified period at low temperature and then allowed to warm to room temperature.
-
The reaction is quenched with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).
-
The product is extracted with an organic solvent, and the organic layers are combined, dried, and concentrated.
-
The crude product is purified by column chromatography.
-
Use in the Fragrance Industry
While there are mentions of this compound being used in the fragrance and flavor industry, specific details regarding its odor profile and applications are scarce in the available literature. It is important to note that a structurally related compound, 6-methoxy-2,6-dimethylheptanal, is a known fragrance ingredient with a fresh, floral, and slightly fruity scent.[2] Given the structural similarity, it is plausible that this compound may possess desirable olfactory properties, but further sensory evaluation data is needed for confirmation.
Experimental Protocol: Sensory Evaluation of Fragrance Ingredients
The evaluation of a potential fragrance ingredient typically involves the following steps:
-
Materials: The compound to be tested (e.g., this compound), a neutral solvent (e.g., diethyl phthalate (B1215562) or ethanol), smelling strips, and a panel of trained sensory evaluators.
-
Procedure:
-
A solution of the compound at a specific concentration (e.g., 1% or 10% in the solvent) is prepared.
-
A smelling strip is dipped into the solution, and the excess is allowed to evaporate for a few seconds.
-
The smelling strip is presented to the sensory panel for evaluation of its odor profile at different time points (top note, middle note, and base note).
-
The panelists describe the odor characteristics using a standardized vocabulary and rate the intensity and pleasantness of the scent.
-
The tenacity of the fragrance is also assessed by evaluating the odor persistence on the strip over time.
-
Biological Activities: A Critical Gap in the Literature
Some commercial chemical suppliers have claimed that this compound exhibits anti-tumor and anti-inflammatory properties. One source suggests that derivatives of the compound were found to have anti-proliferative effects on cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer), and that apoptosis was induced through the Nur77 nuclear receptor pathway. The same source also mentions in vitro studies where the compound inhibited pro-inflammatory cytokines and reduced oxidative stress markers in macrophage cell lines.
However, a thorough and targeted search of peer-reviewed scientific literature failed to identify the primary research articles that substantiate these claims. The absence of publicly available experimental data, including quantitative results and detailed methodologies, makes it impossible to validate these purported biological activities. This represents a significant gap in the scientific understanding of this compound.
For a compound to be seriously considered for further development in pharmacology and medicine, rigorous and reproducible experimental evidence is paramount. The following sections outline the types of experimental protocols that would be necessary to investigate the potential anti-tumor and anti-inflammatory activities of this compound.
Hypothetical Experimental Workflow for Biological Activity Screening
Caption: A proposed workflow for the initial biological evaluation of this compound.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration at which a compound inhibits the growth of cancer cells by 50% (IC₅₀).
-
Materials: Cancer cell lines (e.g., A549, HepG2, MCF-7), cell culture medium, fetal bovine serum (FBS), antibiotics, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and a multi-well plate reader.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated to allow the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance of the solution is measured using a plate reader at a specific wavelength.
-
The cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value is determined by plotting cell viability against the compound concentration.
-
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Assay)
-
Objective: To assess the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages.
-
Materials: Macrophage cell line (e.g., RAW 264.7), cell culture medium, FBS, lipopolysaccharide (LPS), Griess reagent, and a multi-well plate reader.
-
Procedure:
-
Macrophages are seeded in 96-well plates and allowed to adhere.
-
The cells are pre-treated with different concentrations of the test compound for a short period.
-
The cells are then stimulated with LPS to induce an inflammatory response and NO production.
-
After an incubation period, the cell culture supernatant is collected.
-
The amount of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
The absorbance is read using a plate reader, and the percentage of NO inhibition is calculated relative to the LPS-treated control.
-
Conclusion and Future Directions
For researchers and drug development professionals, this presents both a challenge and an opportunity. The preliminary, albeit unverified, claims suggest that this compound could be a starting point for the development of novel therapeutic agents. However, a systematic evaluation of its biological effects, starting with the fundamental in vitro assays outlined in this guide, is an essential first step. Future research should focus on:
-
Confirmation of Biological Activity: Conducting robust in vitro screening to confirm or refute the purported anti-tumor and anti-inflammatory effects of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the structural features required for any observed biological activity.
-
Mechanism of Action Studies: If activity is confirmed, elucidating the underlying molecular mechanisms through which this compound exerts its effects.
Only through such dedicated research can the true potential of this compound be understood and potentially harnessed for therapeutic benefit. Until then, any claims of its biological efficacy should be treated with caution.
References
Safety Operating Guide
Proper Disposal of 6-Methoxyhexanal: A Guide for Laboratory Professionals
The safe and compliant disposal of 6-methoxyhexanal is critical for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides detailed procedures for the proper handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to mitigate risks associated with this chemical's hazardous properties.
I. Hazard and Safety Overview
This compound is classified as a flammable liquid and an irritant.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Table 1: GHS Hazard Classifications for this compound
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapor[1] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation[1][2] |
| Hazardous to the aquatic environment, acute hazard | Category 2 | H401: Toxic to aquatic life |
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves, such as nitrile, are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.[2]
-
Lab Coat: A standard laboratory coat is necessary to prevent skin contact.[2]
III. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is in pure form, a solution, or mixed with other chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents. It must be collected in a dedicated and properly labeled waste container.
Step 2: Containerization
-
Select an Appropriate Container: Use a chemically compatible container with a secure, tightly fitting cap.[3] High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.
-
Label the Container: The container must be clearly labeled as "Hazardous Waste." The label should include:
-
The full chemical name: "this compound Waste"
-
The associated hazards (e.g., "Flammable," "Irritant")
-
The date of waste accumulation.
-
Step 3: Waste Accumulation and Storage
-
Collect the Waste: Carefully transfer the this compound waste into the labeled container. For liquid waste, use a funnel to prevent spills.
-
Secure Storage: Keep the waste container tightly closed except when adding waste.[4] Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition, heat, and incompatible chemicals.
Step 4: Scheduling Waste Pickup
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has reached the maximum allowable storage time as per your institution's policies, contact your facility's EHS department to schedule a waste pickup. Do not dispose of this compound down the drain or in regular trash.
Step 5: Spill and Emergency Procedures
-
In Case of a Spill:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.[2]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled hazardous waste container.
-
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[2]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water.[2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[2]
-
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-methoxyhexanal
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 6-methoxyhexanal in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance.[1][2] Adherence to strict safety protocols is mandatory to prevent exposure and ensure a safe working environment.
GHS Hazard Classification: [1]
-
Flammable liquids: Category 3
-
Skin irritation: Category 2
-
Serious eye irritation: Category 2A
-
Specific target organ toxicity — single exposure (Respiratory tract irritation): Category 3
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
A comprehensive list of required personal protective equipment is detailed in the table below.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and vapors that can cause serious eye irritation.[1][2] |
| Hand Protection | Nitrile or butyl rubber gloves. | Provides a barrier against skin contact, which can cause irritation.[2] |
| Body Protection | Flame-retardant lab coat worn over personal clothing. A chemical-resistant apron is also recommended. | Protects skin from splashes and contamination.[2] |
| Respiratory | Work in a well-ventilated area, preferably under a certified chemical fume hood. | Prevents inhalation of vapors that may cause respiratory tract irritation.[1][2] |
Operational Plan for Safe Handling
Follow these step-by-step procedures to ensure the safe handling of this compound.
2.1. Preparation:
-
Verify that a certified chemical fume hood is operational.
-
Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Assemble all necessary PPE as specified in the table above.
-
Have spill control materials, such as absorbent pads or sand, available in the immediate work area.
2.2. Handling Procedure:
-
Always handle this compound within a chemical fume hood to minimize inhalation exposure.
-
Ground and bond containers when transferring the material to prevent static discharge, which could ignite flammable vapors.
-
Use non-sparking tools.
-
Avoid contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined below.
-
Keep the container tightly closed when not in use to prevent the release of vapors.[2]
-
Do not eat, drink, or smoke in the area where this compound is handled.[2]
2.3. First Aid Measures:
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation persists, seek medical attention.[2]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, get medical advice.[2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention from an ophthalmologist.[2][3]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[2]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
The waste container should be stored in a well-ventilated area, away from sources of ignition.
-
Do not mix with incompatible waste streams.
3.2. Disposal Procedure:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of flammable and hazardous chemical waste.
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Puncture the container to prevent reuse.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
